molecular formula C8H8FNO3 B1429217 2-Ethoxy-1-fluoro-4-nitrobenzene CAS No. 1093656-34-8

2-Ethoxy-1-fluoro-4-nitrobenzene

Cat. No.: B1429217
CAS No.: 1093656-34-8
M. Wt: 185.15 g/mol
InChI Key: NGMAAUCSJUUCRU-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-ethoxy-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMAAUCSJUUCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732435
Record name 2-Ethoxy-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093656-34-8
Record name 2-Ethoxy-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Ethoxy-1-fluoro-4-nitrobenzene" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethoxy-1-fluoro-4-nitrobenzene: A Versatile Building Block in Modern Synthesis

Introduction

This compound is a substituted nitroaromatic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. Its unique arrangement of functional groups—an ethoxy group, a fluorine atom, and a nitro group—provides multiple reactive sites for synthetic transformations. This makes it a valuable intermediate, or "building block," for constructing more complex molecules, particularly in the development of targeted therapeutics.

This technical guide offers a comprehensive overview of this compound, beginning with a critical clarification of its nomenclature and structure in relation to its isomers. We will delve into its physicochemical properties, propose a logical synthetic pathway with mechanistic insights, explore its applications as a strategic precursor in drug development, and conclude with essential safety and handling protocols. This document is designed to serve as a foundational resource, synthesizing available data to provide actionable insights for laboratory and development settings.

Nomenclature and Structural Elucidation

Precise identification is paramount in chemical synthesis, and the substituted nitrobenzene family is rife with isomers. The name "this compound" specifies a precise arrangement of substituents on the benzene ring. According to IUPAC nomenclature rules, the substituents are assigned locants (numbers) to give the lowest possible numerical set. For this molecule, the locant set is 1, 2, 4.

It is crucial to distinguish the target compound (CAS: 1093656-34-8) from its common structural isomers, which possess the same molecular formula (C₈H₈FNO₃) but different chemical properties and reactivity.

Compound Name CAS Number Structure
This compound 1093656-34-8[1][2]The target of this guide.
2-Ethoxy-4-fluoro-1-nitrobenzene28987-44-2[3][4][5][6]An isomer where the nitro and fluoro groups have swapped positions relative to the ethoxy group.
4-Ethoxy-1-fluoro-2-nitrobenzene10298-81-4[7][8]An isomer where the ethoxy and nitro groups are ortho to each other.

The diagram below illustrates these structural differences.

Caption: Structural comparison of key C₈H₈FNO₃ isomers.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs and computational models. The data for the isomer 4-Ethoxy-1-fluoro-2-nitrobenzene is more readily available and is presented here for context. Researchers should assume the target compound is a solid at room temperature.[3]

Property Value (for isomer CAS 10298-81-4) Source
Molecular Formula C₈H₈FNO₃PubChem[7]
Molecular Weight 185.15 g/mol PubChem[7]
Appearance Solid (Predicted)Sigma-Aldrich[3]
XLogP3 2.3PubChem[7]
Hydrogen Bond Donor Count 0PubChem[7]
Hydrogen Bond Acceptor Count 4PubChem[7]
Rotatable Bond Count 3PubChem[7]

Synthesis and Mechanistic Insights

A robust and logical synthetic route to this compound can be designed starting from commercially available precursors. A plausible approach is the Williamson ether synthesis, a classic and reliable method for forming ethers.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This pathway utilizes 2-fluoro-5-nitrophenol as the starting material. The phenolic proton is acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, via an Sₙ2 reaction to yield the desired ethoxy ether.

G Start 2-Fluoro-5-nitrophenol Intermediate Potassium 2-fluoro-5-nitrophenoxide (in situ) Start->Intermediate Deprotonation Reagents Base (e.g., K2CO3) Ethyl Iodide (CH3CH2I) Solvent (e.g., Acetone) Reagents->Intermediate Product This compound Intermediate->Product SN2 Attack Workup Aqueous Workup & Purification Product->Workup Reaction Quench Final Final Product Workup->Final Isolation

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Causality and Field Insights:

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong that it promotes side reactions. It is also inexpensive and easy to remove post-reaction.

  • Solvent Selection: Acetone is a good choice as it is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Self-Validation: The protocol's trustworthiness is validated by in-process TLC monitoring, which confirms the consumption of starting material and the formation of the product. Final product identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its functional groups are strategically positioned to allow for sequential, controlled modifications.

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an aniline (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting aniline is a key nucleophile used to form amides, ureas, and nitrogen-containing heterocycles, which are common motifs in pharmacologically active molecules.[8]

  • The Fluorine Atom: Positioned ortho to the ethoxy group and para to the nitro group, the fluorine atom is activated towards Nucleophilic Aromatic Substitution (SₙAr). This allows for the introduction of various nucleophiles (amines, thiols, etc.) by displacing the fluoride ion, a critical strategy for building molecular complexity.[8]

  • The Ethoxy Group: This group serves to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. These are critical parameters in tuning the pharmacokinetic profile of a potential drug candidate.[8]

This combination of reactive sites makes the molecule an attractive starting point for the synthesis of kinase inhibitors, which are a major class of drugs used in oncology.[8]

G cluster_path1 Path A: Nitro Reduction cluster_path2 Path B: SNAr Reaction Start This compound A1 Reduction (e.g., SnCl2) Start->A1 Reactive Site: -NO2 B1 Nucleophilic Substitution (SNAr) (e.g., R-NH2) Start->B1 Reactive Site: -F A2 4-Ethoxy-3-fluoroaniline A1->A2 Core Core Kinase Inhibitor Scaffold A2->Core Amide/Urea Formation B2 Substituted Aniline Derivative B1->B2 B2->Core Further Functionalization

Caption: Strategic role of this compound as a synthetic hub.

Safety, Handling, and Disposal

As with all nitroaromatic compounds, this compound and its isomers must be handled with appropriate care. The following guidelines are based on data for closely related compounds.[4]

Hazard Class Statement
Acute Toxicity, OralH302: Harmful if swallowed.[4]
Skin IrritationH315: Causes skin irritation.[4]
Eye IrritationH319: Causes serious eye irritation.[4]
Acute Toxicity, InhalationH332: Harmful if inhaled.[4]
STOT - Single ExposureH335: May cause respiratory irritation.[4]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][9]

  • Storage: Store in a well-ventilated, dry place.[3] Keep the container tightly closed and store locked up.[9]

First-Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a chemical intermediate with considerable potential in the fields of medicinal chemistry and organic synthesis. While often confused with its isomers, its specific substitution pattern offers a unique set of synthetic handles that can be strategically manipulated. Its utility as a precursor, particularly in the construction of complex heterocyclic systems like kinase inhibitors, underscores its importance. By understanding its properties, synthesis, and reactive potential, researchers can effectively leverage this building block to advance the development of novel therapeutics and other functional materials. Adherence to strict safety protocols is essential when working with this and related compounds.

References

  • Title: 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem Source: PubChem URL: [Link]

  • Title: this compound | CAS 1093656-34-8 - Dalton Research Molecules Source: Dalton Research Molecules URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Medicinal Chemistry

In the landscape of modern drug discovery, the judicious incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with a nitroaromatic core, as seen in 2-Ethoxy-1-fluoro-4-nitrobenzene, a versatile chemical entity emerges, offering multiple avenues for synthetic elaboration. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering insights into its behavior and potential applications in drug development. Understanding these properties is paramount for optimizing reaction conditions, predicting pharmacokinetic behavior, and ensuring the quality and purity of synthesized intermediates.

This compound, identified by the CAS numbers 1093656-34-8 and 28987-44-2 , is a valuable building block.[2][3][4] The presence of an ethoxy group and a fluorine atom on the nitrobenzene ring provides handles for a variety of chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, making the fluorine atom a good leaving group.[5] This reactivity is crucial for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies.[6]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈FNO₃[3]
Molecular Weight 185.15 g/mol [3][7]
Physical Form Solid
Melting Point 35-37 °C[8]
Boiling Point 261.5 °C at 760 mmHg[8]
Density 1.268 g/cm³[8]
Vapor Pressure 0.0187 mmHg at 25°C[8]
LogP (predicted) ~2.3[9]
Aqueous Solubility (predicted) Low[10]
pKa (predicted) No ionizable groupsN/A

Experimental Determination of Key Physicochemical Properties

To ensure the accuracy and reliability of data for drug development, experimental determination of key physicochemical properties is essential. The following section outlines standardized protocols for measuring solubility, LogP, and pKa, based on established methodologies such as those outlined in the OECD Guidelines for the Testing of Chemicals.[11][12]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a compound.

G cluster_prep Preparation cluster_sep Separation & Analysis prep1 Add excess solid to water prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Centrifuge to separate solid and liquid phases prep2->sep1 sep2 Withdraw a known volume of the supernatant sep1->sep2 sep3 Analyze concentration by a validated method (e.g., HPLC-UV) sep2->sep3

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated aqueous solution.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Lipophilicity: Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its membrane permeability and distribution. The shake-flask method is the gold standard for its determination.[13][14]

G cluster_prep Preparation & Partitioning cluster_analysis Analysis prep1 Dissolve compound in pre-saturated octanol and water prep2 Shake vigorously to partition the compound prep1->prep2 prep3 Allow phases to separate prep2->prep3 analysis1 Sample both octanol and water phases prep3->analysis1 analysis2 Determine concentration in each phase (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate LogP = log([Compound]octanol / [Compound]water) analysis2->analysis3

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Step-by-Step Methodology:

  • Preparation: Prepare water-saturated octanol and octanol-saturated water to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of this compound in a mixture of the two pre-saturated phases. Shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Analysis: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical technique.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa) Determination

For compounds with ionizable groups, the pKa is a critical parameter influencing solubility and permeability at different pH values. While this compound does not have a readily ionizable group, understanding the methodology is crucial for drug development professionals. Potentiometric titration is a common and accurate method for pKa determination.[9][15][16]

G cluster_titration Titration cluster_analysis Data Analysis titrate1 Dissolve compound in a suitable solvent titrate2 Titrate with a standardized acid or base titrate1->titrate2 titrate3 Record pH after each addition of titrant titrate2->titrate3 analysis1 Plot pH vs. volume of titrant titrate3->analysis1 analysis2 Determine the half-equivalence point analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds).

  • Titration: Titrate the solution with a standardized solution of a strong acid or base, depending on the nature of the analyte.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Structural Elucidation and Spectral Analysis

Definitive structural confirmation and purity assessment are critical. While specific, publicly available experimental spectra for this compound are limited, the following outlines the expected spectral characteristics and the importance of these techniques in distinguishing it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and distinct aromatic protons. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching (ethoxy group): ~2850-2980 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1500-1550 cm⁻¹ and ~1335-1370 cm⁻¹, respectively.

  • C-O-C stretching (ether): ~1050-1250 cm⁻¹

  • C-F stretching: ~1000-1400 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should correspond to the exact mass of this compound. Characteristic fragmentation patterns would involve the loss of the nitro group (NO₂) and the ethoxy group.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and serious eye irritation, as well as respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[10][17]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. A comprehensive understanding of its physicochemical properties is essential for its effective utilization. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. By applying these principles and methodologies, researchers can ensure the quality and optimize the use of this important building block in the synthesis of novel therapeutic agents.

References

  • OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD Publishing, Paris. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Gilges, M., Hadley, M., Hibbert, C., ... & Tam, K. Y. (1998). pH-metric log P. 10. Determination of accurate log P values for a series of acidic, basic and amphiprotic drugs. Journal of pharmaceutical and biomedical analysis, 17(4-5), 651-663.
  • OECD. (1981). OECD Guideline for the Testing of Chemicals, Section 1, Test No.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric determination of pKa values of a series of amino-and N-methyl-substituted anilines. Journal of pharmaceutical and biomedical analysis, 15(9-10), 1371-1381.
  • Allen, R. I., Box, K. J., Comer, J. E., Peake, C., & Tam, K. Y. (1998). Multi-wavelength spectrophotometric determination of pKa values of ionizable drugs. Journal of pharmaceutical and biomedical analysis, 17(4-5), 699-712.
  • Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
  • Thermo Fisher Scientific. (2025, September 5). 4 - SAFETY DATA SHEET. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Ethoxy-4-Fluoro-1-Nitrobenzene. Retrieved from [Link]

  • Singh, R. P., & Singh, R. K. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1641-1645.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Ethoxy-1-fluoro-4-nitrobenzene (CAS Number: 1093656-34-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Ethoxy-1-fluoro-4-nitrobenzene is a strategically functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—an activating nitro group, a labile fluorine atom, and a modulating ethoxy group—provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on providing practical insights for laboratory and developmental use.

Chemical Identity and Physicochemical Properties

This compound is a substituted nitroaromatic compound. The strategic placement of its functional groups dictates its chemical behavior and utility.

PropertyValueSource
CAS Number 1093656-34-8[1]
Molecular Formula C₈H₈FNO₃[2]
Molecular Weight 185.15 g/mol [2]
Appearance Solid (form may vary)[2]
Storage Temperature Room temperature, sealed in a dry environment[2]

Synthesis of this compound: A Mechanistic Approach

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 1,2-difluoro-4-nitrobenzene, both fluorine atoms are activated. The fluorine at the 2-position (ortho to the nitro group) is particularly susceptible to displacement.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed from the addition of the nucleophile to the aromatic ring. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group. The subsequent elimination of the fluoride ion restores the aromaticity of the ring.

SNAr_Mechanism Reactants 1,2-Difluoro-4-nitrobenzene + Sodium Ethoxide Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Product This compound + Sodium Fluoride Intermediate->Product Fluoride Elimination

Caption: Proposed SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Ethanol (anhydrous)

  • Sodium metal or Sodium ethoxide

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.0 eq.) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF).

  • Nucleophilic Substitution: Slowly add the freshly prepared sodium ethoxide solution (1.0 eq.) to the solution of 1,2-difluoro-4-nitrobenzene at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • Ethoxy Group: A triplet around 1.4-1.5 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂).

  • Aromatic Protons: Three protons in the aromatic region (approximately 7.0-8.5 ppm). The proton ortho to the nitro group will be the most downfield. The fluorine atom will introduce additional splitting to the adjacent protons. For comparison, the aromatic protons of 4-fluoronitrobenzene appear at approximately 8.26 and 7.24 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals.

  • Ethoxy Group: Two signals in the aliphatic region, typically around 14-16 ppm (CH₃) and 64-66 ppm (CH₂).

  • Aromatic Carbons: Six signals in the aromatic region. The carbon bearing the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the nitro group will be significantly deshielded. The reported ¹³C NMR signals for nitrobenzene are 148.3 (ipso), 134.7 (para), 129.4 (meta), and 123.5 (ortho) ppm.[4]

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments. The mass spectrum of the related 1-fluoro-3-nitrobenzene shows a molecular ion at m/z 141 and significant fragments at m/z 95 and 75.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretching: ~2980-2850 cm⁻¹

  • Asymmetric and Symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹

  • Aromatic C=C stretching: ~1600 cm⁻¹ and ~1475 cm⁻¹

  • C-O stretching (ether): ~1250 cm⁻¹

  • C-F stretching: ~1200-1100 cm⁻¹

  • Out-of-plane C-H bending: ~900-700 cm⁻¹ (indicative of the substitution pattern)

The IR spectrum of the parent compound, fluorobenzene, can be referenced for the C-F and aromatic vibrations.[6]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its three functional groups, making it a versatile intermediate in multi-step syntheses.[7][8]

Reactivity_Hub Core This compound SNAr Nucleophilic Aromatic Substitution (at C-1, displacing F⁻) Core->SNAr Nucleophile (e.g., R-NH₂, R-OH, R-SH) Reduction Reduction of Nitro Group (to form an aniline derivative) Core->Reduction Reducing Agent (e.g., H₂, Pd/C; SnCl₂; Fe/HCl) Further_Functionalization Further Functionalization (e.g., coupling reactions of the aniline) Reduction->Further_Functionalization Electrophile

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 1-position is activated by the para-nitro group, making it an excellent leaving group in SNAr reactions.[9][10] This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate more complex molecular scaffolds.[11] This reactivity is fundamental to its use as a building block in drug discovery.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative using various standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., SnCl₂/HCl or Fe/HCl). The resulting 2-ethoxy-1-fluoro-4-aminobenzene is a valuable intermediate, as the amino group can be further functionalized through acylation, alkylation, or participation in cross-coupling reactions.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are critical intermediates in the pharmaceutical industry.[7] The structural motifs accessible from this compound are prevalent in many classes of bioactive molecules.

Scaffold for Kinase Inhibitors

Many kinase inhibitors, particularly those targeting tyrosine kinases, feature a substituted aniline core. The aniline derivative of this compound can serve as a key precursor for such inhibitors. The ethoxy and fluoro substituents can modulate the pharmacokinetic properties (e.g., solubility, metabolic stability) and pharmacodynamic properties (e.g., target binding affinity and selectivity) of the final drug candidate.

Synthesis of Other Bioactive Molecules

The versatile reactivity of this compound allows for its incorporation into a wide range of heterocyclic systems and other complex molecular architectures that are of interest in medicinal chemistry.[12]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[13]

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its predictable reactivity, governed by the activating nitro group, allows for strategic functionalization through nucleophilic aromatic substitution and reduction of the nitro group. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to empower researchers and scientists in their pursuit of novel bioactive molecules.

References

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An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxy-1-fluoro-4-nitrobenzene, a valuable nitroaromatic intermediate in the fields of medicinal chemistry and materials science. This document details the strategic synthesis via a regioselective nucleophilic aromatic substitution (SNAr) reaction, elucidating the mechanistic principles that govern the selective introduction of the ethoxy group at the ortho position to the nitro functionality. Furthermore, a thorough characterization of the title compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to ensure unequivocal structural confirmation and purity assessment. Safety protocols and detailed experimental procedures are also included to provide a self-validating and practical resource for researchers.

Introduction: Significance of this compound

Fluorinated and nitrated aromatic compounds are cornerstones of modern chemical synthesis, serving as versatile building blocks for a wide array of functional molecules. This compound is a trifunctional scaffold of significant interest, particularly in the development of pharmaceutical agents and advanced materials. The strategic placement of the nitro, fluoro, and ethoxy groups offers multiple avenues for further chemical modification. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom can serve as a leaving group or a metabolically stable substituent in drug candidates. The ethoxy group can modulate the lipophilicity and solubility of derivative compounds, which are critical parameters in drug design.

Strategic Synthesis: A Regioselective Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2,4-difluoronitrobenzene. The key to this synthesis is controlling the regioselectivity of the ethoxide attack to favor substitution at the C-2 position (ortho to the nitro group) over the C-4 position (para to the nitro group).

The Causality of Regioselectivity in the SNAr Reaction

In the SNAr reaction of 2,4-difluoronitrobenzene with an alkoxide, the nitro group, being a strong electron-withdrawing group, activates both the ortho and para positions to nucleophilic attack. While electronic arguments often suggest a slight preference for para-attack, the regioselectivity can be significantly influenced by the reaction conditions, particularly the solvent.

Research has demonstrated that the use of nonpolar solvents is a key factor in achieving high ortho-selectivity in the SNAr reaction of 2,4-difluoronitrobenzene with various nucleophiles.[1] This selectivity is attributed to the formation of a six-membered polar transition state, which is stabilized in a nonpolar environment. This understanding is crucial for the rational design of a synthetic protocol that selectively yields the desired 2-ethoxy isomer.

Diagram 1: Proposed Synthesis of this compound

Synthesis 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Reaction Reaction 2,4-Difluoronitrobenzene->Reaction Sodium Ethoxide (NaOEt) This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution (SNAr) Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for regioselective SNAr reactions on difluoronitrobenzene derivatives.

Materials:

  • 2,4-Difluoronitrobenzene

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in anhydrous ethanol, sodium ethoxide (1.1 eq) is added portion-wise at room temperature under a nitrogen atmosphere.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by flash column chromatography on silica gel.

Comprehensive Characterization: Unambiguous Structure Elucidation

A multi-technique approach is employed to confirm the structure and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the 1,2,4-trisubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the attached functional groups, and C-F coupling will be observed for the carbon atoms in proximity to the fluorine atom.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~1.4Triplet-OCH₂CH
¹H~4.2Quartet-OCH ₂CH₃
¹H~7.0 - 8.2MultipletsAromatic Protons
¹³C~15--OCH₂C H₃
¹³C~65--OC H₂CH₃
¹³C~110 - 160Multiplets (with C-F coupling)Aromatic Carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
~1520 and ~1340Asymmetric and Symmetric N-O stretchingNitro (-NO₂)
~1250C-O stretchingAryl ether
~1200C-F stretchingAryl fluoride
~3100 - 3000C-H stretchingAromatic
~2980 - 2850C-H stretchingAliphatic (Ethoxy)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₈FNO₃), the expected molecular weight is approximately 185.15 g/mol .[2]

Diagram 2: Characterization Workflow

Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified Product->NMR IR IR Spectroscopy Purified Product->IR MS Mass Spectrometry Purified Product->MS

Sources

Molecular structure and formula of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethoxy-1-fluoro-4-nitrobenzene: Structure, Synthesis, and Applications

Introduction

This compound is a substituted nitroaromatic compound that serves as a highly versatile building block in modern organic synthesis. Its strategic arrangement of an ethoxy group, a fluorine atom, and a nitro group on a benzene ring provides multiple reactive sites for synthetic transformations. This guide offers a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its molecular structure and properties, provide detailed protocols for its synthesis and key reactions, and explore its applications as a pivotal intermediate, particularly in the development of targeted therapeutics like kinase inhibitors.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to scientific integrity. The subject of this guide is designated as this compound, identified by the CAS Number 1093656-34-8[1][2][3].

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, substituents on a benzene ring are assigned the lowest possible set of locants. For this molecule, the locant set is {1, 2, 4}. IUPAC rule P-14.4(f) dictates that all detachable prefixes (ethoxy, fluoro, nitro) are considered together to find the lowest locant set, which is {1, 2, 4} in this case[4]. Subsequently, rule P-14.4(g) states that the substituent cited first in the name (alphabetical order: ethoxy, fluoro, nitro) is assigned the lowest locant, which would suggest a "1-ethoxy" name. However, common usage and supplier databases often list this compound as this compound, implying a numbering scheme that prioritizes the fluorine atom at the C1 position. For clarity, it is crucial to use the CAS number as the definitive identifier.

Molecular Structure

cluster_benzene C1 C C2 C C1->C2 C1->C2 F F C1->F C3 C C2->C3 Ethoxy OCH₂CH₃ C2->Ethoxy C4 C C3->C4 C3->C4 H3 H C3->H3 C5 C C4->C5 Nitro NO₂ C4->Nitro C6 C C5->C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular Structure of this compound.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 1093656-34-8[1][2][3]
Synonym 1-Fluoro-2-ethoxy-4-nitrobenzene
Molecular Formula C₈H₈FNO₃[5][6]
Molecular Weight 185.15 g/mol [5][6]
InChI Key LEMJFSSYFHTFFP-UHFFFAOYSA-N[5]
SMILES CCOC1=C(F)C=C(C=C1)[O-]

Physicochemical and Spectroscopic Properties

The utility of a chemical intermediate is largely defined by its physical properties and spectral characteristics, which confirm its identity and purity.

Physicochemical Data
PropertyValueSource
Physical Form Solid
Melting Point 35-37 °C
Storage Sealed in a dry place, room temperature[5]
Purity Typically ≥98%[5]
Predicted Spectroscopic Characteristics

As an experienced scientist, one can predict the spectral features that validate the structure of this compound. These predictions should always be confirmed with lot-specific analytical data from the supplier or through in-house analysis.

  • ¹H NMR: The spectrum should feature signals for the ethoxy group—a triplet around 1.4-1.5 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The three aromatic protons will appear in the downfield region (7.0-8.5 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atom.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The carbons attached to the electronegative F, O, and N atoms will be significantly deshielded and appear downfield. The C-F bond will result in a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent aromatic protons being characteristic of a fluoroaromatic system.

  • IR Spectroscopy: Key absorption bands should be visible for the nitro group (asymmetric and symmetric stretches around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively), the C-O ether linkage (around 1200-1250 cm⁻¹), and the C-F bond (around 1100-1200 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 185.0488, corresponding to the exact mass of C₈H₈FNO₃.

Synthesis and Purification

A robust and reproducible synthetic protocol is essential for the reliable application of this intermediate. The most logical and field-proven approach to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Rationale (Expertise & Experience)

The target molecule can be efficiently prepared from 1,2-difluoro-4-nitrobenzene. The benzene ring in this precursor is highly electron-deficient due to the strong electron-withdrawing effect of the para-nitro group. This "activates" the ring towards attack by nucleophiles. The ethoxide ion (from sodium ethoxide) will preferentially attack the C1 or C2 position. The fluorine atom at C2 is ortho to the activating nitro group, while the fluorine at C1 is meta. In SNAr, activation is strongest at the ortho and para positions. However, steric hindrance from the adjacent fluorine at C1 may direct the ethoxide to substitute the fluorine at the C2 position, leading to the desired product. This type of reaction is a standard transformation in medicinal chemistry[7][8].

start 1,2-Difluoro-4-nitrobenzene + Sodium Ethoxide reaction SNAr Reaction (THF, 0°C to RT) start->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SNAr

This protocol is a self-validating system; adherence to these steps under controlled conditions should yield the desired product, verifiable by the analytical methods described above.

  • Materials and Reagents:

    • 1,2-Difluoro-4-nitrobenzene (1.0 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar.

    • Dissolve 1,2-difluoro-4-nitrobenzene in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Procedure:

    • To the cooled, stirring solution, add sodium ethoxide portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two primary reactive handles: the activated fluorine atom and the reducible nitro group.

Key Reaction Pathways

cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Nitro Group Reduction start This compound snar_prod 2-Ethoxy-4-nitro-substituted benzene derivative start->snar_prod + Nucleophile (e.g., R-NH₂) Replaces -F red_prod 4-Amino-2-ethoxy-1-fluorobenzene (Aniline derivative) start->red_prod + Reducing Agent (e.g., H₂, Pd/C) -NO₂ → -NH₂

Caption: Key reactive pathways of this compound.

  • Nucleophilic Aromatic Substitution (SNAr) at C1: The fluorine atom at the C1 position is ortho to the ethoxy group and para to the strongly electron-withdrawing nitro group. This para-relationship is key, as the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance[9]. This makes the fluorine an excellent leaving group, allowing for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity[10].

  • Reduction of the Nitro Group: The nitro group can be readily and cleanly reduced to a primary amine (aniline) using various methods, most commonly catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., iron or tin in acidic media)[11]. This transformation is fundamental, as the resulting aniline is a critical nucleophile for forming amide bonds, ureas, and nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals[10].

Experimental Protocol: Nitro Group Reduction

This protocol for catalytic hydrogenation is a clean, high-yielding, and widely used industrial method.

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C, 1-5 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas

    • Inert gas (Nitrogen or Argon)

    • Celite® (for filtration)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound in methanol (10-20 mL per gram of substrate).

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

    • Seal the vessel, and purge the system 3-5 times with an inert gas to remove all oxygen.

    • Introduce hydrogen gas to the desired pressure (typically 1-4 atm or via a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-Amino-2-ethoxy-1-fluorobenzene, which can often be used in the next step without further purification.

Applications in Research and Development

The true value of this compound lies in its role as a precursor to high-value molecules.

  • Pharmaceuticals: Its primary application is in the synthesis of kinase inhibitors for oncology[10]. After reduction to the corresponding aniline, the molecule can be coupled with various heterocyclic cores to generate scaffolds that target specific dysregulated signaling pathways in cancer cells, such as those involving Receptor Tyrosine Kinases (RTKs)[10].

  • Agrochemicals: Similar to related fluorinated nitroaromatics, this compound is a potential intermediate for novel herbicides and insecticides, where the specific substitution pattern can tune biological activity and selectivity[12].

  • Materials Science: The electron-deficient aromatic ring and reactive handles make it a candidate for developing advanced polymers, dyes, and other functional materials[12].

Safety and Handling

Professional due diligence requires strict adherence to safety protocols when handling any chemical intermediate.

  • Hazard Identification: This compound is classified as harmful and an irritant. Users must consult the latest Safety Data Sheet (SDS) before handling[13].

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Safe Handling:

    • Use only in a well-ventilated area or a chemical fume hood[13].

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[13][14].

    • Avoid breathing dust/fumes and prevent contact with skin and eyes[13][15].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition[5][15].

  • Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations for hazardous materials[13].

References

  • 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3. PubChem. [Link]
  • Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Chemistry Stack Exchange. (2015-02-07). [Link]
  • Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Chegg.com. (2021-03-31). [Link]
  • What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?. Study.com. [Link]

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Spectroscopic data (NMR, IR, MS) for 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-1-fluoro-4-nitrobenzene

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS: 1093656-34-8), a key intermediate in synthetic organic chemistry.[1][2] While publicly available experimental spectra for this specific isomer are limited, this document leverages foundational spectroscopic principles and data from analogous compounds to construct a predictive analytical framework. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and validate the structure of this molecule with high confidence.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound featuring three key functional groups that dictate its reactivity and spectroscopic properties: an electron-donating ethoxy group, and two electron-withdrawing groups, fluoro and nitro. The relative positions of these substituents create a unique electronic environment, which is directly probed by spectroscopic techniques.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 1093656-34-8[1][2]
Molecular Formula C₈H₈FNO₃[3]
Molecular Weight 185.15 g/mol [3][4]
IUPAC Name This compound
Canonical SMILES CCOC1=C(F)C=C(C=C1)[O-]

The structural arrangement is paramount for interpreting the resulting spectra. The following diagram illustrates the IUPAC numbering scheme used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, analysis of both ¹H and ¹³C spectra is crucial, as carbon-fluorine couplings provide definitive structural information.[5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and two signals in the aliphatic region, corresponding to the ethoxy group.

  • Aromatic Region (δ 7.0–8.5 ppm): The chemical shifts of the three aromatic protons (H3, H5, H6) are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing significant deshielding (a shift to higher ppm values), particularly for protons ortho and para to it.[6] The ethoxy group is electron-donating, causing shielding (a shift to lower ppm values). The fluorine atom also has a deshielding inductive effect but can participate in resonance. The interplay of these effects, along with proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings, will result in complex splitting patterns.

  • Aliphatic Region (δ 1.4–4.2 ppm): The ethoxy group will present as a characteristic triplet (CH₃) and quartet (CH₂), a result of coupling between the adjacent methylene and methyl protons.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H68.0 – 8.2Doublet of doublets (dd)³J(H6-H5) ≈ 8.5, ⁴J(H6-F) ≈ 5.0Ortho to the strongly deshielding nitro group.
H57.9 – 8.1Doublet of doublets (dd)³J(H5-H6) ≈ 8.5, ⁴J(H5-H3) ≈ 2.5Para to the fluorine and ortho to the nitro group.
H37.2 – 7.4Triplet or ddd³J(H3-F) ≈ 9.0, ³J(H3-H?) ≈ 8.5, ⁴J(H3-H5) ≈ 2.5Ortho to the shielding ethoxy group. Exhibits strong coupling to fluorine.
-OCH₂CH₃4.1 – 4.3Quartet (q)³J(CH₂-CH₃) ≈ 7.0Methylene protons adjacent to the electron-withdrawing aromatic ring.
-OCH₂CH₃1.4 – 1.6Triplet (t)³J(CH₃-CH₂) ≈ 7.0Terminal methyl group protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. The most informative feature will be the carbon-fluorine coupling constants, which are invaluable for assigning the carbons of the aromatic ring. The ¹JCF coupling for the carbon directly bonded to fluorine is typically very large (240-260 Hz).[5]

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (JCF, Hz)
C1 (C-F)158 – 162Doublet (d)¹J ≈ 250
C2 (C-OEt)148 – 152Doublet (d)²J ≈ 20
C4 (C-NO₂)145 – 149Singlet or small doublet⁴J ≈ 3-4
C5125 – 128Singlet or small doublet⁵J ≈ 1-2
C6118 – 122Doublet (d)³J ≈ 8
C3110 – 114Doublet (d)²J ≈ 25
-OCH₂CH₃64 – 66Singlet (s)-
-OCH₂CH₃14 – 16Singlet (s)-
Experimental Protocol: NMR Spectroscopy

This protocol provides a robust methodology for acquiring high-quality NMR data for structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape using the deuterium lock signal from the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~240 ppm, acquisition time of ~1.5 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for both spectra to assign the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from the nitro, ether, and carbon-fluorine bonds.

Table 4: Predicted Characteristic IR Frequencies

Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale
~3100 – 3000Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds on the benzene ring.
~2980 – 2850Aliphatic C-H StretchMediumCorresponds to the stretching of C-H bonds in the ethoxy group.
~1610, ~1580, ~1470Aromatic C=C StretchMedium-StrongSkeletal vibrations of the benzene ring.
~1520 – 1530 Asymmetric Ar-NO₂ Stretch Very Strong A key diagnostic peak for aromatic nitro compounds.[7]
~1340 – 1350 Symmetric Ar-NO₂ Stretch Very Strong The second key diagnostic peak for aromatic nitro compounds.[7]
~1250 – 1280 Asymmetric C-O-C Stretch Strong Characteristic of the aryl-alkyl ether linkage.
~1200 – 1240 Aromatic C-F Stretch Strong A strong band indicative of the carbon-fluorine bond.
~1030 – 1050Symmetric C-O-C StretchMediumCharacteristic of the aryl-alkyl ether linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000–600 cm⁻¹.

  • Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance. Identify the key absorption bands and compare them with the predicted values in Table 4 to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 185.

  • Fragmentation Pattern: The fragmentation will be driven by the stability of the resulting ions and neutral losses. Key expected fragmentation pathways include:

    • Loss of an ethyl radical (•CH₂CH₃) from the ether linkage.

    • Loss of a nitro group (•NO₂).

    • Loss of the ethoxy radical (•OCH₂CH₃).

    • Loss of carbon monoxide (CO) from the phenoxy cation intermediate.

Table 5: Predicted Key Fragments in EI-MS

m/zProposed FragmentRationale
185 [C₈H₈FNO₃]⁺• Molecular Ion (M⁺•)
156[M - C₂H₅]⁺Loss of the ethyl group.
140[M - OCH₂CH₃]⁺Loss of the ethoxy group.
139[M - NO₂]⁺Loss of the nitro group.
111[C₆H₃FO]⁺Subsequent loss of CO from the [M - NO₂]⁺ fragment.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for analyzing a volatile compound and confirming its molecular weight and purity.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Set to 250 °C with a split ratio of 20:1.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with that peak.

    • Confirm the presence of the molecular ion at m/z 185 and compare the observed fragment ions with the predicted values in Table 5.

Integrated Spectroscopic Workflow and Structural Validation

Confirming the structure of this compound requires a synergistic approach, where data from each technique corroborates the others.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Confirmation Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Atomic Connectivity (H-H, C-F Couplings) Chemical Environments NMR->NMR_Data IR_Data Functional Groups (NO₂, C-O, C-F) IR->IR_Data MS_Data Molecular Weight (185) Fragmentation Pattern MS->MS_Data Confirmation Validated Structure of This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for spectroscopic structural validation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related fluoronitrobenzene compounds are classified as hazardous.[8][9][10] Users should handle this compound with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][11]

  • Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[8][9]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][11]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9]

This guide serves as a robust predictive framework for the analysis of this compound. By following the detailed protocols and using the predicted spectral data as a reference, researchers can confidently verify the identity and purity of this valuable synthetic intermediate.

References

  • ResearchGate. Spectroscopic, electronic structure and natural bond orbital analysis of o-fluoronitrobenzene and p-fluoronitrobenzene: A comparative study | Request PDF. [Link]

  • The Royal Society of Chemistry. Supporting Information for - General Methods. [Link]

  • Alfa Aesar. SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). [Link]

  • PubChem. 4-Ethoxy-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). [Link]

  • Dalton Research Molecules. This compound | CAS 1093656-34-8. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018). [Link]

  • NIST. Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. [Link]

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A Technical Guide to the Synthetic Applications of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Ethoxy-1-fluoro-4-nitrobenzene, a versatile and highly reactive aromatic building block. We will dissect the molecule's unique structural attributes that govern its reactivity, focusing on its utility as a precursor in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering a blend of mechanistic theory, practical applications, and detailed experimental protocols. The core of its synthetic value lies in the strategic placement of its functional groups: a fluorine atom activated for nucleophilic aromatic substitution (SNAr) and a nitro group that is readily converted into other functionalities. These features make it an invaluable intermediate in the construction of complex heterocyclic scaffolds, particularly those with relevance to medicinal chemistry and materials science.[1][2]

Foundational Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is fundamentally dictated by the electronic interplay of its three substituents on the benzene ring. The molecule is primed for nucleophilic aromatic substitution (SNAr), a powerful mechanism for forging new carbon-heteroatom bonds on an aromatic core.[3]

  • The Nitro Group (-NO₂): Positioned para to the fluorine atom, the nitro group is a potent electron-withdrawing group through both inductive and resonance effects.[4] This effect significantly reduces the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[5][6] Crucially, it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction.[5]

  • The Fluorine Atom (-F): Located ortho to the nitro group, the fluorine atom serves two roles. Its high electronegativity contributes an additional inductive electron-withdrawing effect, further activating the ring.[4] Most importantly, it functions as an excellent leaving group, readily displaced by a wide array of nucleophiles upon formation of the Meisenheimer intermediate.[3][6]

  • The Ethoxy Group (-OC₂H₅): This group is generally considered electron-donating by resonance.[4] While this might seem counterintuitive for a substrate in nucleophilic substitution, its position allows it to modulate the overall electronic properties and solubility of both the starting material and the resulting products without impeding the primary reactivity driven by the ortho-fluoro and para-nitro arrangement.[1]

The confluence of these features makes this compound a superior substrate for SNAr reactions, enabling the facile construction of diverse and complex molecular architectures.

SNAr_Mechanism sub This compound int Meisenheimer Complex(Stabilized Intermediate) sub->int + Nu⁻ nuc Nucleophile (Nu⁻) prod Substituted Product int->prod - F⁻ lg Fluoride (F⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Core Applications in the Synthesis of Bioactive Scaffolds

The predictable and robust reactivity of this compound has established it as a key intermediate in the synthesis of several classes of high-value compounds, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Synthesis of Substituted N-Aryl Amines

One of the most direct applications is the reaction with primary and secondary amines to yield substituted N-(4-ethoxy-2-nitrophenyl) amines.[1] The fluorine atom is readily displaced by the amine nucleophile. The resulting products are not only valuable in their own right but also serve as precursors for further transformations, most notably the reduction of the nitro group to an aniline, which opens up a vast landscape of subsequent chemical modifications (e.g., amide couplings, sulfonamide formation).[1][7]

Caption: Workflow for the synthesis of substituted anilines.

Construction of Heterocyclic Systems

The true power of this compound is unleashed when it is treated with dinucleophilic reagents. This strategy typically involves an initial intermolecular SNAr reaction, followed by a subsequent intramolecular cyclization to forge the heterocyclic ring.

Benzimidazoles are a privileged scaffold in medicinal chemistry. Reacting this compound with a substituted benzene-1,2-diamine initiates a two-step sequence. The first step is the SNAr displacement of fluoride by one of the amine groups. The resulting intermediate, an N-(2-aminophenyl)-4-ethoxy-2-nitroaniline, is then subjected to reductive cyclization.[3] The reduction of the nitro group to an amine is immediately followed by intramolecular condensation with the appropriately positioned amine to form the benzimidazole ring.

Experimental Protocol: Synthesis of a Benzimidazole Derivative [3]

  • Materials:

    • This compound (1.0 mmol)

    • Benzene-1,2-diamine (1.1 mmol)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol)

    • Iron Powder (Fe) (5.0 mmol)

    • Ammonium Chloride (NH₄Cl) (1.0 mmol)

    • Dimethylformamide (DMF), Ethanol (EtOH), Water (H₂O), Ethyl Acetate

  • Step 1: Nucleophilic Aromatic Substitution

    • To a solution of this compound (1.0 mmol) in DMF (10 mL), add benzene-1,2-diamine (1.1 mmol) and potassium carbonate (2.0 mmol).[3]

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).[3]

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, N-(2-aminophenyl)-4-ethoxy-2-nitroaniline.[3]

  • Step 2: Reductive Cyclization

    • To a solution of the crude intermediate from Step 1 in a mixture of ethanol (15 mL) and water (5 mL), add iron powder (5.0 mmol) and ammonium chloride (1.0 mmol).[3]

    • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-3 hours.[3]

    • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts and wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield the final benzimidazole derivative.

Phenothiazines are a class of compounds with significant biological activity, famously including antipsychotic and antihistaminic drugs.[1] Their synthesis can be efficiently achieved using this compound as a key precursor. The reaction with a 2-aminothiophenol derivative follows a similar path: an initial SNAr reaction where the thiol group displaces the fluorine, followed by a reductive cyclization to form the core tricyclic system.[1]

Experimental Protocol: Synthesis of a Phenothiazine Derivative [1]

  • Materials:

    • This compound (1.0 eq)

    • 2-Aminothiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Iron Powder (Fe)

    • Dimethylformamide (DMF), Glacial Acetic Acid, Ethyl Acetate

  • Step 1: Nucleophilic Aromatic Substitution

    • In a round-bottom flask, dissolve this compound and 2-aminothiophenol in DMF.

    • Add potassium carbonate and heat the mixture, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, pour into water, and extract with ethyl acetate.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which can be used directly in the next step.[1]

  • Step 2: Reductive Cyclization

    • Dissolve the crude intermediate from Step 1 in glacial acetic acid.[1]

    • Add iron powder portion-wise to the solution.[1]

    • Heat the mixture to reflux to facilitate both the reduction of the nitro group and the subsequent intramolecular cyclization.

    • After completion, the mixture is worked up by filtration and extraction to isolate the crude phenothiazine derivative, which is then purified by chromatography.

Role as a Key Intermediate in Drug Discovery: The Case of Kinase Inhibitors

Substituted nitroaromatics are crucial intermediates in the pharmaceutical industry, especially in the development of targeted therapies like kinase inhibitors for oncology.[2] this compound provides a powerful platform for generating libraries of potential drug candidates.

The synthetic strategy often involves two key transformations:

  • SNAr Reaction: The fluorine is displaced by a nitrogen-containing heterocycle or another key fragment that is designed to interact with the target protein.

  • Nitro Reduction: The nitro group is reduced to an aniline. This newly formed amine is a critical handle for a subsequent coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or amide bond formation) to attach the rest of the inhibitor scaffold.[2]

The ethoxy and fluoro substituents (or the group that replaces the fluorine) can be used to fine-tune the pharmacokinetic (solubility, metabolic stability) and pharmacodynamic (target binding, selectivity) properties of the final drug candidate.[2]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory practice.

PropertyValueSource
IUPAC Name 2-Ethoxy-4-fluoro-1-nitrobenzene[8]
CAS Number 28987-44-2[8][9]
Molecular Formula C₈H₈FNO₃[8][9]
Purity ≥98%[8]
Physical Form Solid[8]
Storage Sealed in a dry environment at room temperature.[8]

Hazard Summary: this compound is classified as harmful and an irritant.[10]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8][10]

  • Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid breathing dust and wash hands thoroughly after handling.[10] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[10][11]

Conclusion

This compound has proven to be a formidable tool in the arsenal of the modern synthetic chemist. Its reactivity is dominated by a highly activated fluorine atom, making it an exceptional substrate for nucleophilic aromatic substitution. This reactivity allows for the efficient and predictable synthesis of a wide range of substituted anilines and complex heterocyclic systems, including benzimidazoles and phenothiazines, which are scaffolds of immense importance in drug discovery. Its role as a versatile building block for kinase inhibitors underscores its value in the pharmaceutical industry. By leveraging a deep understanding of its reactivity and applying the robust protocols detailed herein, researchers can continue to unlock the full potential of this powerful synthetic intermediate.

References

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

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The Strategic Utility of 2-Ethoxy-1-fluoro-4-nitrobenzene in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold

In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Medicinal chemists increasingly rely on versatile, highly functionalized building blocks that offer predictable reactivity and opportunities for rapid library synthesis. 2-Ethoxy-1-fluoro-4-nitrobenzene has emerged as a key intermediate of significant strategic value, particularly in the synthesis of heterocyclic compounds targeting critical pathways in oncology and other therapeutic areas.

This technical guide provides an in-depth exploration of this compound as a building block. We will dissect its core physicochemical properties, detail its synthesis, and elucidate the mechanistic principles that govern its reactivity. Through practical, field-proven protocols and a detailed case study, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this powerful synthetic tool.

Physicochemical Properties and Structural Rationale

The utility of this compound is intrinsically linked to the specific arrangement and electronic nature of its substituents on the benzene ring. Understanding these properties is crucial for predicting its behavior in chemical transformations.

PropertyValueSource
CAS Number 28987-44-2[1]
Molecular Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]
Appearance Pale yellow to light brown solid or liquid[2]
Melting Point 35-37 °C
Boiling Point 261.5 °C at 760 mmHg

The key to this building block's reactivity lies in the powerful electron-withdrawing nature of the nitro group (-NO₂). Positioned para to the ethoxy group and ortho to the fluorine atom, the nitro group strongly deactivates the aromatic ring towards electrophilic attack but, critically, activates it for Nucleophilic Aromatic Substitution (SₙAr) .[3] The fluorine atom, being a highly electronegative and effective leaving group, becomes exceptionally labile and prone to displacement by a wide range of nucleophiles.[3] The ethoxy group (-OCH₂CH₃) serves to modulate the molecule's electronic properties and can enhance the solubility of intermediates in organic solvents, a crucial consideration in multi-step synthetic campaigns.[2]

Synthesis of the Building Block: A Validated Protocol

The most common and efficient synthesis of this compound is achieved through the electrophilic nitration of the readily available precursor, 3-fluoroethoxybenzene. The ethoxy group is an activating, ortho-, para-directing group, which facilitates the introduction of the nitro group.

Experimental Protocol: Nitration of 3-Fluoroethoxybenzene

This protocol is a standard procedure for the nitration of activated aromatic ethers.

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-fluoroethoxybenzene (1.0 equivalent).

  • Cool the flask to 0-5 °C in an ice-water bath.

Step 2: Preparation of Nitrating Mixture

  • In a separate beaker, slowly and cautiously add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath. This is a highly exothermic process and requires careful temperature control.

Step 3: Nitration Reaction

  • Add the prepared nitrating mixture dropwise to the stirred solution of 3-fluoroethoxybenzene, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

Step 4: Reaction Monitoring and Workup

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 5: Purification

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Core Reactivity and Mechanistic Insight

The synthetic power of this compound is primarily harnessed through two key transformations: Nucleophilic Aromatic Substitution (SₙAr) at the C1 position and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at C1 is highly activated for displacement by nucleophiles due to the strong electron-withdrawing effect of the ortho-nitro group. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Diagram: Mechanism of SₙAr Reaction

Caption: Generalized mechanism of the SₙAr reaction.

This reaction is exceptionally versatile, allowing for the introduction of a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides, thereby enabling the rapid generation of diverse molecular scaffolds.

Nitro Group Reduction

The nitro group can be readily and cleanly reduced to a primary amine (aniline) using various standard methods, most commonly catalytic hydrogenation. This transformation unlocks a new set of synthetic possibilities, as the resulting aniline is a key precursor for the formation of amides, ureas, and nitrogen-containing heterocycles.

Diagram: Key Synthetic Transformations Workflow

transformations start This compound snar_prod 2-Substituted-4-ethoxy-1-nitrobenzene (e.g., Amines, Ethers, Thioethers) start->snar_prod SₙAr Reaction (Nu-H / Base) reduc_prod 2-Ethoxy-1-fluoro-5-aminobenzene start->reduc_prod Nitro Group Reduction ([H], e.g., Pd/C, H₂) final_prod Complex Heterocycles (e.g., Benzimidazoles, Kinase Inhibitors) snar_prod->final_prod Further Functionalization (e.g., Reduction, Cyclization) reduc_prod->final_prod Further Functionalization (e.g., Cyclization) workflow cluster_step1 Step 1: SₙAr Reaction cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Cyclization start This compound intermediate1 N-Aryl Intermediate start->intermediate1 amine Substituted Aniline (R-NH₂) amine->intermediate1 intermediate2 o-Phenylenediamine Derivative intermediate1->intermediate2 [H] (e.g., Fe/AcOH or Pd/C, H₂) final_product Substituted Benzimidazole intermediate2->final_product aldehyde Aldehyde (R'-CHO) aldehyde->final_product

Caption: Multi-step workflow for benzimidazole synthesis.

Protocol: Synthesis of a 2-Substituted-6-ethoxybenzimidazole

Step 1: Nucleophilic Aromatic Substitution

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). [4]2. Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Heat the mixture with stirring to a temperature between 80 °C and 120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Step 2: Nitro Group Reduction

  • Dissolve the product from Step 1 in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Carefully add a catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenation apparatus, and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst and concentrate the filtrate to yield the desired o-phenylenediamine derivative.

Step 3: Benzimidazole Ring Formation

  • Dissolve the o-phenylenediamine from Step 2 in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde (1.0 eq) and stir the reaction at room temperature or with gentle heating. An oxidizing agent or catalyst may be required depending on the specific substrates.

  • Monitor the reaction for the formation of the benzimidazole product.

  • Upon completion, the product can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Broader Applications in Kinase Inhibitor Synthesis

The strategic value of this compound and its derivatives extends significantly into the field of kinase inhibitor development. Many FDA-approved tyrosine kinase inhibitors (TKIs) feature a core structure derived from substituted anilines, which often serve as a "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase. [5][6] The 2-ethoxy-5-aminobenzene scaffold, readily prepared from the title building block, is a valuable precursor for coupling with various heterocyclic cores (e.g., pyrimidines, quinazolines, indazoles) used in the design of potent and selective kinase inhibitors. The ethoxy and fluoro substituents can be strategically employed to modulate critical pharmacokinetic (e.g., solubility, metabolic stability) and pharmacodynamic (e.g., target binding affinity, selectivity) properties of the final drug candidate. [6]

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a powerful combination of predictable reactivity, multiple functionalization points, and direct applicability to the synthesis of medicinally relevant scaffolds. Its utility is centered on the facile and selective SₙAr displacement of the activated fluorine atom and the subsequent synthetic versatility of the nitro group. This guide has provided a comprehensive overview of its properties, synthesis, and core applications, equipping drug discovery professionals with the knowledge to strategically incorporate this valuable intermediate into their synthetic programs, particularly in the pursuit of novel kinase inhibitors and other complex therapeutic agents.

References

  • Pharmaffiliates. This compound. Available from: [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems. (2021). Available from: [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Available from: [Link]

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A Comprehensive Technical Guide to the Safe Handling of 2-Ethoxy-1-fluoro-4-nitrobenzene for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols, handling procedures, and Material Safety Data Sheet (MSDS) for 2-Ethoxy-1-fluoro-4-nitrobenzene (CAS No. 28987-44-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.

Section 1: Compound Profile and Hazard Identification

This compound is a nitroaromatic compound utilized in industrial and scientific research.[1] Its solid physical form and melting point of 35-37°C are key considerations for handling and storage.[1] A thorough understanding of its hazard profile is paramount for mitigating risks in the laboratory.

1.1: GHS Classification and Hazard Statements

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[1]

The signal word for this compound is "Warning".[1] These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure.

Section 2: Prudent Practices for Handling and Storage

The causality behind a robust safety protocol is the proactive mitigation of exposure. The following handling and storage procedures are designed as a self-validating system to minimize risk.

2.1: Engineering Controls and Ventilation

All handling of this compound should be conducted in a well-ventilated area.[1] The use of a chemical fume hood is mandatory to prevent the inhalation of dust or vapors.[2] The laboratory should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]

2.2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following diagram outlines the correct donning sequence for handling this compound.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly InspectPPE Inspect PPE for Damage WashHands->InspectPPE 1. Gown Don Gown/Lab Coat InspectPPE->Gown 2. Gloves1 Don Inner Gloves (Nitrile) Gown->Gloves1 3. Respirator Don Respirator (if required) Gloves1->Respirator 4. Goggles Don Safety Goggles (with side-shields) Respirator->Goggles 5. Gloves2 Don Outer Gloves (Chemical-Resistant) Goggles->Gloves2 6.

Caption: PPE Donning Workflow for Handling this compound.

  • Eye and Face Protection : Tightly fitting safety goggles with side-shields are mandatory.[1]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing are required.[1] Always inspect gloves for integrity before use.[1]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

2.3: Safe Handling Protocols

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]

  • Wash hands thoroughly after handling.[1][5]

  • Use non-sparking tools to prevent ignition.[1]

2.4: Storage Requirements

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The storage area should be locked.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Section 3: Emergency Procedures and First Aid

Rapid and correct response to an emergency is critical. The following protocols are based on established safety guidelines.

3.1: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical help if irritation occurs.[1][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

3.2: Accidental Release Measures

In the event of a spill, the following workflow should be initiated.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Personnel to Safe Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose

Caption: Emergency Spill Response Workflow.

Prevent the substance from entering drains and prevent further leakage if it is safe to do so.[1]

3.3: Fire-Fighting Measures

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus.[1]

Section 4: Deconstructing the Material Safety Data Sheet (MSDS)

The MSDS is a critical document for understanding the hazards of this compound. Key sections to review include:

  • Section 2: Hazard Identification : Provides a summary of the substance's hazards and the required label elements.[1]

  • Section 8: Exposure Controls/Personal Protection : Details exposure limits and the necessary personal protective equipment.[1]

  • Section 10: Stability and Reactivity : Outlines the chemical's stability and potential hazardous reactions.[1] For this compound, there is no data available on specific hazardous reactions, but it is crucial to avoid incompatible materials.[1]

  • Section 11: Toxicological Information : Contains information on the acute and chronic health effects of the substance.

  • Section 12: Ecological Information : Provides data on the environmental impact. Currently, there is no data available on the ecotoxicity of this compound.[1]

  • Section 13: Disposal Considerations : Gives guidance on the proper disposal of the chemical and its container.[1]

Section 5: Disposal and Environmental Considerations

Proper disposal is a legal and ethical responsibility.

5.1: Waste Disposal

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[2][4]

5.2: Environmental Precautions

Prevent the substance from entering drains or watercourses.[1] While specific data on persistence, degradability, and bioaccumulative potential are not available, it is prudent to handle the compound as potentially harmful to the environment.[1]

References

  • 4 - SAFETY DATA SHEET. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Personal Protective Equipment | US EPA. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2-Ethoxy-1-fluoro-4-aminobenzene from 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of Substituted Anilines

The transformation of nitroaromatic compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The target molecule, 2-Ethoxy-1-fluoro-4-aminobenzene, is a highly valuable synthetic intermediate. Its specific arrangement of an ethoxy group, a fluorine atom, and a reactive aniline moiety makes it a prized precursor for constructing complex heterocyclic scaffolds. These scaffolds are frequently found at the core of biologically active molecules, including potent kinase inhibitors used in targeted cancer therapies[1]. This document provides a detailed guide to the synthesis of this aniline derivative from its nitro precursor, 2-Ethoxy-1-fluoro-4-nitrobenzene, focusing on robust, scalable, and well-characterized methodologies.

Mechanistic Underpinnings: The Journey from Nitro to Amine

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the chosen reagents, the general sequence involves the formation of a nitroso (R-N=O) species, followed by a hydroxylamine (R-NHOH), which is then further reduced to the final aniline (R-NH2)[2]. The two protocols detailed herein leverage different approaches to achieve this transformation, each with distinct mechanistic features and practical advantages.

  • Catalytic Hydrogenation: This method utilizes a heterogeneous catalyst, typically a noble metal like palladium supported on carbon (Pd/C). The catalyst surface adsorbs and activates both the hydrogen gas (H₂) and the nitroarene substrate. This proximity facilitates the stepwise transfer of hydrogen atoms to the nitro group, leading to a clean and efficient reduction with water as the only stoichiometric byproduct[3][4]. The process is highly effective but requires specialized hydrogenation equipment and careful handling of flammable H₂ gas and potentially pyrophoric catalysts.

  • Dissolving Metal Reduction: A classic and highly reliable method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium[2][5]. Iron is particularly advantageous due to its low cost, low toxicity, and environmental benignity[6]. The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group. The resulting anionic intermediates are sequentially protonated by the acidic solvent until the fully reduced aniline is formed. This method is operationally simpler than catalytic hydrogenation and is highly tolerant of various functional groups, though it requires a more involved workup to remove metal salts.

Nitro_Reduction_Mechanism Start Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Start->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ End Ar-NH₂ (Aniline) Hydroxylamine->End + 2e⁻, + 2H⁺

Caption: Generalized pathway for nitroarene reduction.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol is prized for its efficiency and the purity of the crude product, minimizing the need for extensive purification.

Materials:

  • This compound (C₈H₈FNO₃, MW: 185.15 g/mol )

  • 10% Palladium on Carbon (10% Pd/C, 1-5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Hydrogenation vessel (e.g., Parr shaker or similar pressure reactor)

Procedure:

  • Vessel Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 15-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (typically 2-3 mol%). Causality Note: The inert atmosphere prevents potential ignition of the solvent vapors by the catalyst and protects the catalyst from atmospheric deactivation.

  • System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen or argon and then venting to atmospheric pressure. Repeat this cycle 5-7 times to ensure the complete removal of oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm or ~50 psi)[3].

  • Reaction Execution: Begin vigorous stirring or shaking. The reaction is typically exothermic; for larger scales, initial cooling may be necessary.

  • Monitoring: Monitor the reaction's progress by observing hydrogen uptake and/or by periodically analyzing aliquots using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is fully consumed, cease hydrogen uptake. Carefully vent the hydrogen pressure and purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst[3]. Wash the filter cake thoroughly with the reaction solvent (MeOH or EtOH). Safety Note: The filter cake containing Pd/C can be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Ethoxy-1-fluoro-4-aminobenzene. The product is often of high purity but can be further purified if necessary.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This classic method is robust, cost-effective, and avoids the need for specialized pressure equipment, making it ideal for many laboratory settings[2].

Materials:

  • This compound (C₈H₈FNO₃, MW: 185.15 g/mol )

  • Iron powder (<100 mesh, 3-5 eq)

  • Ammonium chloride (NH₄Cl, 3-5 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water (typically a 3:1 to 4:1 ratio).

  • Reagent Addition: Add ammonium chloride (3-5 eq) and iron powder (3-5 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C). The reaction is often vigorous initially. Causality Note: The combination of iron and a mild proton source like NH₄Cl facilitates the electron transfer and protonation steps required for the reduction[2].

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® to remove the iron and iron oxides, washing the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate to remove the ethanol. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to the biphasic mixture until gas evolution ceases and the aqueous layer is basic (pH > 8). Causality Note: This step deprotonates the anilinium salt formed under the reaction conditions, liberating the free aniline into the organic phase.

  • Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-Ethoxy-1-fluoro-4-aminobenzene.

Comparative Data and Characterization

ParameterProtocol 1: Catalytic Hydrogenation (Pd/C)Protocol 2: Metal Reduction (Fe/NH₄Cl)
Typical Yield >95%[7]80-95%
Purity (Crude) High to very highModerate (requires purification)
Reaction Time 2-6 hours1-3 hours
Key Advantage Clean reaction, minimal workup, high purityLow cost, operational simplicity, no H₂ gas
Key Disadvantage Requires pressure equipment, catalyst cost/safetyRequires extensive workup and purification

Characterization of 2-Ethoxy-1-fluoro-4-aminobenzene:

  • TLC: The product will have a lower Rf value than the starting nitro compound in typical solvent systems (e.g., Hexanes/Ethyl Acetate) and should be UV active.

  • ¹H NMR: Expect to see the appearance of a broad singlet corresponding to the -NH₂ protons (typically ~3.5-4.5 ppm, integrates to 2H), which is exchangeable with D₂O. The aromatic signals will shift upfield compared to the starting material due to the electron-donating nature of the new amine group.

  • ¹³C NMR: The carbon atom attached to the amine group will show a significant upfield shift.

  • FTIR: The characteristic strong, asymmetric, and symmetric stretches of the nitro group (~1520 and 1340 cm⁻¹) will disappear, and new N-H stretching bands will appear in the region of 3300-3500 cm⁻¹[8].

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the aniline product (e.g., for C₈H₁₀FNO, [M+H]⁺ ≈ 156.08 m/z).

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start This compound Reaction Reduction (Protocol 1 or 2) Start->Reaction Filtration Filtration (Remove Catalyst/Salts) Reaction->Filtration Extraction Extraction & Wash (Protocol 2 Only) Filtration->Extraction Purification Concentration & Column Chromatography Filtration->Purification Concentrate (Protocol 1) Extraction->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization Final Pure Product: 2-Ethoxy-1-fluoro-4-aminobenzene Characterization->Final

Caption: General workflow for synthesis and validation.

Safety and Handling

  • Nitroaromatic Compounds: Aromatic nitro compounds should be handled with care as they are potentially toxic and can be thermally unstable[9][10][11]. Avoid heating under confinement[10]. Always work in a well-ventilated chemical fume hood.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry or spent. Do not allow the catalyst to dry in the air. Ensure the filter cake is kept wet and disposed of properly.

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure all equipment is properly grounded and free of leaks. The reaction area should be free of ignition sources.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory at all times[12].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reagent (H₂, Fe); Deactivated catalyst (Pd/C); Insufficient reaction time or temperature.Add more reducing agent; Use fresh catalyst and ensure proper inerting; Increase reaction time or temperature moderately.
Low Yield Incomplete reaction; Product loss during workup/extraction; Product is water-soluble (as salt).Ensure reaction goes to completion; Perform extractions carefully; Ensure complete neutralization with base before extraction to liberate the free aniline.
Product Discoloration The aniline product is susceptible to air oxidation, forming colored impurities.Work quickly during purification; Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light[13].
Difficult Purification Contamination with iron salts (Protocol 2); Co-elution of impurities.Ensure thorough filtration and washing post-reaction; Optimize chromatography solvent system, potentially using a different technique like reversed-phase chromatography[13].

References

  • Sorrenti, A., Le-grognoc, F., & Le, J. (2013). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications, 49(43), 4941-4943. [Link]

  • Royal Society of Chemistry. (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications. [Link]

  • ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3491–3500. [Link]

  • Reddit. (2014). Purify and dry aniline? r/chemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • ACS Publications. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. [Link]

  • Occupational Safety and Health Administration. (n.d.). Aniline Method no.: 73. [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]

  • Centers for Disease Control and Prevention. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]

  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • YouTube. (2020). Synthesis of Anilines. [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline? [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via... [Link]

  • YouTube. (2021). Mechanism of Reduction of Nitrobenzene to Aniline. [Link]

  • Amerigo Scientific. (n.d.). 2-Ethoxy-4-Fluoro-1-Nitrobenzene. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 2-Ethoxy-1-fluoro-4-nitrobenzene

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. This compound stands out as a highly versatile and reactive building block. Its utility is primarily anchored in its susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forging carbon-heteroatom and carbon-carbon bonds on aromatic rings.

This technical guide provides an in-depth exploration of the SNAr reactions of this compound. We will delve into the mechanistic underpinnings that govern its reactivity, present detailed, field-proven protocols for its transformation, and discuss its applications in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthetic intermediate.

The Science of Reactivity: A Mechanistic Perspective

The remarkable reactivity of this compound in SNAr reactions is not coincidental; it is a direct consequence of the electronic interplay between its substituents. The reaction proceeds via a two-step addition-elimination mechanism, the rate of which is dictated by the stability of a key intermediate.[1]

  • Activation by the Nitro Group : The nitro (NO₂) group, positioned para to the fluorine atom, is a powerful electron-withdrawing group. It deactivates the benzene ring towards electrophilic attack but, crucially, activates it for nucleophilic attack.[2][3][4] During the reaction, the nitro group stabilizes the negative charge of the intermediate through resonance, significantly lowering the activation energy of the first, rate-determining step.[5][6]

  • The Role of the Fluorine Atom : In the context of SNAr, fluorine is an exceptional leaving group, a fact that may seem counterintuitive given the strength of the C-F bond.[2] Its high electronegativity makes the ipso-carbon (the carbon atom bonded to the fluorine) highly electrophilic and thus susceptible to nucleophilic attack.[1][7] The rate-determining step is the formation of the intermediate, not the cleavage of the C-F bond, so the bond strength is less critical than the atom's ability to polarize the ring and stabilize the transition state.[1][7] The order of reactivity for halogens in SNAr is F > Cl ≈ Br > I, the reverse of that seen in SN2 reactions.[2]

  • The Meisenheimer Complex : The attack of a nucleophile on the electron-deficient aromatic ring results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8][9] The stability of this complex is the linchpin of the SNAr reaction. The electron-withdrawing nitro group delocalizes the negative charge, making the formation of this intermediate more favorable.[6][9]

  • Influence of the Ethoxy Group : The ethoxy (-OCH₂CH₃) group at the 2-position is generally considered an electron-donating group. While electron-donating groups typically deactivate the ring towards nucleophilic attack, its ortho position relative to the fluorine leaving group can have a more complex influence on reactivity and regioselectivity in certain contexts. However, the activating effect of the powerful nitro group at the para position is the dominant factor driving the reaction.

The following diagram illustrates the generalized mechanism for the SNAr reaction of this compound.

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with a representative amine nucleophile. These can be adapted for other nucleophiles such as thiols and alkoxides with appropriate modifications to the reaction conditions.

Protocol 1: Synthesis of N-Aryl Amines

This protocol details the reaction with a primary or secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.[10]

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or a primary amine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagents : Dissolve the starting material in DMF or DMSO (approximately 5-10 mL per gram of substrate). Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Reaction Conditions : Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers and wash with brine to remove residual DMF/DMSO and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product : The crude product can be further purified by column chromatography on silica gel to yield the desired N-substituted 2-ethoxy-4-nitroaniline derivative.

The following diagram outlines the experimental workflow for this synthesis.

experimental_workflow start Reaction Setup: This compound, Amine, Base, Solvent reaction Reaction: Stir at RT or Heat (50-100°C) Monitor by TLC start->reaction workup Aqueous Workup: Pour into water, Extract with EtOAc reaction->workup purification Purification: Wash with Brine, Dry, Concentrate workup->purification final_product Final Product: Purify by Column Chromatography purification->final_product

Caption: Experimental workflow for the synthesis of N-Aryl Amines.

Data Summary:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMF804>90
MorpholineK₂CO₃DMSO906>85
AnilineEt₃NDMF1001270-80

Note: The data presented in this table is representative and may vary based on the specific reaction scale and conditions.

Applications in Complex Molecule Synthesis

The synthetic utility of this compound extends to the construction of complex heterocyclic systems that are often the core of biologically active molecules.

Synthesis of Phenothiazine Derivatives

A notable application is in the synthesis of phenothiazine and its derivatives, which are scaffolds found in a variety of pharmaceuticals, including antipsychotic and antihistaminic drugs.[10] This is typically achieved through a reaction with a substituted 2-aminothiophenol. The reaction proceeds via an initial SNAr reaction, followed by an intramolecular cyclization.

Troubleshooting and Optimization

  • Slow or Incomplete Reactions : If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMSO, which can enhance the reactivity of anionic nucleophiles.[5]

  • Side Reactions : At excessively high temperatures, side reactions may occur. Careful monitoring by TLC is crucial.

  • Purification Challenges : If the product is highly polar, it may be necessary to use a more polar eluent system for column chromatography.

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its well-defined reactivity in nucleophilic aromatic substitution, driven by the powerful activating effect of the para-nitro group and the excellent leaving group ability of fluorine, allows for the efficient synthesis of a diverse range of substituted anilines and heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

  • A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3 - Benchchem.
  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene - Benchchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem.
  • Addition-Elimination at Aromatics (SNAR) - St. John's University. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene - Benchchem.
  • SNAr Mechanism: The Meisenheimer Complex - YouTube. Available at: [Link]

  • Why does the SnAr reaction proceed by the Meisenheimer complex? - Chemistry Stack Exchange. Available at: [Link]

  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile - ResearchGate. Available at: [Link]

  • A Predictive Computational Analysis of 4-Ethoxy-2-fluoro-1-nitrobenzene Reactivity - Benchchem.
  • Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis - Benchchem.
  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - National Institutes of Health. Available at: [Link]

  • Application Notes and Protocols for 4-Ethoxy-2-fluoro-1-nitrobenzene - Benchchem.
  • The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with... - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions - YouTube. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - National Institutes of Health. Available at: [Link]

  • Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - CORE. Available at: [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PubMed Central. Available at: [Link]

  • Solved: -Identify the reaction taking place by stating the mechanism... - Chegg. Available at: [Link]

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Application Notes & Protocols: 2-Ethoxy-1-fluoro-4-nitrobenzene as a Cornerstone Reagent for the Synthesis of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

The landscape of modern oncology is profoundly shaped by the development of targeted therapies, particularly small-molecule kinase inhibitors.[1] These agents are designed to interfere with specific signaling pathways that drive tumor growth and survival.[2] A significant number of these inhibitors, including FDA-approved drugs like Lapatinib and Gefitinib, are built upon a quinazoline core structure.[3][4] The quinazoline scaffold serves as a privileged framework that effectively mimics the adenine portion of ATP, enabling competitive binding to the kinase hinge region.[5]

The synthesis of these complex heterocyclic systems necessitates robust and versatile chemical building blocks. 2-Ethoxy-1-fluoro-4-nitrobenzene has emerged as a reagent of strategic importance in this context. Its unique arrangement of functional groups—an activating nitro group, a labile fluorine leaving group, and a modulating ethoxy substituent—provides a powerful handle for constructing the anilino-quinazoline core essential for potent kinase inhibition.[2][6]

This technical guide provides an in-depth exploration of the chemical principles governing the use of this compound and delivers a detailed, field-proven protocol for its application in the synthesis of a key intermediate for dual EGFR/HER2 inhibitors.

Guiding Principles: Reactivity and Mechanistic Rationale

The utility of this compound is primarily rooted in its high reactivity towards Nucleophilic Aromatic Substitution (SNAr) . Understanding the causality behind this reactivity is crucial for successful synthesis.

The SNAr Reaction: A Stepwise Pathway

The SNAr reaction is not a concerted process but rather a two-step addition-elimination mechanism.[7]

  • Nucleophilic Attack: The reaction is initiated when a nucleophile (typically an amine in kinase inhibitor synthesis) attacks the carbon atom bearing the fluorine. This step is rate-determining. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[7][8]

  • Leaving Group Elimination: The aromaticity is restored in the second, faster step through the elimination of the fluoride ion, yielding the substituted product.[8]

Causality Behind Experimental Choices
  • Role of the Nitro Group: The presence of the strongly electron-withdrawing nitro group at the para-position is critical. It powerfully stabilizes the anionic Meisenheimer complex through resonance, delocalizing the negative charge out of the ring. This stabilization lowers the activation energy of the rate-determining step, dramatically accelerating the reaction.[8][9] Without such an activating group, SNAr reactions on benzene rings are generally infeasible.

  • Fluorine as the Leaving Group: While the C-F bond is the strongest carbon-halogen bond, fluorine's extreme electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack. This inductive pull is the dominant factor in activating the ring for the initial attack, making it the preferred halogen for SNAr reactions.[10]

  • Function of the Ethoxy Group: The ethoxy group serves to modulate the physicochemical properties of the final inhibitor, such as solubility and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.[2]

The logical relationship between the reagent's structure and its synthetic application is illustrated below.

G cluster_reagent This compound cluster_reaction Synthetic Utility cluster_product Final Application Reagent Key Functional Groups Nitro NO2 (p-Nitro) Activating Group SNAr Facilitates S(N)Ar Reaction Nitro->SNAr Stabilizes Intermediate Fluoro F (Fluoro) Leaving Group Fluoro->SNAr Enables Substitution Ethoxy EtO (Ethoxy) Modulating Group Inhibitor Kinase Inhibitor Scaffold Ethoxy->Inhibitor Modifies Properties Reduction Nitro Group Reduction (NO2 -> NH2) SNAr->Reduction Forms C-N bond Cyclization Quinazoline Formation Reduction->Cyclization Creates Amine for Cyclization Cyclization->Inhibitor Builds Core Structure

Caption: Logical workflow from reagent functional groups to kinase inhibitor scaffold.

Application Protocol: Synthesis of a 4-Anilinoquinazoline Precursor

This section provides a detailed, two-step protocol for the synthesis of N-(5-ethoxy-2-nitrophenyl)-[1][3]dioxolo[4,5-g]quinazolin-8-amine , a key intermediate scaffold for various kinase inhibitors. This protocol is designed to be self-validating, with clear steps and rationales.

Overall Reaction Scheme

The synthesis proceeds in two main stages: an SNAr reaction followed by a nitro group reduction.

G A This compound step1 Step 1: S(N)Ar DIPEA, n-BuOH 120 °C A->step1 B 8-Amino-[1,3]dioxolo[4,5-g]quinazoline B->step1 C S(N)Ar Intermediate step2 Step 2: Reduction Fe, NH4Cl EtOH/H2O C->step2 D Final Diamine Product plus1 + step1->C step2->D

Caption: Two-step synthesis of a key 4-anilinoquinazoline intermediate.

Step 1: Nucleophilic Aromatic Substitution

Objective: To couple this compound with an amine via an SNAr reaction.

ReagentMW ( g/mol )AmountMoles (mmol)
This compound185.151.85 g10.0
8-Amino-[1][3]dioxolo[4,5-g]quinazoline189.171.89 g10.0
DIPEA (Hünig's base)129.252.60 mL15.0
n-Butanol-50 mL-

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.85 g, 10.0 mmol) and 8-Amino-[1][3]dioxolo[4,5-g]quinazoline (1.89 g, 10.0 mmol).

  • Add n-Butanol (50 mL) to the flask, followed by N,N-Diisopropylethylamine (DIPEA) (2.60 mL, 15.0 mmol).

  • Heat the reaction mixture to 120 °C and maintain at reflux for 12-16 hours.

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spots indicates reaction completion.

  • After completion, cool the mixture to room temperature. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight.

Scientist's Notes & Rationale:

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HF acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: n-Butanol is used as a high-boiling polar solvent suitable for facilitating the reaction at elevated temperatures, which are necessary to overcome the activation energy.

  • Work-up: The product conveniently precipitates from the reaction mixture upon cooling, simplifying purification to a mere filtration and wash. This is a highly efficient and scalable work-up procedure.

Step 2: Nitro Group Reduction

Objective: To reduce the nitro group of the SNAr product to an amine, yielding the final diamine intermediate.

ReagentMW ( g/mol )AmountMoles (mmol)
SNAr Intermediate (from Step 1)354.333.54 g10.0
Iron Powder (<325 mesh)55.855.58 g100.0
Ammonium Chloride (NH4Cl)53.495.35 g100.0
Ethanol / Water (4:1)-100 mL-

Protocol:

  • To a 250 mL round-bottom flask, add the SNAr intermediate (3.54 g, 10.0 mmol), iron powder (5.58 g, 100.0 mmol), and ammonium chloride (5.35 g, 100.0 mmol).

  • Add a 4:1 mixture of ethanol and water (100 mL).

  • Heat the suspension to 80 °C with vigorous stirring for 4-6 hours.

  • In-Process Check: Monitor the reaction by TLC (1:1 Ethyl Acetate/Hexanes). The disappearance of the yellow starting material and the appearance of a new, UV-active spot confirms the reduction.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with hot ethanol (3 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethanol to afford the final diamine as an off-white solid.

Scientist's Notes & Rationale:

  • Reducing Agent: The Fe/NH4Cl system in aqueous ethanol is a classic, cost-effective, and reliable method for nitro group reduction.[2] It is safer and more scalable than alternatives like catalytic hydrogenation, which requires specialized high-pressure equipment.

  • Celite® Filtration: The hot filtration through Celite® is a critical step to efficiently remove the fine iron oxide byproducts, which can complicate purification if not removed properly.

  • Purity: The final product is typically of high purity (>98%) after recrystallization and can be used directly in subsequent steps to complete the synthesis of the target kinase inhibitor.

Targeting Cellular Signaling

The diamine intermediate synthesized using this protocol serves as a crucial precursor for inhibitors targeting Receptor Tyrosine Kinases (RTKs) like EGFR and HER2. These receptors are often overactive in tumors, leading to uncontrolled cell proliferation. The final inhibitor molecule is designed to block the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling.[2]

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response Receptor EGFR/HER2 Receptor KinaseDomain Kinase Domain Receptor->KinaseDomain ATP ATP ATP->KinaseDomain Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) KinaseDomain->Downstream Phosphorylation Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Inhibitor Synthesized Kinase Inhibitor Block X Inhibitor->Block Block->KinaseDomain

Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.

Conclusion

This compound is a highly effective and strategically vital reagent in medicinal chemistry. Its predictable reactivity in SNAr reactions, driven by the powerful activating effect of the para-nitro group, provides a reliable pathway for constructing the complex anilino-quinazoline scaffolds at the heart of many potent kinase inhibitors. The protocols detailed herein offer a robust and scalable methodology for researchers, scientists, and drug development professionals, enabling the efficient synthesis of key intermediates for the next generation of targeted cancer therapies.

References

  • Title: Synthesis of series of quinazoline analogues as protein kinase inhibitors. Source: ResearchGate URL: [Link]

  • Title: New dual inhibitors of EGFR and HER2 protein tyrosine kinases Source: PubMed URL: [Link]

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI URL: [Link]

  • Title: Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases Source: PubMed URL: [Link]

  • Title: Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy Source: Indian Journal of Pharmaceutical Chemistry and Analytical Techniques URL: [Link]

  • Title: An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL: [Link]

  • Title: Significance of Fluorine in Medicinal Chemistry: A Review Source: ResearchGate URL: [Link]

  • Title: Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry Source: Vapourtec URL: [Link]

  • Title: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products Source: Chemistry LibreTexts URL: [Link]

Sources

Reaction of 2-Ethoxy-1-fluoro-4-nitrobenzene with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction of 2-Ethoxy-1-fluoro-4-nitrobenzene with Amines

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of this compound in reactions with amines. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the significance of this transformation in the synthesis of complex molecular architectures.

Strategic Overview: The Importance of Activated Aryl Halides

This compound is a highly valuable aromatic building block in modern organic synthesis. Its utility stems from a carefully orchestrated arrangement of functional groups that facilitate a powerful and selective chemical transformation: Nucleophilic Aromatic Substitution (SNAr).

The core reactivity of this molecule is governed by two key features:

  • An Excellent Leaving Group: The fluorine atom at the C-1 position is the most electronegative halogen, making the carbon it's attached to highly electrophilic. In the context of SNAr reactions, fluoride is an exceptional leaving group, leading to faster reaction rates compared to other halogens (F > Cl > Br > I).[1]

  • Strong Ring Activation: The nitro group (-NO₂) at the C-4 position is a potent electron-withdrawing group. Through resonance and inductive effects, it strongly depletes the electron density of the benzene ring, particularly at the ortho and para positions.[2] This activation makes the ring susceptible to attack by nucleophiles, a normally difficult feat for aromatic systems. The ethoxy group at C-2 further modulates the electronic properties of the molecule.

This specific substitution pattern makes the reaction with amines a robust and predictable method for forging carbon-nitrogen bonds, a critical step in the synthesis of numerous pharmaceutical agents and functional materials.

The Reaction Mechanism: An Addition-Elimination Pathway

The reaction of this compound with an amine proceeds via a two-step addition-elimination mechanism, a hallmark of Nucleophilic Aromatic Substitution (SNAr).[1]

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the fluorine. This step temporarily disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the strongly electron-withdrawing nitro group. Aromaticity is then restored through the elimination of the fluoride ion, yielding the final substituted product.

The causality behind this mechanism explains the high regioselectivity of the reaction; the nucleophile exclusively attacks the carbon bearing the fluorine due to the activating effect of the para-nitro group.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating through the inclusion of clear monitoring steps. The choice of solvent, base, and temperature is critical for success and depends on the nucleophilicity and steric hindrance of the amine.

Protocol 1: General Procedure for Reaction with Primary and Secondary Aliphatic Amines

This protocol is a robust starting point for most non-aromatic amines.

Materials:

  • This compound (1.0 eq)

  • Aliphatic Amine (e.g., piperidine, morpholine, hexylamine) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Caption: General experimental workflow for the SNAr reaction and product isolation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).[2]

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO (approx. 0.1-0.2 M concentration relative to the limiting reagent). These solvents are chosen for their ability to dissolve the reactants and for their high boiling points, allowing for elevated reaction temperatures.

  • Reaction Conditions: Stir the mixture and heat to a temperature between 80 °C and 120 °C. The optimal temperature depends on the amine's reactivity; less nucleophilic amines may require higher temperatures.[2] An inert atmosphere (e.g., nitrogen) is recommended to prevent side reactions.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate. The reaction is complete when the starting aryl fluoride spot is no longer visible.

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water. The product often precipitates as a solid, or it can be extracted.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-ethoxy-4-nitroaniline derivative.

Data Presentation: Reaction Condition Optimization

The choice of reagents and conditions can be tailored based on the amine nucleophile. The following table provides starting points for various amine types.

Amine TypeExample AmineRecommended BaseSolventTypical Temp. (°C)Typical Time (h)Causality & Insights
Primary Aliphatic HexylamineK₂CO₃DMF80 - 1002 - 6Highly nucleophilic and unhindered; reacts readily at moderate temperatures. K₂CO₃ is a sufficient and cost-effective base.
Secondary Aliphatic MorpholineK₂CO₃DMSO90 - 1104 - 8Slightly more sterically hindered than primary amines, may require slightly higher temperatures or longer reaction times.
Aromatic Amine AnilineNaH, K₃PO₄DMF, Dioxane110 - 14012 - 24Less nucleophilic due to the delocalization of the lone pair into the aromatic ring. Requires stronger bases and higher temperatures.
Hindered Amine DiisopropylamineDIPEADMSO120 - 15018 - 36Steric hindrance significantly slows the rate of nucleophilic attack. A non-nucleophilic organic base like DIPEA is preferred to avoid side reactions.

Applications in Drug Development and Medicinal Chemistry

The products of this reaction, 2-ethoxy-4-nitroaniline derivatives, are valuable intermediates in the synthesis of complex heterocyclic compounds.[3] A key subsequent transformation is the reduction of the nitro group to an aniline, which opens up a vast array of synthetic possibilities.[2][4]

  • Kinase Inhibitors: Many FDA-approved tyrosine kinase inhibitors (TKIs) used in oncology are built upon substituted aniline scaffolds. The 4-ethoxy-2-(substituted-amino)aniline core, obtained after nitro reduction, is a key precursor for coupling with various heterocyclic systems to build these targeted therapeutics.[5]

  • Benzimidazole Synthesis: The resulting diamine (after nitro reduction) can undergo condensation reactions with aldehydes or carboxylic acids to form benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities including antimicrobial and anticancer effects.[6]

  • Phenazine and Quinoxaline Derivatives: These heterocyclic systems, also accessible from the reaction products, are investigated for their potential anticancer and antimicrobial properties.[6]

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine.
  • Catalytic Effects in Aromatic Nucleophilic Substitution Reactions. Reactions between I -Fluoro-2,4-dinitrobenzene and 2-Aminothi. RSC Publishing.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors.
  • Nucleophilic Arom
  • 4-Methoxy-2-nitroaniline: A Versatile Building Block in the Synthesis of Heterocyclic Compounds. Benchchem.
  • Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene. Benchchem.
  • Application Notes and Protocols for 4-Ethoxy-2-fluoro-1-nitrobenzene. Benchchem.
  • An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene. Benchchem.
  • Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.

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Application Note and Protocol for the Catalytic Hydrogenation of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the catalytic hydrogenation of 2-Ethoxy-1-fluoro-4-nitrobenzene to synthesize its corresponding aniline, 3-Ethoxy-4-fluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol emphasizes safety, reproducibility, and high-yield conversion. It delves into the rationale behind procedural steps, catalyst selection, and reaction monitoring, offering field-proven insights for successful execution.

Introduction: The Significance of 3-Ethoxy-4-fluoroaniline

The reduction of this compound is a pivotal chemical transformation that yields 3-Ethoxy-4-fluoroaniline. This resulting aniline is a valuable intermediate in the synthesis of a wide array of bioactive molecules. Its structural motifs are frequently incorporated into pharmaceuticals, including kinase inhibitors and other targeted therapies, as well as advanced agrochemicals. The efficient and clean synthesis of this aniline is therefore of considerable interest in both academic and industrial research settings.[1]

Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal reductants which often complicate purification.[2] This protocol will detail the use of Palladium on Carbon (Pd/C) and Raney Nickel as catalysts, both of which are highly effective for the reduction of nitroarenes.[3][4]

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of a nitroaromatic compound is a surface-mediated reaction. The process involves the chemisorption of both the nitro compound and molecular hydrogen onto the surface of the metal catalyst.[5] The catalyst facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates, to the final amine.[6][7]

G H2 H2 Catalyst Catalyst H2->Catalyst Adsorption H_ads H_ads Catalyst->H_ads Nitro_ads Nitro_ads Catalyst->Nitro_ads Nitro Nitro Nitro->Catalyst Adsorption Nitroso Nitroso Nitro_ads->Nitroso +2H(ads) Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine +2H(ads) Amine Amine Hydroxylamine->Amine +2H(ads)

Catalyst Choice:

  • 10% Palladium on Carbon (Pd/C): This is a widely used, versatile, and highly active catalyst for nitro group reductions.[3][8] It generally provides excellent yields under mild conditions (room temperature and low hydrogen pressure).[8] However, it can sometimes be associated with dehalogenation as a side reaction, though the robust C-F bond is less susceptible than C-Cl or C-Br bonds.[9]

  • Raney Nickel: A sponge-like, highly active nickel catalyst, Raney Nickel is a cost-effective alternative to palladium catalysts.[4] It is particularly effective for the hydrogenation of nitro compounds.[10][11] However, it is pyrophoric and must be handled with extreme care, always kept wet with a solvent.[12][13]

Safety Precautions: A Paramount Concern

Catalytic hydrogenation involves significant hazards that must be rigorously managed.[14][15]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[14] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[16] The system must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen before introducing hydrogen.[12][15]

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel are pyrophoric, especially after use when they are finely divided and may have adsorbed hydrogen.[14][15] They can ignite upon contact with air.[14] Catalysts should always be handled under an inert atmosphere or as a slurry in a solvent.[12] Never allow the catalyst to dry on filter paper in the open air.[17] The filter cake should be quenched with water immediately after filtration.[2][17]

  • Pressure Equipment: Use glassware and pressure vessels rated for the intended operating pressure.[12] Inspect all equipment for cracks or defects before use.[15]

  • Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic.[6] The reaction temperature must be carefully monitored and controlled to prevent a runaway reaction.[12] This is typically achieved by using a cooling bath and controlling the rate of hydrogen addition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and compatible gloves.[17]

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material.
10% Palladium on Carbon (Pd/C)50% wet with watere.g., Sigma-AldrichCatalyst.
Raney Nickel 2800Slurry in watere.g., Sigma-AldrichAlternative catalyst.
Methanol (MeOH) or Ethanol (EtOH)AnhydrousVariousReaction solvent. Protic solvents often accelerate the reaction rate.[18]
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent.
Celite® 545N/AVariousFiltration aid.
Hydrogen (H₂) GasHigh PurityVariousReducing agent.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityVariousInert gas for purging.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousDrying agent.
Equipment
  • Three-necked round-bottom flask or a dedicated hydrogenation pressure vessel (e.g., Parr shaker).[14]

  • Magnetic stirrer and stir bar.

  • Gas inlet adapter with a stopcock.

  • Hydrogen-filled balloon (for atmospheric pressure reactions) or a connection to a hydrogen cylinder with a regulator.[14]

  • Nitrogen/vacuum manifold (Schlenk line).[14]

  • Thermometer or temperature probe.

  • Cooling bath (ice-water or other).

  • Büchner funnel and filter flask.

  • Rotary evaporator.

  • Analytical equipment for reaction monitoring (TLC, GC-MS, or LC-MS).

Detailed Experimental Protocol

This protocol describes a general procedure that can be adapted for either Pd/C or Raney Nickel at atmospheric pressure. For higher pressures, a specialized reactor must be used following the manufacturer's operational and safety guidelines.[16]

G Start Start Setup Assemble and dry glassware. Place stir bar in flask. Start->Setup Catalyst Charge flask with catalyst (Pd/C or Raney Nickel). Setup->Catalyst Inert Evacuate and backfill with N₂/Ar (3 cycles). Catalyst->Inert Solvent Add anhydrous solvent (MeOH or EtOH). Inert->Solvent Substrate Add this compound. Solvent->Substrate H2_Purge Evacuate and backfill with H₂ (3 cycles). Substrate->H2_Purge Reaction Stir vigorously under H₂ atmosphere. Monitor temperature and progress (TLC/GC). H2_Purge->Reaction Completion Reaction Complete? Reaction->Completion Completion->Reaction No N2_Flush Purge with N₂/Ar. Completion->N2_Flush Yes Filter Filter through Celite®. Keep catalyst wet! N2_Flush->Filter Wash Wash filter cake with solvent. Filter->Wash Concentrate Concentrate filtrate under reduced pressure. Wash->Concentrate Purify Purify crude product (if necessary). Concentrate->Purify End End Purify->End

Step-by-Step Procedure:

  • Reactor Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, add the catalyst. For a 10 mmol scale reaction, use approximately 5-10 mol% of 10% Pd/C or a small spatula tip of Raney Nickel slurry.[8]

  • Inerting the System: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure the complete removal of oxygen.[8][14]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the anhydrous solvent (e.g., 50 mL for a 10 mmol reaction).[8] Then, add the this compound (1.0 eq).

  • Introducing Hydrogen: Carefully evacuate the flask again (avoiding excessive bubbling of the solvent) and backfill with hydrogen from a balloon.[17] Repeat this cycle three times to replace the inert atmosphere with hydrogen.[8]

  • Reaction Execution: Begin vigorous stirring.[8] The reaction is often accompanied by a slight exotherm. If necessary, use a cooling bath to maintain the temperature at or near room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The disappearance of the starting material typically indicates the completion of the reaction. For a nitro group reduction, three molar equivalents of hydrogen are consumed.[14]

  • Reaction Work-up: Once the reaction is complete, carefully vent the excess hydrogen into the fume hood and purge the system with nitrogen three times.[8][16]

  • Catalyst Removal: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst.[8][17] Crucially, do not allow the filter cake to run dry. [8] Keep it wet with the solvent at all times to prevent ignition. Wash the filter cake with a small amount of fresh solvent.

  • Catalyst Quenching: Immediately after filtration, carefully transfer the Celite® pad with the catalyst into a beaker of water to quench its pyrophoric nature.[2][17]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Ethoxy-4-fluoroaniline.

  • Purification (if necessary): The crude product is often of high purity. However, if needed, it can be further purified by column chromatography on silica gel or by recrystallization.[6]

Results and Discussion: Expected Outcomes and Troubleshooting

  • Yield: This protocol is expected to provide a high yield (>95%) of 3-Ethoxy-4-fluoroaniline.

  • Purity: The crude product is generally clean, with the primary impurity being residual solvent. Purity can be assessed by ¹H NMR, ¹³C NMR, and GC-MS.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning or deactivation. Ensure the reagents and solvents are of high purity. If necessary, the reaction mixture can be filtered to remove the old catalyst and fresh catalyst can be added under an inert atmosphere.

    • Dehalogenation: While less common for C-F bonds, if dehalogenation is observed, consider using a less aggressive catalyst or adding a catalyst modifier.

    • Low Yield: This may result from an air leak in the system, which can deactivate the catalyst. Ensure all joints and connections are properly sealed.

Conclusion

The catalytic hydrogenation of this compound is a robust and efficient method for the synthesis of 3-Ethoxy-4-fluoroaniline. By adhering to the stringent safety precautions and the detailed protocol outlined in this application note, researchers can achieve high yields of the desired product in a reproducible manner. The choice between Pd/C and Raney Nickel will depend on laboratory availability, cost considerations, and the specific requirements of the downstream applications.

References

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  • Hydrogenation SOP. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
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  • Standard Operating Procedures - The Sarpong Group. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis | Request PDF. (2025, August 7). Vertex AI Search. Retrieved January 19, 2026.
  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl–phosphine palladium clusters | Request PDF - ResearchGate. (2025, August 5). Vertex AI Search. Retrieved January 19, 2026.
  • Application Notes and Protocols for 4-Ethoxy-2-fluoro-1-nitrobenzene - Benchchem. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. (2025, August 6). Vertex AI Search. Retrieved January 19, 2026.
  • Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni - ResearchGate. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • hydrogen - Organic Syntheses Procedure. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • General CTH for the reduction of nitroarenes using nickel Raney. - ResearchGate. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali1 | Journal of the American Chemical Society. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Vertex AI Search. Retrieved January 19, 2026.
  • Odd observation during Pd/C hydrogenation of Nitro group : r/Chempros - Reddit. (2023, August 5). Vertex AI Search. Retrieved January 19, 2026.
  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol - Benchchem. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • Catalytic hydrogenation of nitroarenes into different products via... - ResearchGate. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. (2025, November 4). Vertex AI Search. Retrieved January 19, 2026.
  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing). (2024, September 10). Vertex AI Search. Retrieved January 19, 2026.
  • 3-Fluoro-4-nitroaniline synthesis - ChemicalBook. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
  • 2-Ethoxy-4-fluoro-1-nitrobenzene | 28987-44-2 - Sigma-Aldrich. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
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Sources

Introduction: The Strategic Importance of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-Ethoxy-1-fluoro-4-nitrobenzene in Agrochemical Synthesis

This compound is a highly functionalized aromatic compound that serves as a strategic building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] Its value stems from a unique arrangement of substituents on the benzene ring: an ethoxy group, a nitro group, and a fluorine atom. This configuration provides two primary, orthogonal reactive sites that can be addressed with high selectivity.

The molecule's reactivity is principally governed by:

  • An Activated Fluorine Atom: The potent electron-withdrawing nature of the nitro group, positioned ortho and para to the fluorine and ethoxy groups respectively, strongly activates the C-F bond.[1][3] This makes the fluorine an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of nucleophiles.[4]

  • A Reducible Nitro Group: The nitro group can be cleanly and efficiently reduced to a primary amine (aniline).[1][3] This transformation opens a second vector for molecular derivatization, enabling amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles, which are common motifs in modern agrochemicals.[5]

This guide provides a detailed exploration of these key transformations, complete with field-proven protocols and an explanation of the underlying chemical principles that make this compound a cornerstone intermediate for agrochemical research and development.

Core Synthetic Pathways in Agrochemical Development

The synthetic utility of this compound can be effectively leveraged through two main pathways. The choice of pathway is dictated by the desired final structure of the target agrochemical, such as a herbicide or fungicide.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  + Nucleophile (Nu-H)  / Base C Nitro Group Reduction A->C  + Reducing Agent  (e.g., H₂, Pd/C) D Substituted N-(4-ethoxy-2-nitrophenyl) Derivatives (e.g., Amines, Ethers) B->D E 4-Ethoxy-2-fluoroaniline C->E F Herbicide/Fungicide Precursors (Amine Derivatives) D->F G Herbicide/Fungicide Precursors (Aniline Derivatives) E->G

Key synthetic pathways from this compound.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modern organic synthesis for constructing C-N, C-O, and C-S bonds on aromatic rings. In this compound, the fluorine atom is highly activated towards displacement. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex, although some SNAr reactions can be concerted.[6][7] The strong electron-withdrawing nitro group is critical for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction.

This pathway is frequently exploited in agrochemical synthesis to link the core aromatic structure to other functional moieties. For instance, reaction with various amines can produce precursors for aryloxy amide herbicides.[4][8]

Pathway 2: Nitro Group Reduction to Form Anilines

The conversion of the nitro group to an aniline is a fundamental and highly reliable transformation.[1] The resulting product, 4-ethoxy-2-fluoroaniline, is a crucial intermediate in its own right.[3] Anilines are precursors to a vast range of bioactive molecules. In the agrochemical context, this aniline can be acylated, alkylated, or used as a nucleophile in coupling reactions to build the final active ingredient. Catalytic hydrogenation is the method of choice for this reduction due to its high efficiency, clean reaction profile, and mild conditions.[1][9]

Experimental Protocols

The following protocols are presented as self-validating systems, based on established and reliable procedures for the described transformations.[1][3]

Protocol 1: Synthesis of N-Substituted-4-ethoxy-2-nitroaniline via SNAr

This protocol details a general procedure for the reaction of this compound with a secondary amine, a common step in building precursors for various active ingredients.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Combine Reactants: - this compound (1.0 eq) - Secondary Amine (1.2 eq) - K₂CO₃ (2.0 eq) B Add polar aprotic solvent (e.g., DMF or DMSO) A->B C Heat mixture to 80-120 °C with vigorous stirring B->C D Monitor progress via TLC (disappearance of starting material) C->D E Cool to RT, pour into ice water D->E F Extract with Ethyl Acetate (3x) E->F G Wash organic layers with brine, dry over Na₂SO₄, concentrate F->G H Purify crude product via flash column chromatography G->H

Workflow for SNAr with a secondary amine.

Materials:

  • This compound

  • Secondary Amine (e.g., morpholine, piperidine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the secondary amine (1.1 - 1.5 eq), and anhydrous potassium carbonate (2.0 eq).[3]

  • Under an inert atmosphere (Nitrogen or Argon), add a sufficient volume of anhydrous DMF or DMSO to create a stirrable mixture.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.[3]

  • Stir vigorously and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the product and dissolve inorganic salts.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMF/DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure N-substituted product.

Data Summary Table:

ParameterCondition / ValueCausality / Rationale
Solvent DMF or DMSOPolar aprotic solvent facilitates SNAr by solvating the cation of the base, leaving the anion more reactive.
Base K₂CO₃A mild inorganic base sufficient to deprotonate the amine nucleophile's conjugate acid formed during the reaction.
Temperature 80 - 120 °CProvides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Stoichiometry Amine (1.1-1.5 eq)A slight excess of the amine ensures the complete consumption of the limiting fluorinated starting material.
Expected Yield > 85%This reaction is typically high-yielding due to the highly activated substrate.
Protocol 2: Synthesis of 4-Ethoxy-2-fluoroaniline via Catalytic Hydrogenation

This protocol describes the clean and efficient reduction of the nitro group to an aniline using palladium on carbon as a catalyst.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Dissolve this compound (1.0 eq) in MeOH or EtOH B Carefully add 10% Pd/C catalyst (1-5 mol%) A->B C Seal vessel, purge 3-5x with inert gas (N₂ or Ar) B->C D Introduce H₂ gas (1-4 atm) C->D E Stir vigorously at room temperature D->E F Monitor progress via TLC or LC-MS E->F G Purge vessel with inert gas F->G H Filter reaction mixture through Celite® to remove Pd/C catalyst G->H I Rinse Celite® pad with solvent H->I J Concentrate the filtrate under reduced pressure I->J

Sources

Application Notes & Protocols: The Strategic Role of 2-Ethoxy-1-fluoro-4-nitrobenzene in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1] These cyclic structures, containing atoms of at least two different elements in their rings, are prevalent in a vast majority of biologically active molecules, offering a rigid scaffold that can be precisely decorated to modulate pharmacological properties.[2][3] Within the synthetic chemist's toolkit, certain reagents distinguish themselves through their reliability, versatility, and efficiency. 2-Ethoxy-1-fluoro-4-nitrobenzene is one such reagent—a highly valuable and versatile aromatic building block primed for the construction of complex heterocyclic systems.[4]

This guide provides an in-depth exploration of the reactivity of this compound and its application in the synthesis of medicinally relevant heterocycles such as benzimidazoles and phenothiazines. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and offer insights into the causal logic behind experimental choices.

Core Principle: The Power of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is fundamentally rooted in the principles of Nucleophilic Aromatic Substitution (SNAr).[5] The benzene ring of this molecule is "activated" towards nucleophilic attack due to the powerful electron-withdrawing effect of the nitro (–NO₂) group. This group significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions, making the carbon atoms at these positions electrophilic.

The fluorine atom at the C-1 position is an excellent leaving group. Its position ortho to the activating nitro group makes the C-1 carbon the primary site for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The negative charge of this complex is effectively delocalized by the nitro group, lowering the activation energy of the reaction and facilitating the subsequent elimination of the fluoride ion to restore aromaticity.[7][8]

Sources

Application Note: Monitoring Reactions of 2-Ethoxy-1-fluoro-4-nitrobenzene using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-Ethoxy-1-fluoro-4-nitrobenzene. This compound is a valuable building block in organic synthesis, often utilized in nucleophilic aromatic substitution (SNAr) reactions. Effective reaction monitoring is crucial for optimizing reaction conditions, determining endpoints, and ensuring the desired product is obtained with high purity. This guide details the principles of TLC, protocol development, and practical application for tracking the consumption of the starting material and the formation of products.

Introduction: The Critical Role of TLC in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique for separating components in a mixture.[1][2] In the context of organic synthesis, TLC is an indispensable tool for qualitatively monitoring the progress of a chemical reaction.[3][4] By periodically sampling the reaction mixture and analyzing it by TLC, a chemist can:

  • Track Reactant Consumption: Observe the disappearance of the starting material spot over time.

  • Visualize Product Formation: Identify the appearance of new spots corresponding to the reaction product(s).

  • Detect Intermediates: In some cases, transient intermediates may be observed.

  • Optimize Reaction Conditions: Quickly assess the impact of changing parameters like temperature, catalyst, or reaction time.

  • Determine Reaction Completion: Confirm that the limiting reagent has been fully consumed.

This compound is an activated aromatic system due to the strong electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon.[5][6] The progress of such reactions can be conveniently monitored by TLC, as the starting material and the typically more polar product will exhibit different retention factors (Rf).

Principles of Thin-Layer Chromatography

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[7][8]

The key parameter in TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [9]

A compound's Rf value is influenced by its polarity. In a normal-phase TLC system with a polar stationary phase like silica gel, polar compounds interact more strongly with the stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values.[11][12]

Materials and Methods

Reagents and Equipment
  • This compound (Starting Material)

  • Reactants for the specific chemical transformation (e.g., an amine for an SNAr reaction)

  • TLC plates (e.g., silica gel 60 F254)[3]

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane)

  • Visualization tools: UV lamp (254 nm and 365 nm), iodine chamber, or chemical stains.[13][14]

  • Standard laboratory glassware and personal protective equipment (PPE).

Safety Precautions

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[15] Always handle this chemical in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[15] Consult the Safety Data Sheet (SDS) for detailed safety information.[15][16][17]

Protocol: Developing a TLC Method

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation of the starting material and product(s). The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5, allowing for clear visualization of both the starting material and the potentially more polar product (which will have a lower Rf).[18]

Step-by-Step Solvent System Selection
  • Prepare a stock solution of this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Draw a baseline in pencil about 1 cm from the bottom of a TLC plate.

  • Spot the stock solution onto the baseline of several TLC plates using a capillary tube.

  • Test a range of solvent systems with varying polarities. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][19]

  • Develop the plates in a chamber saturated with the chosen solvent system.

  • Visualize the spots under a UV lamp. Aromatic compounds like this compound are often UV-active and will appear as dark spots on a fluorescent background.[13][20]

  • Adjust the solvent ratio to achieve the desired Rf for the starting material. Increasing the proportion of the more polar solvent will increase the Rf values of the compounds.[12]

Example of Solvent System Optimization

The following table illustrates a hypothetical optimization process for finding a suitable mobile phase for this compound.

TrialMobile Phase (Hexane:Ethyl Acetate)Observed Rf of Starting MaterialComments
19:10.1Too low, needs more polar eluent.
27:30.4Good separation, suitable for monitoring.
31:10.7Too high, may not resolve from less polar impurities.

Based on these results, a 7:3 mixture of hexane and ethyl acetate would be an appropriate starting point for monitoring the reaction.

Protocol: Monitoring a Nucleophilic Aromatic Substitution Reaction

This protocol describes the monitoring of a generic SNAr reaction where this compound is the limiting reagent.

Experimental Workflow

TLC_Monitoring_Workflow cluster_reaction Reaction Setup cluster_tlc TLC Analysis cluster_monitoring Continuous Monitoring start Start Reaction sample Take Aliquot (t=0) start->sample spot Spot Plate (SM, Co, Rxn) sample->spot develop Develop Plate spot->develop visualize Visualize (UV Lamp) develop->visualize analyze Analyze R f Values visualize->analyze continue_rxn Continue Reaction analyze->continue_rxn Incomplete end_point Reaction Complete analyze->end_point Complete sample_t Take Aliquot (t=x) continue_rxn->sample_t sample_t->spot

Caption: Workflow for monitoring a reaction using TLC.

Step-by-Step Procedure
  • Prepare the TLC Plate: On a TLC plate, draw a baseline and mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[21]

  • Initial Spotting (t=0):

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "Co" lane, spot the starting material solution.

    • Take a small aliquot from the reaction mixture immediately after all reagents have been added (t=0).[18]

    • Spot the reaction mixture aliquot in the "Rxn" lane and on top of the starting material spot in the "Co" lane.[4]

  • Develop and Visualize: Develop the plate in the pre-determined solvent system. After the solvent front has nearly reached the top, remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and circle them with a pencil.[13]

  • Interpret the t=0 Plate: At t=0, you should see a spot in the "SM" lane and a corresponding spot in the "Rxn" lane at the same Rf. The "Co" spot should appear as a single, well-defined spot.

  • Time-Course Monitoring: At regular intervals (e.g., every 15-30 minutes), take another aliquot from the reaction mixture and spot it on a new, similarly prepared TLC plate in the "Rxn" and "Co" lanes.

  • Analyze the Progress: As the reaction proceeds, you should observe the following changes on the TLC plates:

    • The intensity of the starting material spot in the "Rxn" lane will decrease.

    • A new spot, corresponding to the product, will appear in the "Rxn" lane. Typically, the product of an SNAr reaction with a nucleophile like an amine will be more polar and thus have a lower Rf value than the starting material.

  • Confirm Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.

Hypothetical Reaction Progress Data

The table below shows the expected Rf values for a hypothetical SNAr reaction of this compound with a generic amine nucleophile.

Time PointRf of Starting Material (this compound)Rf of ProductObservations
t = 0 min0.40-Strong starting material spot.
t = 30 min0.400.25Faint product spot appears, starting material spot still strong.
t = 60 min0.400.25Product spot is more intense, starting material spot is weaker.
t = 120 min-0.25Starting material spot has disappeared, only the product spot is visible.

Visualization Techniques

While this compound and many of its derivatives are UV-active, other visualization techniques can be employed if the compounds do not absorb UV light or for confirmation.[22]

  • UV Light (254 nm): The most common non-destructive method. Aromatic and conjugated compounds appear as dark spots on a fluorescent green background.[14][23]

  • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary yellow-brown spots.[13][23]

  • Chemical Stains: Specific chemical stains can be used to visualize certain functional groups. For instance, a stain could be used to specifically detect the product if it contains a new functional group (e.g., an amine).[20] For nitro compounds, reduction with stannous chloride followed by diazotization and coupling can produce colored spots.[24]

Troubleshooting

ProblemPossible CauseSolution
Spots are streaky Sample is too concentrated.Dilute the sample before spotting.
Rf values are too high/low Mobile phase is too polar/non-polar.Adjust the solvent ratio. Add a less polar solvent to decrease Rf or a more polar solvent to increase Rf.[12]
Poor separation of spots Solvent system is not optimal.Try a different solvent system, perhaps with a different combination of solvents.
No spots are visible Compound is not UV-active.Use an alternative visualization method like an iodine chamber or a chemical stain.[22]

Conclusion

Thin-Layer Chromatography is a powerful and essential technique for monitoring the progress of reactions involving this compound. By following the protocols outlined in this application note, researchers can effectively track the consumption of starting materials and the formation of products, leading to better control over reaction outcomes and improved efficiency in the synthesis of valuable chemical entities.

References

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  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Alfa Aesar. (2025, September 5). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Semantic Scholar. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-1-fluoro-2-nitrobenzene. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-1-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important intermediate, providing in-depth troubleshooting advice and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared via a Nucleophilic Aromatic Substitution (SNAr) reaction, can stem from several factors. The reaction involves the displacement of a fluoride from an activated aromatic ring by an ethoxide nucleophile.[1][2][3]

Potential Causes & Solutions:

  • Incomplete Deprotonation of Ethanol: The formation of the ethoxide nucleophile from ethanol requires a strong base, such as sodium hydride (NaH) or potassium tert-butoxide. Incomplete deprotonation leads to a lower concentration of the active nucleophile.

    • Troubleshooting: Ensure your base is fresh and has been stored under anhydrous conditions. When using NaH, the reaction should be allowed to proceed until hydrogen gas evolution ceases, indicating complete formation of sodium ethoxide.[4][5]

  • Presence of Water: Water will react with the strong base and the ethoxide, quenching the nucleophile. It can also lead to the formation of undesired hydrolysis byproducts from the starting material.

    • Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

  • Suboptimal Reaction Temperature: While SNAr reactions on activated rings are often facile, the temperature must be sufficient to drive the reaction to completion in a reasonable time. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to degradation and byproduct formation.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature. A modest increase in temperature may improve the reaction rate and yield.

  • Poor Quality Starting Material: The purity of your starting material, typically 2,4-difluoronitrobenzene, is critical. Impurities in the starting material will carry through or participate in side reactions, reducing the yield of the desired product.

    • Troubleshooting: Verify the purity of the starting material by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the reaction. Purify if necessary.

Q2: I've identified an impurity with the same mass as my product in the GC-MS analysis. What could it be and how can I differentiate it?

A2: An impurity with the same molecular weight as this compound is likely a structural isomer. The most probable isomeric impurity is 4-Ethoxy-2-fluoro-1-nitrobenzene . This can arise if the starting material is not exclusively 2,4-difluoronitrobenzene or if there is competitive substitution at the C4 position.

Differentiating Isomers:

Structural isomers can be distinguished using spectroscopic and chromatographic techniques.[6]

Analytical TechniqueThis compound (Desired Product)4-Ethoxy-2-fluoro-1-nitrobenzene (Isomeric Impurity)
¹H NMR The aromatic protons will exhibit a distinct splitting pattern due to coupling with the fluorine atom and adjacent protons. The chemical shifts will be characteristic of the substitution pattern.The chemical shifts and coupling constants of the aromatic protons will differ significantly from the desired product due to the different electronic environment.
¹³C NMR The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The chemical shifts of the aromatic carbons will be unique.The position of the C-F coupling and the chemical shifts of the aromatic carbons will be different.
GC Retention Time Will have a specific retention time under a given set of conditions.Will likely have a different retention time due to differences in polarity and volatility.
HPLC Retention Time Will have a specific retention time on a given column and mobile phase.Will likely elute at a different time.[7]

Mitigation Strategy:

  • Use a Regioisomerically Pure Starting Material: Ensure your starting material is 2,4-difluoronitrobenzene of high purity.

  • Optimize Reaction Conditions: Lowering the reaction temperature may improve the regioselectivity of the ethoxide attack.

Q3: My final product is showing signs of a di-substituted byproduct. How can this be avoided?

A3: The formation of a di-substituted byproduct, 2,4-Diethoxy-1-nitrobenzene , is a common issue when using a starting material with two leaving groups, such as 2,4-difluoronitrobenzene. This occurs when a second molecule of ethoxide displaces the remaining fluorine atom on the product.

Strategies to Minimize Di-substitution:

  • Stoichiometric Control: Carefully control the stoichiometry of the sodium ethoxide. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the mono-substitution to completion without promoting significant di-substitution.[8]

  • Controlled Addition of Nucleophile: Adding the sodium ethoxide solution slowly to the solution of 2,4-difluoronitrobenzene can help to maintain a low instantaneous concentration of the nucleophile, favoring mono-substitution.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first, as the product is less activated than the starting material.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-substituted product.

Visualizing the Synthesis and Impurity Formation

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution. The following diagrams illustrate the main reaction pathway and the formation of common impurities.

G SM 2,4-Difluoronitrobenzene Product This compound SM->Product SNAr Reaction Reagent Sodium Ethoxide (NaOEt) G SM 2,4-Difluoronitrobenzene Product This compound SM->Product + 1 eq. NaOEt Isomer 4-Ethoxy-2-fluoro-1-nitrobenzene SM->Isomer + 1 eq. NaOEt (Alternative Attack) Hydrolysis 2-Fluoro-4-nitrophenol SM->Hydrolysis + H2O DiSub 2,4-Diethoxy-1-nitrobenzene Product->DiSub + 1 eq. NaOEt

Caption: Formation pathways of common impurities.

Experimental Protocol: Purification by Column Chromatography

If significant impurities are present after the reaction work-up, purification by column chromatography is recommended.

Objective: To isolate this compound from unreacted starting materials and side-products.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass column

  • Beakers, flasks, and other standard laboratory glassware

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Note: The optimal solvent system for elution should be determined beforehand by running TLC plates with the crude mixture in various solvent ratios.

References

  • U.S. Environmental Protection Agency. (1986a). Method 609: Nitroaromatics and isophorone.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich. 2-Ethoxy-4-fluoro-1-nitrobenzene. Sigma-Aldrich.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ResearchGate. Fluorinated Aromatic Compounds.
  • Gao, H., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • Chem-Impex. 2-Fluoro-4-methoxy-1-nitrobenzene. Chem-Impex.
  • Wikipedia. Williamson ether synthesis. Wikipedia.
  • Royal Society of Chemistry. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • Synquest Labs. A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS. Synquest Labs.
  • Sigma-Aldrich. 2-Ethoxy-4-fluoro-1-nitrobenzene AldrichCPR. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols. BenchChem.
  • MDPI. (2024).
  • Chemistry LibreTexts. (2022). 16.
  • Francis Academic Press. (2023).
  • Sigma-Aldrich. 2-Ethoxy-4-fluoro-1-nitrobenzene AldrichCPR. Sigma-Aldrich.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • Wikipedia.
  • ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • ECHEMI.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
  • ResearchGate. Bio-Fenton reaction involved in the cleavage of the ethoxylate chain of nonionic surfactants by dihydrolipoamide dehydrogenase from Pseudomonas nitroreducens TX1.
  • Colonial Chemical Inc. (2025). Lowering Dioxane in Formulations - Part One. Colonial Chemical Inc.
  • Frontiers. (2021).
  • Campaign for Safe Cosmetics. Ethoxylated Ingredients. Campaign for Safe Cosmetics.

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Technisches Support-Center: Aufreinigung von rohem 2-Ethoxy-1-fluor-4-nitrobenzol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als Ressource für die Bewältigung der Herausforderungen bei der Aufreinigung von 2-Ethoxy-1-fluor-4-nitrobenzol. Als wichtige Zwischenstufe in der organischen Synthese, insbesondere bei der Entwicklung von Kinase-Inhibitoren, ist die Gewährleistung seiner Reinheit von größter Bedeutung.[1] Dieses Dokument bietet detaillierte, auf Fragen und Antworten basierende Anleitungen zur Fehlerbehebung, Protokolle und FAQs, die auf praktischen Laborerfahrungen und etablierten chemischen Prinzipien beruhen.

Teil 1: Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Verunreinigungen in rohem 2-Ethoxy-1-fluor-4-nitrobenzol?

Die häufigsten Verunreinigungen hängen von der Syntheseroute ab, umfassen aber typischerweise:

  • Strukturelle Isomere: Die Synthese kann zu mehreren Isomeren führen, wobei die genaue Identifizierung und Trennung entscheidend ist, um die gewünschte Produktreinheit und Reaktivität in nachfolgenden Schritten sicherzustellen.[2] Die primären Isomere, die Anlass zur Sorge geben, sind 4-Ethoxy-2-fluor-1-nitrobenzol und 2-Ethoxy-4-fluor-1-nitrobenzol.[2]

  • Ausgangsmaterialien: Nicht umgesetzte Ausgangsmaterialien aus der Nitrierungs- oder nukleophilen aromatischen Substitutionsreaktion (SNAr).[1]

  • Nebenprodukte: Produkte aus Nebenreaktionen, wie z. B. die Bildung von Aminophenolen oder die Halogen-Wasserstoff-Verdrängung.[3]

  • Lösungsmittelreste: Restliche Lösungsmittel aus der Reaktion und dem Aufarbeitungsprozess.

F2: Welcher ist der beste anfängliche Ansatz zur Aufreinigung dieser Verbindung?

Die Wahl der primären Aufreinigungstechnik hängt von der Art und dem Ausmaß der Verunreinigungen ab. Da 2-Ethoxy-1-fluor-4-nitrobenzol ein Feststoff ist[4], sind sowohl die Umkristallisation als auch die Säulenchromatographie praktikable Methoden.

  • Für mäßig reine Rohmaterialien (>85 %): Beginnen Sie mit der Umkristallisation . Sie ist oft schneller, kostengünstiger und kann hochreines Material liefern, wenn ein geeignetes Lösungsmittelsystem identifiziert wird.

  • Für komplexe Gemische oder geringe Reinheit (<85 %): Die Säulenchromatographie auf Kieselgel ist die Methode der Wahl.[1][5] Sie bietet eine bessere Trennleistung für eng eluierende Verunreinigungen, insbesondere für Isomere.

G start Analyse des Rohmaterials (DC, ¹H-NMR) purity_check Reinheit > 85% und kristalliner Feststoff? start->purity_check complex_mixture Komplexes Gemisch oder Reinheit < 85%? purity_check->complex_mixture Nein recrystallize Umkristallisation versuchen purity_check->recrystallize Ja column Säulenchromatographie durchführen complex_mixture->column Ja final_purity Reinheitsanalyse (>98%?) recrystallize->final_purity column->final_purity success Produkt ist rein final_purity->success Ja failure Weitere Aufreinigung erforderlich final_purity->failure Nein

Abbildung 1: Entscheidungsbaum für die Auswahl der primären Aufreinigungstechnik.

F3: Wie kann ich zwischen 2-Ethoxy-1-fluor-4-nitrobenzol und seinen Isomeren unterscheiden?

Die Unterscheidung von Isomeren erfordert fortschrittliche analytische Techniken. Die Kopplungskonstanten (J-Werte) in der ¹H-NMR-Spektroskopie sind für eine eindeutige Zuordnung entscheidend.[2] Beispielsweise werden die Protonen, die an den Fluor-substituierten Ring gekoppelt sind, unterschiedliche Aufspaltungsmuster und Kopplungskonstanten aufweisen, die für ihre relative Position zum Fluor- und zu anderen Substituenten charakteristisch sind. Ergänzende Techniken wie ¹³C-NMR, 2D-NMR (COSY, HSQC) und Massenspektrometrie sind ebenfalls unerlässlich, um die Struktur endgültig zu bestätigen.[2]

F4: Was sind die typischen physikalischen Eigenschaften von reinem 2-Ethoxy-1-fluor-4-nitrobenzol?
EigenschaftWertQuelle
Chemische Formel C₈H₈FNO₃Sigma-Aldrich[4]
Molekulargewicht 185.15 g/mol Sigma-Aldrich[4]
Aussehen FeststoffAmbeed
Lagerung In trockener Umgebung bei Raumtemperatur versiegeltAmbeed

Teil 2: Anleitung zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Aufreinigungsprozesses auftreten können.

Probleme bei der Umkristallisation

F: Meine Verbindung ölt während der Umkristallisation aus. Was soll ich tun?

Antwort: Das Ausölen tritt auf, wenn der Schmelzpunkt des gelösten Stoffes unter dem Siedepunkt des Lösungsmittels liegt.

  • Ursache & Lösung: Die wahrscheinlichste Ursache ist eine zu schnelle Abkühlung oder ein ungeeignetes Lösungsmittel. Versuchen Sie, die heiße Lösung langsamer abkühlen zu lassen, um die Kristallisation zu fördern, anstatt die Fällung zu erzwingen. Wenn das Problem weiterhin besteht, müssen Sie das Lösungsmittelsystem ändern. Fügen Sie ein "schlechtes" Lösungsmittel (eines, in dem die Verbindung schwer löslich ist) zum "guten" Lösungsmittel hinzu, um die Löslichkeit zu verringern und den Kristallisationspunkt zu erhöhen.

F: Ich erhalte nach der Umkristallisation eine sehr geringe Ausbeute. Wie kann ich sie verbessern?

Antwort: Eine geringe Ausbeute ist oft auf eine zu hohe Löslichkeit der Verbindung im kalten Lösungsmittel oder auf die Verwendung eines zu großen Lösungsmittelvolumens zurückzuführen.

  • Ursache & Lösung:

    • Minimieren Sie das Lösungsmittelvolumen: Lösen Sie Ihr Rohprodukt in der minimalen Menge an siedendem Lösungsmittel, um eine gesättigte Lösung zu gewährleisten.

    • Optimieren Sie die Abkühlung: Kühlen Sie die Lösung nach dem langsamen Abkühlen auf Raumtemperatur in einem Eisbad weiter ab, um die Ausfällung zu maximieren.

    • Ändern Sie das Lösungsmittel: Wählen Sie ein Lösungsmittelsystem, in dem Ihre Verbindung bei hohen Temperaturen gut löslich, bei niedrigen Temperaturen aber nur sehr schwer löslich ist.

F: Der aufgereinigte Feststoff ist immer noch gefärbt (z. B. gelb/braun). Wie kann ich ihn entfärben?

Antwort: Farbe weist oft auf hartnäckige, hochkonjugierte Verunreinigungen hin.

  • Ursache & Lösung: Aromatische Nitroverbindungen können durch Nebenreaktionen farbige Verunreinigungen bilden.[6] Fügen Sie der heißen, gelösten Lösung eine kleine Menge Aktivkohle hinzu. Kochen Sie die Mischung einige Minuten lang, um die farbigen Verunreinigungen zu adsorbieren, und filtrieren Sie dann die heiße Lösung durch einen Filterhilfsstoff (z. B. Celite), um die Kohle zu entfernen, bevor Sie sie abkühlen lassen. Seien Sie vorsichtig, da die Kohle auch eine gewisse Menge Ihres Produkts adsorbieren kann.

Probleme bei der Säulenchromatographie

F: Meine Verbindung scheint sich auf der Kieselgel-Säule zu zersetzen. Was sind die Anzeichen und Lösungen?

Antwort: Die Zersetzung auf Kieselgel ist ein bekanntes Problem bei säureempfindlichen Verbindungen; die saure Natur der Silanolgruppen auf der Kieselgeloberfläche kann die Zersetzung katalysieren.[7]

  • Anzeichen: Gelbe/braune Streifen auf der Säule, die sich nicht bewegen, mehrere Flecken auf der DC-Analyse von sauberen Fraktionen oder eine sehr geringe Gesamtrückgewinnung von der Säule.

  • Lösungen:

    • Desaktivieren Sie das Kieselgel: Behandeln Sie das Kieselgel vor, indem Sie eine kleine Menge eines Amins, wie Triethylamin (~0,5-1 %), zum Eluenten geben.[6] Dies neutralisiert die sauren Stellen.

    • Wechseln Sie die stationäre Phase: Verwenden Sie eine weniger saure stationäre Phase wie Aluminiumoxid (neutral oder basisch) oder Florisil.[7]

    • Arbeiten Sie schnell: Minimieren Sie die Verweilzeit der Verbindung auf der Säule, indem Sie einen etwas polareren Eluenten verwenden und die Säule schnell laufen lassen (Flash-Chromatographie).

F: Ich erhalte eine schlechte Trennung zwischen meinem Produkt und einer Verunreinigung auf der Säule. Wie kann ich die Trennung optimieren?

Antwort: Eine schlechte Trennung (überlappende Fraktionen) bedeutet, dass die Selektivität des chromatographischen Systems unzureichend ist.

  • Ursache & Lösung:

    • Optimieren Sie das Eluentensystem: Testen Sie verschiedene Lösungsmittelgemische mit unterschiedlichen Polaritäten. Ein Gradientenelutionssystem, bei dem die Polarität des Eluenten im Laufe der Zeit erhöht wird, kann die Trennung oft verbessern.[5] Ein gängiges System für aromatische Nitroverbindungen ist ein Gemisch aus Hexan und Ethylacetat.[5][8]

    • Verringern Sie die Beladung: Eine Überladung der Säule ist eine häufige Ursache für eine schlechte Trennung. Reduzieren Sie die Menge des auf die Säule aufgetragenen Rohmaterials.

    • Wählen Sie das richtige Kieselgel: Verwenden Sie Kieselgel mit kleinerer Partikelgröße (höhere Maschenzahl) für eine bessere Auflösung, obwohl dies den Durchfluss verringert.

G start Problem: Schlechte Trennung oder Zersetzung check_decomp Zersetzung vermutet? start->check_decomp check_sep Schlechte Trennung (Überlappende Peaks)? check_decomp->check_sep Nein decomp_sol Kieselgel mit 1% Et₃N desaktivieren ODER Auf neutrale Aluminiumoxid-Säule wechseln check_decomp->decomp_sol Ja sep_sol1 Eluentensystem optimieren (z.B. Hexan/EtOAc-Gradient) check_sep->sep_sol1 Ja end_point Säule erneut durchführen decomp_sol->end_point sep_sol2 Probenbeladung reduzieren sep_sol1->sep_sol2 sep_sol2->end_point

Abbildung 2: Arbeitsablauf zur Fehlerbehebung bei häufigen Problemen der Säulenchromatographie.

Teil 3: Detaillierte experimentelle Protokolle

Protokoll 1: Aufreinigung durch Flash-Säulenchromatographie

Dieses Protokoll beschreibt ein allgemeines Verfahren, das für die Aufreinigung von 2-Ethoxy-1-fluor-4-nitrobenzol optimiert werden sollte.[1][5]

  • Vorbereitung des Eluenten: Bereiten Sie ein geeignetes Eluentensystem vor, typischerweise ein Gemisch aus Hexan und Ethylacetat. Beginnen Sie mit einem unpolaren Gemisch (z. B. 95:5 Hexan:Ethylacetat) und bestimmen Sie den optimalen Rf-Wert (ca. 0,3) mittels Dünnschichtchromatographie (DC).

  • Vorbereitung der Säule: Packen Sie eine Glassäule mit Kieselgel (z. B. 100-200 mesh) als Aufschlämmung im unpolaren Eluenten. Lassen Sie das Kieselgel sich absetzen, um eine gleichmäßig gepackte Säule ohne Luftblasen oder Risse zu erhalten.

  • Probenbeladung: Lösen Sie das Rohprodukt (z. B. 1 g) in einer minimalen Menge Dichlormethan oder dem Eluenten. Alternativ können Sie das Rohprodukt mit einer kleinen Menge Kieselgel trocken beladen, indem Sie die Lösung des Rohprodukts mit Kieselgel mischen und das Lösungsmittel unter reduziertem Druck entfernen. Tragen Sie die Probe vorsichtig auf die Oberseite des Kieselgelbetts auf.

  • Elution: Beginnen Sie die Elution mit dem unpolaren Lösungsmittelsystem. Üben Sie mit Luft- oder Stickstoffdruck (Flash-Chromatographie) einen leichten Überdruck aus, um eine Durchflussrate von ca. 5 cm/Minute zu erreichen.

  • Fraktionssammlung: Sammeln Sie Fraktionen in Reagenzgläsern. Überwachen Sie den Fortschritt der Trennung, indem Sie die Fraktionen mittels DC analysieren.

  • Produktisolierung: Kombinieren Sie die reinen Fraktionen, die das gewünschte Produkt enthalten, und entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer, um das aufgereinigte 2-Ethoxy-1-fluor-4-nitrobenzol als Feststoff zu erhalten.

Protokoll 2: Aufreinigung durch Umkristallisation

Dieses Protokoll bietet einen Rahmen zur Entwicklung eines Umkristallisationsverfahrens.[9]

  • Lösungsmittelauswahl: Testen Sie die Löslichkeit des Rohmaterials in kleinen Mengen verschiedener Lösungsmittel (z. B. Ethanol, Isopropanol, Ethylacetat, Toluol, Hexan) bei Raumtemperatur und bei Siedetemperatur. Ein ideales Lösungsmittel löst die Verbindung in der Hitze gut und in der Kälte schlecht. Es können auch Lösungsmittelpaare (z. B. Ethanol/Wasser, Ethylacetat/Hexan) erforderlich sein.

  • Auflösung: Geben Sie das rohe 2-Ethoxy-1-fluor-4-nitrobenzol in einen Erlenmeyerkolben. Fügen Sie unter Rühren und Erhitzen portionsweise das gewählte Lösungsmittel hinzu, bis sich der Feststoff gerade vollständig gelöst hat.

  • Entfärbung (optional): Wenn die Lösung stark gefärbt ist, nehmen Sie sie vom Herd, lassen Sie sie leicht abkühlen und fügen Sie eine Spatelspitze Aktivkohle hinzu. Erhitzen Sie die Mischung erneut für einige Minuten zum Sieden.

  • Heißfiltration (optional): Wenn Aktivkohle verwendet wurde oder unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit Filterpapier.

  • Kristallisation: Decken Sie den Kolben ab und lassen Sie die Lösung langsam auf Raumtemperatur abkühlen. Vermeiden Sie es, die Lösung während dieses Vorgangs zu stören. Sobald die Kristallisation abgeschlossen zu sein scheint, stellen Sie den Kolben in ein Eisbad, um die Ausbeute zu maximieren.

  • Isolierung und Trocknung: Sammeln Sie die Kristalle durch Saugfiltration (Büchnertrichter). Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem, frischem Lösungsmittel. Trocknen Sie die Kristalle an der Luft oder in einem Vakuumexsikkator, um alle Lösungsmittelreste zu entfernen.

Teil 4: Referenzen

  • BenchChem Technical Support Team. (2025). Validating the Structure of 4-Ethoxy-2-fluoro-1-nitrobenzene: A Comparative Guide. Benchchem. Verfügbar unter:

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Verfügbar unter:

  • BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene. Benchchem. Verfügbar unter:

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. Reddit. Verfügbar unter:

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Verfügbar unter:

  • Missouri S&T. Aromatic Nitro Compounds. Verfügbar unter:

  • BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem. Verfügbar unter:

  • Ambeed. 2-Ethoxy-4-fluoro-1-nitrobenzene. Verfügbar unter:

  • European Patent Office. (2003). A process for preparing 2-Nitro-4'-Fluorobenzophenone. EP 1431270 A1. Verfügbar unter:

  • Sigma-Aldrich. 2-Ethoxy-4-fluoro-1-nitrobenzene AldrichCPR. Verfügbar unter:

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Technical Support Center: Nitration of 1-Ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Chemistry Division

Welcome to the technical support center for the nitration of 1-ethoxy-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for this specific electrophilic aromatic substitution. Our goal is to help you navigate the complexities of this reaction, optimize your yields, and minimize side reactions.

Core Principles: Understanding Regioselectivity

The nitration of 1-ethoxy-2-fluorobenzene is a classic example of electrophilic aromatic substitution where the outcome is governed by the competing directing effects of the existing substituents. A clear understanding of these principles is the foundation for troubleshooting and optimization.

The two substituents on the ring are:

  • Ethoxy Group (-OCH₂CH₃): A strongly activating, ortho, para-directing group. It donates electron density to the ring through a strong resonance effect (+M), making the positions ortho (C6) and para (C4) to it significantly more nucleophilic.[1]

  • Fluoro Group (-F): A weakly deactivating, ortho, para-directing group. It withdraws electron density through a strong inductive effect (-I) but donates electron density through a moderate resonance effect (+M).[2][3] Overall, it deactivates the ring slightly compared to benzene but still directs incoming electrophiles to the ortho (C3) and para (C5) positions.

The Hierarchy of Influence: When there is a conflict between directing groups, the most powerfully activating substituent dictates the primary positions of substitution.[4] In this case, the ethoxy group is the dominant director.

  • Primary directing influence (Ethoxy): Directs to position 4 (para) and 6 (ortho).

  • Secondary directing influence (Fluoro): Directs to position 5 (para) and 3 (ortho).

However, steric hindrance plays a critical role. The space around the C6 position is crowded by the adjacent, bulky ethoxy group and the fluoro group. Therefore, the electrophile (NO₂⁺) will preferentially attack the less hindered C4 position.

Expected Product Distribution:

  • Major Product: 1-Ethoxy-2-fluoro-4-nitrobenzene

  • Minor Products: 1-Ethoxy-2-fluoro-6-nitrobenzene, 1-Ethoxy-2-fluoro-5-nitrobenzene, and potentially dinitrated products.

Below is a diagram illustrating these directing effects.

Caption: Directing influences on the 1-ethoxy-2-fluorobenzene ring.

Troubleshooting Guide

This section addresses common issues encountered during the nitration of 1-ethoxy-2-fluorobenzene in a practical question-and-answer format.

Q1: My yield of the desired 1-ethoxy-2-fluoro-4-nitrobenzene is very low, and I have a lot of unreacted starting material. What's going wrong?

A1: This issue typically points to one of three problems: insufficient activation of the nitrating agent, inadequate reaction time, or a temperature that is too low.

  • Cause 1: Ineffective Nitronium Ion (NO₂⁺) Generation: The active electrophile, the nitronium ion, is formed from the reaction of nitric acid and sulfuric acid.[5] If your acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture) or the ratio is incorrect, the concentration of the electrophile will be too low for the reaction to proceed efficiently.

  • Cause 2: Low Reaction Temperature: While low temperatures are crucial to prevent side reactions, a temperature that is too low (e.g., < 0 °C) can significantly slow the rate of reaction, leading to incomplete conversion within a standard timeframe.

  • Cause 3: Insufficient Reaction Time: Electrophilic aromatic substitutions are not instantaneous. Ensure you are allowing adequate time for the reaction to reach completion after the addition of the nitrating mixture.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use fresh, concentrated nitric acid (68-70%) and concentrated sulfuric acid (98%).

  • Optimize Temperature: Maintain a temperature between 0-10 °C during the addition of the nitrating mixture. After addition, you can let the reaction slowly warm to room temperature or stir for a longer period (2-4 hours) at 0-5 °C.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a suitable chromatographic method (GC, HPLC) to monitor the disappearance of the starting material before quenching the reaction.

Q2: I'm observing a significant amount of a byproduct that I believe is a dinitro-isomer. How can I prevent this?

A2: The formation of dinitrated products is a classic example of polysubstitution. This occurs because the initial product, 1-ethoxy-2-fluoro-4-nitrobenzene, is still activated enough (due to the powerful ethoxy group) to undergo a second nitration under harsh conditions.

  • Primary Cause: High Reaction Temperature: The rate of the second nitration is highly temperature-dependent. Temperatures exceeding 10-15 °C dramatically increase the likelihood of dinitration.

  • Secondary Cause: Incorrect Stoichiometry: Using a large excess of nitric acid provides a high concentration of the nitronium ion, driving the reaction towards polysubstitution.

Troubleshooting Protocol:

  • Strict Temperature Control: This is the most critical parameter. Perform the addition of the nitrating mixture slowly and with efficient cooling (ice-salt bath if necessary) to ensure the internal temperature never exceeds 10 °C.

  • Control Stoichiometry: Use a slight excess, but not a large one, of nitric acid (typically 1.05 to 1.1 equivalents).

  • Slow Addition: Add the nitrating mixture dropwise over an extended period (30-60 minutes) to maintain a low instantaneous concentration of the electrophile.

Q3: My crude product is dark and contains acidic impurities. I suspect hydrolysis of the ethoxy group. Is this possible and how can I avoid it?

A3: Yes, hydrolysis of the ethoxy group to a hydroxyl group is a known side reaction for activated alkoxybenzenes under strong acidic conditions, especially with heating.[6] This forms 2-fluoro-4-nitrophenol. This phenolic byproduct is dark in color and, being even more activated than the starting material, can lead to further oxidative decomposition or other side reactions.

  • Cause: High Localized Temperature/Extended Reaction Times: The acidic conditions required for nitration can also catalyze hydrolysis. This is exacerbated by allowing the reaction temperature to rise or by extending the reaction time unnecessarily at elevated temperatures.

Troubleshooting Protocol:

  • Minimize Reaction Time: Once TLC or GC analysis shows full consumption of the starting material, proceed with the workup immediately.

  • Maintain Low Temperature: As with preventing dinitration, strict temperature control is key to minimizing the rate of hydrolysis.

  • Quench Carefully: Pour the reaction mixture onto a large amount of crushed ice to rapidly dilute the acid and dissipate heat, which stops both the nitration and hydrolysis reactions.

G Troubleshooting Workflow Start Problem Observed Prob1 Low Yield / Incomplete Reaction Start->Prob1 Prob2 Dinitro Byproducts Start->Prob2 Prob3 Phenolic Impurities (Hydrolysis) Start->Prob3 Sol1a Check Acid Concentration & Stoichiometry Prob1->Sol1a Cause: Poor Electrophile Generation Sol1b Increase Reaction Time & Monitor by TLC/GC Prob1->Sol1b Cause: Insufficient Kinetics Sol2a Maintain Temp < 10°C (Strict Control) Prob2->Sol2a Cause: High Temperature Sol2b Use 1.05-1.1 eq. Nitric Acid Prob2->Sol2b Cause: Excess Nitrating Agent Prob3->Sol2a Cause: High Temperature Sol3a Quench Reaction Promptly After Completion Prob3->Sol3a Cause: Extended Reaction Time Sol3b Pour onto Ice for Rapid Dilution Prob3->Sol3b Workup Procedure

Caption: A logical workflow for troubleshooting common nitration issues.

Frequently Asked Questions (FAQs)

Q: What is the precise role of concentrated sulfuric acid in this reaction? A: Concentrated sulfuric acid serves two critical functions. First, it acts as a protonating agent. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species that attacks the benzene ring.[5] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which prevents the dilution of the acid mixture and maintains a high concentration of the nitronium ion.

Q: Why is 1-ethoxy-2-fluoro-4-nitrobenzene the major product and not the 6-nitro isomer, since both positions are directed by the strong ethoxy group? A: While the C6 position is electronically activated (ortho to the ethoxy group), it is subject to significant steric hindrance. The bulky ethoxy group and the adjacent fluorine atom physically block the approach of the nitronium ion to this site.[7] The C4 position, being para to the ethoxy group, is equally activated electronically but is far more sterically accessible, making it the kinetically favored site of attack.

Q: Can I use a different nitrating agent, such as nitric acid in acetic anhydride? A: Yes, other nitrating systems can be used, but they may alter the regioselectivity and side reaction profile. Nitric acid in acetic anhydride, for example, generates nitronium acetate. This is a bulkier electrophile, which could potentially increase the preference for the para product over the ortho product due to even greater steric hindrance.[6] However, the mixed acid (H₂SO₄/HNO₃) system is the most common, cost-effective, and well-understood method for this type of transformation.

Q: What are the key safety precautions for this experiment? A: The nitrating mixture (conc. H₂SO₄/HNO₃) is extremely corrosive and a powerful oxidizing agent. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The reaction is exothermic and must be performed with efficient cooling and slow, controlled addition of reagents to prevent a runaway reaction.[8] Perform the reaction in a well-ventilated chemical fume hood.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethoxy-2-fluoro-4-nitrobenzene

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions.

Reagents & Equipment:

  • 1-Ethoxy-2-fluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-ethoxy-2-fluorobenzene (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 1-ethoxy-2-fluorobenzene via the dropping funnel. Ensure the internal temperature does not exceed 10 °C throughout the addition.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[9]

  • Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid (the crude product) should precipitate.

  • Extraction: If a solid precipitates, filter the mixture. If it remains oily, extract the aqueous mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography on silica gel to yield the pure product.[9]

Protocol 2: Data Presentation of Potential Outcomes
Substituent PositionElectronic EffectSteric HindranceExpected Outcome
4 Highly Activated (para to OEt)LowMajor Product
6 Highly Activated (ortho to OEt)HighMinor Product
5 Moderately Activated (para to F)ModerateMinor Product
3 Moderately Activated (ortho to F)HighTrace/None

References

  • Hanson, C., Kaghazchi, T., & Pratt, M. W. T. (1976). Side reactions during aromatic nitration. In Industrial and Laboratorial Nitrations (ACS Symposium Series, Vol. 22, pp. 132-155). American Chemical Society.
  • ChemTalk. (n.d.). Directing Effects.
  • Organic Chemistry Tutor. (2021). Effect of Multiple Substituents on EAS.
  • ChemTalk. (n.d.). Directing Effects.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • CSB/SJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Wikipedia. (n.d.). Ortho effect.
  • LibreTexts Chemistry. (2023). 16.6: An Explanation of Substituent Effects.
  • BenchChem. (2025). An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene.
  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes.
  • Oklahoma State University Library. (n.d.). The Hydroxylation of Aromatic Nitro Compounds by Alkalies.
  • BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • PubMed. (n.d.). Nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solution.
  • Wikipedia. (n.d.). Nitration.
  • ResearchGate. (2025). Nitrophenols Reduction in the Benzene Adiabatic Nitration Process.
  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics.
  • Organic Syntheses. (n.d.). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • ResearchGate. (2025). 1-Ethoxy-4-nitrobenzene.

Sources

Improving the yield of nucleophilic substitution on 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-1-fluoro-4-nitrobenzene, this technical support center is designed for researchers, scientists, and drug development professionals. Here, we dissect the intricacies of this reaction, offering practical, field-tested solutions to common experimental challenges. Our focus is on enhancing reaction yield by understanding the fundamental principles governing the substrate's reactivity and providing a systematic approach to troubleshooting and optimization.

Understanding the Substrate: this compound

The reactivity of your substrate is dictated by a delicate interplay between its three substituents. A successful experiment hinges on understanding their roles.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) located para to the leaving group, the nitro group is the primary driver of the reaction.[1][2][3] It strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance.[4][5][6] This stabilization is crucial for lowering the activation energy of the rate-determining step.[7][8]

  • The Fluorine Atom (-F): In the context of SNAr, fluorine is an excellent leaving group. Its high electronegativity polarizes the carbon-fluorine bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[7][9] The rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the C-F bond; therefore, fluorine's ability to activate the ring inductively outweighs its bond strength.[7][10]

  • The Ethoxy Group (-OCH₂CH₃): Positioned ortho to the fluorine, the ethoxy group has a dual electronic nature. While it donates electron density through resonance (+M), it withdraws electrons inductively (-I). Its net effect can be complex, but its position meta to the primary activating nitro group means it does not directly interfere with the key resonance stabilization pathway.[11] However, it can present steric hindrance to bulky nucleophiles, a factor that must be considered during reaction design.

The mechanism proceeds via a two-step addition-elimination pathway, as illustrated below.

Caption: Generalized SNAr mechanism on the target substrate.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid solutions.

Q1: Why is my reaction yield consistently low or non-existent? A1: Low or zero yield in an SNAr reaction typically points to one of four key areas: (1) Insufficient ring activation, (2) poor leaving group, (3) inadequate reaction conditions, or (4) low-quality reagents.[1][2] For this compound, the ring is already strongly activated. Therefore, you should first investigate your reaction conditions (solvent, temperature) and the purity and reactivity of your nucleophile.

Q2: Is the fluorine atom really a good leaving group? I thought it formed a very strong bond with carbon. A2: Yes, in SNAr reactions, fluoride is an excellent leaving group. The reaction rate is determined by the initial nucleophilic attack, which breaks the ring's aromaticity. Fluorine's strong inductive effect makes the carbon it's attached to more electrophilic, accelerating this slow, rate-determining step.[7][10] The subsequent, rapid elimination of the fluoride ion restores the highly stable aromatic system.[5][7]

Q3: Could the nucleophile be attacking a different position on the ring? A3: It is highly unlikely. The C1 position (attached to fluorine) is the most electrophilic site due to the combined electron-withdrawing effects of the adjacent ethoxy group and the powerful, resonance-stabilizing nitro group in the para position. Nucleophilic attack will overwhelmingly favor this site.

Q4: Does the ethoxy group interfere with the reaction? A4: The ethoxy group can have a minor electronic deactivating effect via resonance, but its primary impact is potential steric hindrance. If you are using a very bulky nucleophile, the ethoxy group may impede its approach to the reaction center, slowing the reaction rate.[4]

In-Depth Troubleshooting Guide

Use this systematic guide to diagnose and resolve persistent issues with your reaction.

Troubleshooting_Flowchart start Low Yield or Stalled Reaction check_sm 1. Verify Starting Material & Reagents start->check_sm check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_nuc 3. Assess Nucleophile & Base start->check_nuc check_byproducts 4. Analyze for Side Products start->check_byproducts sm_purity Is Starting Material Pure? (NMR, LC-MS) check_sm->sm_purity reagent_purity Are Nucleophile & Solvent Anhydrous/Pure? check_sm->reagent_purity solvent Is the Solvent Appropriate? (Polar Aprotic?) check_conditions->solvent temp Is Temperature Optimized? check_conditions->temp time Is Reaction Time Sufficient? check_conditions->time nuc_strength Is Nucleophile Strong Enough? check_nuc->nuc_strength base_strength If needed, is Base adequate to deprotonate Nucleophile? check_nuc->base_strength lcms_analysis Identify Byproducts via LC-MS / NMR check_byproducts->lcms_analysis degradation Degradation of SM or Product? lcms_analysis->degradation

Caption: A systematic workflow for troubleshooting low-yield reactions.
Issue 1: Low or No Product Conversion

If your TLC or LC-MS analysis shows primarily unreacted starting material, follow these steps.

  • Cause A: Inadequate Nucleophile Reactivity

    • Diagnosis: The chosen nucleophile may be too weak, or if it requires deprotonation (e.g., an alcohol or secondary amine), the base used may be insufficient in strength or stoichiometry.

    • Solution:

      • For Neutral Nucleophiles (e.g., primary amines): Consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO to enhance reactivity.

      • For Anionic Nucleophiles (generated in situ): Ensure you are using a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) in at least stoichiometric amounts. For alcohols, pre-forming the alkoxide by reacting the alcohol with a base like sodium hydride in an anhydrous solvent (e.g., THF, DMF) before adding the aryl fluoride can significantly improve yields.[12][13]

  • Cause B: Suboptimal Solvent Choice

    • Diagnosis: The SNAr mechanism involves the formation of a charged Meisenheimer complex. The reaction rate is highly sensitive to the solvent's ability to stabilize this intermediate.[14]

    • Solution: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophile salt but not the anion, increasing the nucleophile's effective reactivity. Protic solvents (like water or alcohols) can hydrogen-bond with and stabilize the nucleophile, reducing its potency.[7][15]

SolventDielectric Constant (ε)Typical Temperature Range (°C)Comments
DMSO 4725 - 190Excellent for stabilizing the Meisenheimer complex; high boiling point allows for a wide temperature range.
DMF 3725 - 153Very common and effective solvent for SNAr. Can decompose at high temperatures or in the presence of strong base.[16][17]
NMP 3225 - 202Similar to DMSO and DMF, with a higher boiling point. Good for sluggish reactions requiring high heat.
Acetonitrile 3625 - 82Lower boiling point, suitable for more reactive nucleophiles that do not require high temperatures.
THF 7.525 - 66Less polar, but often used when generating anionic nucleophiles in situ with bases like NaH.[18]
  • Cause C: Insufficient Temperature or Reaction Time

    • Diagnosis: Even with strong activation, SNAr reactions often require thermal energy to overcome the initial activation barrier associated with breaking aromaticity.

    • Solution: Monitor the reaction progress by TLC or LC-MS over time. If the reaction is clean but slow, gradually increase the temperature in 10-20 °C increments. Reactions can run from a few hours to over 24 hours depending on the nucleophile's reactivity.[12][19]

Issue 2: Formation of Multiple Products or Byproducts

If your analysis shows significant byproduct formation, consider these possibilities.

  • Cause A: Degradation of Starting Material or Product

    • Diagnosis: High temperatures or excessively strong basic conditions can lead to decomposition. The nitro group can be susceptible to side reactions under certain conditions.

    • Solution:

      • Run the reaction at the lowest effective temperature. Determine the minimum temperature required for a reasonable reaction rate.

      • Limit exposure to strong base. If generating a nucleophile in situ, consider slow addition of the base to the reaction mixture to avoid a large excess at any given time.[20]

      • Ensure an inert atmosphere (N₂ or Ar) if your nucleophile or product is sensitive to oxidation.

  • Cause B: Competing Reactions with the Solvent

    • Diagnosis: Solvents like DMF can decompose in the presence of strong bases and high heat to generate dimethylamine, which can act as a competing nucleophile.[16][17]

    • Solution: If you observe an unexpected dimethylamino-substituted byproduct, switch to a more stable polar aprotic solvent like DMSO or NMP, or use a milder base and lower temperature if possible.

Optimization Protocol: A General Workflow

This protocol provides a starting point for the substitution reaction with a generic alcohol nucleophile (R-OH).

Objective: To synthesize 2-Ethoxy-4-nitro-1-(alkoxy)benzene via SNAr.

Materials:

  • This compound

  • Alcohol (R-OH, ≥1.2 equivalents)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen/argon inlet, and temperature-controlled heating mantle.

Procedure:

  • Preparation: Under an inert atmosphere (N₂), add the required amount of NaH to the reaction vessel. Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, and carefully decant the hexane.

  • Nucleophile Generation: Add anhydrous DMF to the vessel, followed by the slow, dropwise addition of the alcohol (R-OH) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. This indicates the formation of the sodium alkoxide nucleophile.

  • SNAr Reaction: Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the alkoxide solution.

  • Heating & Monitoring: Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C). Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.

References

  • Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). Semantic Scholar.
  • Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. Benchchem.
  • Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions. Benchchem.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025).
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange.
  • SNAr troubleshooting. (2023). Reddit.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2011). PMC - NIH.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • A Predictive Computational Analysis of 4-Ethoxy-2-fluoro-1-nitrobenzene Reactivity. Benchchem.
  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).
  • Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry.
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). PubMed.
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). PubMed Central.
  • Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with...
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024). YouTube.
  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. (2016). ACS Figshare.
  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
  • An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene. Benchchem.
  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. (2025).
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange.
  • Concerted Nucleophilic Arom
  • Nucleophilic arom
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (2014). American Chemical Society.
  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Liverpool.
  • Nucleophilic Arom
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017).
  • Concerted Nucleophilic Arom
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.
  • Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...
  • Aromatic Substitution. Vapourtec Flow Chemistry.
  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...

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Technical Support Center: Troubleshooting Catalytic Hydrogenation of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of nitroaromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during this crucial transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your experimental design and execution.

Troubleshooting Guide: A Symptom-Based Approach

This guide addresses specific experimental issues in a question-and-answer format, allowing for quick identification and resolution of common problems.

Issue 1: Low or No Conversion of the Starting Material

Question: My nitroaromatic starting material is not being consumed, or the conversion is very low. What are the potential causes, and how can I resolve this?

Answer: Low or no conversion is a frequent issue that can typically be traced back to problems with the catalyst, reaction conditions, or the substrate and solvent system. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The active sites on your catalyst can be blocked by various substances. Common poisons for noble metal catalysts include sulfur compounds, nitrogen-containing heterocycles (if not the substrate), and heavy metal ions.[1][2][3] Ensure that all glassware is meticulously cleaned and that high-purity solvents and reagents are used. If catalyst poisoning is suspected, replacing the catalyst with a fresh batch is the most effective solution.[1]

    • Deactivation: The catalyst may have lost activity due to improper storage or handling.[1] Catalysts, especially pyrophoric ones like Raney Nickel, should be handled under an inert atmosphere whenever possible.[1] To rule out deactivation, it is advisable to use a fresh batch of catalyst.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. A typical loading for 10% Pd/C is 5-10 mol% relative to the substrate.[1]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: For many simple reductions, a hydrogen-filled balloon is sufficient. However, more challenging substrates may necessitate higher pressures, often requiring the use of a Parr hydrogenator or a similar apparatus.[1]

    • Incorrect Temperature: While many hydrogenations proceed efficiently at room temperature, some substrates may require gentle heating to enhance the reaction rate.[1] Conversely, excessive heat can lead to catalyst deactivation or the formation of side products.[1]

    • Poor Agitation: This is a critical but often overlooked factor. Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which severely limits the reaction rate.[1] Ensure vigorous stirring to maximize the contact between the reactants.[1]

  • Substrate and Solvent Issues:

    • Poor Solubility: If the nitroaromatic substrate has low solubility in the chosen solvent, the reaction will be slow.[1] Select a solvent that fully dissolves the starting material. Common and effective solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1]

    • Solvent Purity: The solvent should be pure and dry. The presence of water can sometimes act as a temporary poison to the catalyst.[1]

Troubleshooting Workflow for Low Conversion

start Low or No Conversion catalyst Check Catalyst start->catalyst conditions Check Reaction Conditions start->conditions substrate Check Substrate/Solvent start->substrate poisoned Poisoned? catalyst->poisoned inactive Inactive/Old? catalyst->inactive loading Insufficient Loading? catalyst->loading pressure Inadequate H₂ Pressure? conditions->pressure temp Incorrect Temperature? conditions->temp agitation Poor Agitation? conditions->agitation solubility Poor Solubility? substrate->solubility purity Impure Solvent? substrate->purity replace_catalyst Use fresh catalyst poisoned->replace_catalyst inactive->replace_catalyst increase_loading Increase catalyst loading loading->increase_loading increase_pressure Increase H₂ pressure pressure->increase_pressure optimize_temp Optimize temperature temp->optimize_temp increase_agitation Increase stirring speed agitation->increase_agitation change_solvent Change solvent solubility->change_solvent use_pure_solvent Use pure, dry solvent purity->use_pure_solvent

Caption: A workflow to diagnose and resolve low conversion issues.

Issue 2: Poor Chemoselectivity

Question: The nitro group is being reduced, but other functional groups in my molecule are also reacting. How can I improve the chemoselectivity for the nitro group reduction?

Answer: Achieving high chemoselectivity in the presence of other reducible functional groups is a common challenge.[1] The choice of catalyst, reaction conditions, and additives can significantly influence the outcome.[1]

Potential Causes & Solutions:

  • Overly Active Catalyst: Some catalysts are more aggressive than others. For instance, Pd/C can sometimes reduce other functional groups like alkenes, alkynes, or benzyl ethers.[1]

    • Catalyst Selection: Consider using a less active catalyst. For example, Raney Nickel is often preferred for substrates where dehalogenation is a concern.[4] Supported gold nanoparticles have also shown high chemoselectivity for nitro group reduction.[5]

    • Catalyst Passivation: In some cases, intentionally "passivating" the catalyst can increase selectivity.[1] This involves treating the catalyst with a compound that selectively blocks the most active sites, thereby reducing its activity towards less reactive functional groups.[1]

  • Harsh Reaction Conditions:

    • High Hydrogen Pressure and Temperature: More forcing conditions (high pressure and temperature) can lead to the reduction of less reactive functional groups.[1] Try running the reaction under milder conditions, such as lower pressure or at room temperature.[1]

  • Substrate-Specific Issues:

    • Halogenated Nitroaromatics: The reduction of halogenated nitroaromatics can be particularly challenging due to competing hydrodehalogenation. Specialized catalysts, such as Pt-V/C, have been developed for such transformations.[6] The choice of solvent and substrate concentration can also play a significant role in selectivity.[6]

Table 1: Catalyst Selection Guide for Common Reducible Functional Groups

Functional Group to PreserveRecommended Catalyst(s)Comments
Halogens (Cl, Br, I)Raney Nickel, Pt-V/CPd/C can cause significant dehalogenation.[4]
Alkenes/AlkynesAu/TiO₂, Ag/Al₂O₃Noble metals like Pd and Pt will readily reduce C-C multiple bonds.[5][7]
Benzyl EthersRaney NickelPd/C is highly effective at debenzylation.
Carbonyls (Aldehydes, Ketones)Pt/C (under acidic conditions)Selectivity can be challenging; often requires careful optimization.

Troubleshooting Workflow for Poor Chemoselectivity

start Poor Chemoselectivity catalyst Evaluate Catalyst start->catalyst conditions Modify Reaction Conditions start->conditions overly_active Overly Active? catalyst->overly_active passivation Consider Passivation? catalyst->passivation harsh_conditions Too Harsh? conditions->harsh_conditions change_catalyst Use a more selective catalyst (e.g., Raney Ni, Au/TiO₂) overly_active->change_catalyst passivate_catalyst Passivate the catalyst passivation->passivate_catalyst milder_conditions Use milder conditions (lower pressure/temperature) harsh_conditions->milder_conditions

Caption: A workflow for improving chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the catalytic hydrogenation of nitroaromatics?

A1: The hydrogenation of nitroaromatics is generally understood to proceed through a multi-step mechanism on the catalyst surface.[8] The nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the corresponding aniline.[8][9] The exact pathway can be influenced by the catalyst and reaction conditions, with some routes involving condensation of intermediates to form azoxy or azo compounds, which are then further reduced.[8][10]

Reaction Pathway Visualization

Nitro Nitroaromatic (R-NO₂) Nitroso Nitroso (R-NO) Nitro->Nitroso + H₂ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + H₂ Aniline Aniline (R-NH₂) Hydroxylamine->Aniline + H₂

Caption: Simplified reaction pathway for nitroaromatic hydrogenation.

Q2: My reaction is very slow. What can I do to speed it up?

A2: To increase the reaction rate, you can try the following, but be mindful that this may also affect selectivity:

  • Increase the hydrogen pressure.[1]

  • Increase the reaction temperature.[1]

  • Increase the catalyst loading.[1]

  • Ensure efficient stirring.[1]

  • Consider a more active catalyst, such as Pt/C or Pearlman's catalyst (Pd(OH)₂/C).[1]

Q3: Can I use transfer hydrogenation instead of gaseous hydrogen?

A3: Yes, transfer hydrogenation is a viable and often safer alternative as it avoids the use of high-pressure hydrogen gas.[1] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[1]

Q4: How should I handle and store my hydrogenation catalysts?

A4: Proper handling and storage are crucial for maintaining catalyst activity. Many catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric and should be handled with care in an inert atmosphere (e.g., under argon or nitrogen).[1] Always store catalysts in a cool, dry place, away from air and moisture.

Q5: How do I safely filter the catalyst after the reaction is complete?

A5: Filtering heterogeneous catalysts like Pd/C requires caution as they can be pyrophoric, especially when dry and exposed to air. A common and safe method is to filter the reaction mixture through a pad of Celite®. It is crucial to keep the filter cake wet with solvent at all times to prevent ignition. After filtration, the filter cake should be washed with a small amount of the reaction solvent. The combined filtrate and washings can then be processed to isolate the product.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroaromatic using Pd/C

Materials:

  • Nitroaromatic substrate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., methanol or ethanol)

  • Hydrogen gas supply (e.g., balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Büchner funnel with Celite®)

Procedure:

  • Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add the nitroaromatic substrate.

  • Solvent Addition: Add the anhydrous solvent to completely dissolve the substrate.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the reaction mixture under a positive pressure of the inert gas.[1]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., by attaching a hydrogen-filled balloon). For higher pressures, use a suitable pressure vessel.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite®, ensuring the filter cake remains wet throughout the process. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

References

  • BenchChem. (2025).
  • Shimizu, K., Miyamoto, Y., Kawasaki, T., Tanji, T., Tai, Y., & Satsuma, A. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C, 113(31), 13739-13747. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.).
  • Loos, S., Fruhauf, D., & van der Schaaf, J. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1624-1632. [Link]

  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2020). Bohrium.
  • Loos, S., Fruhauf, D., van der Schaaf, J., Schouten, J. C., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1624–1632. [Link]

  • Li, Y., Wang, G., Liu, Y., Zhang, Y., Cui, D., & Zhao, F. (2020). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. Nanoscale, 12(1), 227-236. [Link]

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (2022). Frontiers in Chemistry. [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (2023). Advanced Science. [Link]

  • BenchChem. (2025).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. [Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (2008). ResearchGate. [Link]

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (2022). PubMed Central. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry. [Link]

  • Selective hydrogenation of nitroaromatic compounds. (n.d.). ResearchGate. [Link]

  • Aubakirov, Y., Sassykova, L., Subramanian, S., & Bhaskar, K. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2020). Faraday Discussions. [Link]

  • Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free... (n.d.). ResearchGate. [Link]

  • Liang, Z., Wu, Q., Yang, Z., Zheng, N., & Yan, N. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Advancement of Science. [Link]

  • Catalytic hydrogenation of nitroarenes into different products via... (n.d.). ResearchGate. [Link]

  • BenchChem. (2025).
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023). MDPI. [Link]

Sources

Preventing the formation of isomeric impurities of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Guide to Preventing and Troubleshooting Isomeric Impurities in the Synthesis of 2-Ethoxy-1-fluoro-4-nitrobenzene

Introduction: this compound is a key aromatic building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its utility is defined by the specific arrangement of its functional groups, which dictates reactivity in subsequent transformations like nucleophilic aromatic substitution (SNAr) or reduction of the nitro group. However, the synthesis of this molecule is frequently challenged by a lack of regioselectivity, leading to the formation of undesired positional isomers. The presence of these impurities can compromise the yield, purity, and efficacy of the final active ingredient, making their control a critical process parameter.

This guide provides in-depth technical support for researchers, chemists, and process development professionals. It is designed to move beyond simple protocols, offering a detailed analysis of the underlying reaction mechanisms, troubleshooting strategies for common issues, and validated methods to ensure the synthesis of high-purity this compound.

Section 1: The Root Cause of Isomer Formation

Understanding the potential for isomeric impurity formation begins with a critical analysis of the most common synthetic route: the electrophilic aromatic substitution (EAS) nitration of 1-ethoxy-2-fluorobenzene. The regiochemical outcome of this reaction is dictated by the competing directing effects of the ethoxy and fluoro substituents.

  • Ethoxy Group (-OEt): A strongly activating, ortho-, para- directing group due to its powerful +R (resonance donation) effect.

  • Fluoro Group (-F): A deactivating, ortho-, para- directing group. It is deactivating due to its -I (inductive withdrawal) effect, but its lone pairs allow for a +R effect that directs incoming electrophiles.

In the starting material, 1-ethoxy-2-fluorobenzene, the ethoxy group at C1 and the fluoro group at C2 create a complex directive landscape for the incoming nitronium ion (NO₂⁺). The powerful ethoxy group primarily directs to its ortho (C6) and para (C4) positions. The fluoro group directs to its ortho (C1, C3) and para (C5) positions. The combination of these effects, along with sterics, determines the product distribution.

The desired product is formed by nitration at the C4 position, which is para to the strongly directing ethoxy group. However, nitration can also occur at other positions, leading to the primary isomeric impurities.

Caption: Regioselectivity in the nitration of 1-ethoxy-2-fluorobenzene.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations for the root causes and actionable solutions.

Q1: My post-reaction analysis (GC/HPLC) shows a high percentage of an isomeric impurity with a similar retention time to my desired product. How do I identify and eliminate it?

A1: Immediate Identification: The most probable major impurity is 2-Ethoxy-1-fluoro-6-nitrobenzene , resulting from nitration at the C6 position (ortho to the ethoxy group). You can often distinguish these using ¹H NMR spectroscopy. The desired 4-nitro isomer will exhibit a distinct set of aromatic proton couplings compared to the 6-nitro isomer. Specifically, look for the proton ortho to the nitro group, which will be significantly downfield.

Root Cause & Corrective Action: High levels of the 6-nitro isomer typically point to issues with kinetic versus thermodynamic control. The ortho position is often kinetically favored but sterically hindered.

  • Problem: The reaction temperature is too high. Higher temperatures provide more energy to overcome the steric barrier of the ortho position, increasing the formation rate of the kinetic (and often undesired) product.

  • Solution: Maintain strict temperature control, keeping the reaction temperature at 0-5 °C during the addition of the nitrating mixture.[1] A slower, dropwise addition of the nitrating agent to the substrate solution (not the other way around) is crucial for dissipating heat and maintaining local temperature control. This favors the formation of the more stable, thermodynamically preferred para product.

Q2: The reaction is producing a complex mixture of nitrated products, including di-nitrated species. What's going wrong?

A2: Root Cause & Corrective Action: The formation of di-nitrated and other byproducts indicates that the reaction is either over-activated or the stoichiometry is incorrect.

  • Problem 1: Incorrect Stoichiometry. Using an excess of the nitrating agent (the mixture of nitric and sulfuric acid) will drive the reaction towards multiple nitrations on the activated ring.

  • Solution 1: Carefully control the stoichiometry. Use a slight molar excess of the nitrating agent (typically 1.05 to 1.1 equivalents of nitric acid). Ensure your starting material is pure and accurately weighed.

  • Problem 2: Potent Nitrating Agent. Using fuming nitric acid or oleum (fuming sulfuric acid) can be too aggressive for this activated substrate, leading to a loss of selectivity.

  • Solution 2: Use a standard nitrating mixture of concentrated (65-70%) nitric acid and concentrated (98%) sulfuric acid.[2] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) electrophile.[2] Its concentration is sufficient for this purpose without being overly reactive.

Q3: My reaction yield is consistently low, and I have a significant amount of unreacted starting material. How can I improve conversion?

A3: Root Cause & Corrective Action: Low conversion points to insufficient activation of the electrophile or deactivation of the reaction.

  • Problem 1: Water Content. The presence of water in the reaction medium can quench the nitronium ion and slow down the reaction. Sulfuric acid is hygroscopic and can absorb atmospheric moisture if not handled properly.

  • Solution 1: Use anhydrous-grade solvents and ensure all glassware is thoroughly dried before use. Handle concentrated sulfuric acid under dry conditions.

  • Problem 2: Insufficient Reaction Time or Temperature. While low temperature is key for selectivity, an excessively low temperature or short reaction time may prevent the reaction from reaching completion.

  • Solution 2: After the controlled, low-temperature addition of the nitrating agent, allow the reaction to stir for a monitored period (e.g., 2-4 hours) at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid GC/HPLC quench sample. If the reaction stalls, consider letting it slowly warm to room temperature for a short period before workup.

Section 3: Recommended Experimental Protocols

These protocols are designed to maximize the yield of the desired product while minimizing isomeric impurity formation.

Protocol 1: Optimized Electrophilic Nitration

This procedure emphasizes slow addition and rigorous temperature control to favor para-nitration.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 1-ethoxy-2-fluorobenzene (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to chilled, concentrated sulfuric acid (2.0 eq). Allow the mixture to cool back to 0-5 °C.

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 1-ethoxy-2-fluorobenzene solution over 60-90 minutes. Crucially, ensure the internal reaction temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C for 2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, very slowly pour the reaction mixture onto a stirred slurry of crushed ice. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[3]

Protocol 2: Purification by Flash Column Chromatography

If isomeric impurities persist, flash chromatography is an effective method for purification.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The desired product is generally more polar than the starting material but may have similar polarity to its isomers.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) to elute the products. The separation of positional isomers often requires a shallow gradient and careful fraction collection.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure, desired product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: HPLC Method for Purity Assessment

This method provides a reliable way to quantify the purity of the final product and detect isomeric impurities.[4][5]

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.[4]

  • Analysis: Inject the sample. The different isomers will have slightly different retention times due to minor differences in polarity. Purity is calculated based on the relative peak area of the desired product.

Section 4: Data Summary & Identification

Distinguishing between the target compound and its primary isomers is critical. The following table summarizes key identifiers.

Compound NameCAS NumberProbable ¹H NMR Signal (proton ortho to -NO₂)Rationale for Distinction
This compound (Target) 1093656-34-8[6]~8.1-8.3 ppm (dd)The proton at C5, adjacent to the nitro group, will be a doublet of doublets due to coupling with the proton at C3 and the fluorine at C1.
2-Ethoxy-1-fluoro-6-nitrobenzene (Isomer) N/A~7.8-8.0 ppm (dd)The proton at C5 will be shifted upfield relative to the target, as it is not directly adjacent to the nitro group.
4-Ethoxy-2-fluoro-1-nitrobenzene (Isomer) 10298-81-4[3]~8.0-8.2 ppm (d)The proton at C6 is adjacent to the nitro group and will appear as a doublet coupled to the proton at C5.

Section 5: Troubleshooting Workflow

If high levels of isomeric impurities are detected, follow this logical workflow to diagnose and solve the problem.

G start High Isomeric Impurity Detected (by GC/HPLC/NMR) check_temp Review Reaction Temperature Logs. Was temp > 5°C? start->check_temp check_add Review Addition Rate. Was nitrating mix added too quickly? check_temp->check_add No sol_temp ACTION: Re-run reaction at 0-5°C. Use ice/salt bath if needed. check_temp->sol_temp Yes check_stoich Verify Stoichiometry. Was >1.1 eq. of HNO₃ used? check_add->check_stoich No sol_add ACTION: Re-run with dropwise addition over >60 minutes. check_add->sol_add Yes check_sm Confirm Starting Material Identity. (NMR/GC of 1-ethoxy-2-fluorobenzene) check_stoich->check_sm No sol_stoich ACTION: Re-run with 1.05 eq. HNO₃. Recalculate quantities. check_stoich->sol_stoich Yes sol_sm ACTION: Source and use correct starting material isomer. check_sm->sol_sm Incorrect SM purify If impurities persist at low levels: Purify via Column Chromatography or Recrystallization. check_sm->purify Correct SM sol_temp->purify sol_add->purify sol_stoich->purify

Caption: A logical workflow for troubleshooting isomeric impurities.

Section 6: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is sulfuric acid necessary in this reaction? Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[2]

  • FAQ 2: Can I use a different solvent for the reaction? This reaction is often run neat (without a solvent) or using a solvent that is inert to nitration, such as dichloromethane.[7] Using the substrate itself as the solvent is common, but ensure good stirring to maintain thermal equilibrium.

  • FAQ 3: Is an alternative synthetic route available to avoid these isomeric issues? A multi-step SNAr approach could offer better regiochemical control but would be longer. For example, one could start with a molecule where the nitro and ethoxy groups are already in the desired positions (e.g., 2-ethoxy-4-nitrophenol), and then convert the hydroxyl group to a fluorine via a Sandmeyer or similar reaction. This "build-up" approach often provides unambiguous regiochemistry at the cost of more synthetic steps.

  • FAQ 4: How critical is the post-reaction workup? It is very critical. Quenching the reaction on ice is essential to stop the reaction immediately and to dilute the strong acid mixture safely. The subsequent washes with sodium bicarbonate are necessary to remove all acidic residues, which could otherwise catalyze degradation of the product during storage or concentration.

References

  • BenchChem Technical Support Team. (2025). Validating the Structure of 4-Ethoxy-2-fluoro-1-nitrobenzene: A Comparative Guide. BenchChem. 4

  • BenchChem. (2025). An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene. BenchChem. 3

  • Sigma-Aldrich. 2-Ethoxy-4-fluoro-1-nitrobenzene. Product Page.

  • BenchChem. (2025). Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide. BenchChem. 8

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M988.

  • BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. BenchChem. 9

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene.

  • Google Patents. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene.

  • ChemicalBook. 4-Fluoronitrobenzene synthesis.

  • BLD Pharm. This compound. Product Page.

  • European Patent Office. EP 1431270 A1 - A process for preparing 2-Nitro-4'-Fluorobenzophenone.

Sources

Stability issues of 2-Ethoxy-1-fluoro-4-nitrobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethoxy-1-fluoro-4-nitrobenzene

Welcome to the technical support guide for this compound (CAS No. 28987-44-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common stability issues encountered during storage, handling, and reaction, providing in-depth, field-proven insights to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to prevent degradation before use?

A1: Proper storage and handling are critical for maintaining the integrity of this compound. The compound is a solid at room temperature.[1]

  • Storage Conditions: The material should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] The recommended storage condition is at room temperature, sealed from moisture.[1]

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[3] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][4][5] Avoid contact with skin and eyes.[2] After handling, wash hands and any exposed skin thoroughly.[2][5]

  • Causality: The primary pre-reaction stability concerns are moisture and contamination. While the Safety Data Sheet (SDS) does not list specific hazardous reactions with water, moisture can interfere with many downstream applications, especially those involving organometallics or strong bases. Cross-contamination can introduce unknown variables, leading to failed reactions or unexpected side products.

Q2: My reaction is showing multiple unexpected spots on TLC, suggesting decomposition. What are the primary drivers of instability for this molecule under reaction conditions?

A2: The instability of this compound during a reaction is almost always linked to its inherent reactivity profile. The molecule's structure features a benzene ring that is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[6][7]

  • Electronic Effects: The potent electron-withdrawing nitro (-NO₂) group, combined with the inductive-withdrawing effect of the fluorine (-F) atom, renders the aromatic ring electron-deficient.[7] This deficiency makes the carbon atoms attached to the leaving groups (especially fluorine) highly electrophilic and susceptible to attack by nucleophiles.

  • Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.

  • Primary Instability Pathway: The most common "instability" is, in fact, a desired reaction occurring under unintended circumstances. If your reaction medium contains even weak nucleophiles (e.g., certain solvents, water, or basic additives), you may observe substitution at the C-F position. Stronger nucleophiles will readily displace the fluorine atom.[8][9]

The diagram below illustrates the key reactive sites on the molecule.

Caption: Key reactive sites on this compound.

Troubleshooting Guides

Issue 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or incomplete.

Possible Causes & Solutions:

  • Insufficiently Nucleophilic Reagent: The attacking species may not be strong enough to displace the fluoride efficiently under your current conditions.

    • Troubleshooting: If using a neutral amine, consider deprotonating it first with a non-nucleophilic base (e.g., NaH) to generate the more potent anionic nucleophile. For alcohol nucleophiles, conversion to the corresponding alkoxide is standard practice.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Troubleshooting: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "bare" and highly reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Suboptimal Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Troubleshooting: While room temperature reactions are possible with highly activated substrates and strong nucleophiles, heating is common. A typical temperature range is 80-120 °C.[6] Incrementally increase the reaction temperature in 10-20 °C steps, monitoring for product formation and potential decomposition by TLC or LC-MS.

Workflow: Diagnosing a Sluggish SNAr Reaction

G start Sluggish SNAr Reaction check_nucleophile Is the nucleophile strong enough? (e.g., anionic vs. neutral) start->check_nucleophile check_base Is a suitable base present? (e.g., K₂CO₃, Et₃N) check_nucleophile->check_base Yes use_stronger_base Consider a stronger, non-nucleophilic base (e.g., NaH, KHMDS) check_nucleophile->use_stronger_base No check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes check_base->use_stronger_base No check_temp Is the temperature adequate? (e.g., 80-120°C) check_solvent->check_temp Yes change_solvent Switch to a higher-boiling polar aprotic solvent (e.g., NMP) check_solvent->change_solvent No increase_temp Incrementally increase temperature check_temp->increase_temp No success Reaction Complete check_temp->success Yes increase_temp->success change_solvent->check_temp use_stronger_base->check_base

Caption: Decision workflow for troubleshooting slow SNAr reactions.

Issue 2: During my reaction, I'm observing reduction of the nitro group instead of substitution at the fluorine position.

Possible Causes & Solutions:

  • Presence of a Reducing Agent: You may be inadvertently using a reagent with reducing properties. This is a common issue when attempting reactions with certain nucleophiles.

    • Troubleshooting: Re-examine all reagents. For example, some sulfur-based nucleophiles (thiols) can, under certain conditions (especially with base and heat), lead to reduction of nitro groups. If you are performing a catalytic reaction, ensure your catalyst is not also promoting hydrogenation (e.g., using Pd/C in the presence of a hydrogen source like formic acid is a classic nitro reduction condition).[6]

  • Reaction Conditions Favoring Reduction:

    • Troubleshooting: If you must use a reagent with known reducing potential, perform the reaction at the lowest possible temperature that allows for the desired SNAr to proceed. Minimize reaction time and monitor carefully. If possible, choose an alternative synthetic route where the SNAr is performed first, and the nitro reduction is a deliberate subsequent step.[3]

Data Summary: Recommended Conditions to Minimize Instability
ParameterSNAr Reaction (Fluorine Displacement)Nitro Group ReductionGeneral Stability
Solvent Polar Aprotic (DMF, DMSO, NMP)Protic (MeOH, EtOH, EtOAc)Avoid strong acids/bases during storage
Temperature 80 - 120 °C (Typical)Room Temperature (Typical)Store at Room Temperature[1]
Key Reagents Nucleophile (e.g., R₂NH, RO⁻), Base (e.g., K₂CO₃, Et₃N)[6]H₂, Catalyst (e.g., Pd/C), or other reducing agents (e.g., SnCl₂, Fe/HCl)Inert atmosphere for long-term storage
Notes Higher temperatures can lead to side products.Ensure complete removal of oxygen for catalytic hydrogenations.[6]Always handle in a fume hood.[3]

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution Reaction Identification . Chegg. [Link]

  • Product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide . Study.com. [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-1-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling reactions with this versatile building block. The question-and-answer format is structured to directly address common challenges and streamline your experimental workflows.

Introduction to this compound

This compound is a key intermediate in organic synthesis, valued for its specific reactivity profile. The molecule possesses two primary sites for chemical modification:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-1 position is highly activated by the strong electron-withdrawing nitro group located para to it. This arrangement makes the fluorine an excellent leaving group, facilitating the introduction of a wide array of nucleophiles. The SNAr reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex[1].

  • Nitro Group Reduction: The nitro group can be readily reduced to a primary amine (aniline), a fundamental transformation that opens pathways to amides, sulfonamides, and various heterocyclic structures crucial in medicinal chemistry.

This guide provides troubleshooting advice and optimized protocols for these two critical transformations.

Physicochemical and Safety Data

Properly understanding the physical and safety characteristics of your reagents is the foundation of a successful and safe experiment.

PropertyValueSource
IUPAC Name This compoundECHEMI[2]
CAS Number 28987-44-2ECHEMI[2]
Molecular Formula C₈H₈FNO₃PubChem[3]
Molecular Weight 185.15 g/mol PubChem[3]
Appearance SolidTCI[4]
Melting Point 35-37 °CECHEMI[2]
Boiling Point 261.5 °C at 760 mmHgECHEMI[2]
Density 1.268 g/cm³ECHEMI[2]

Safety Summary: this compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation[2]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2].

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are among the most common applications for this substrate. Below are solutions to frequently encountered issues.

Q1: My SNAr reaction is sluggish or shows low conversion. What are the likely causes and how can I improve the outcome?

A1: Low conversion in SNAr reactions is typically related to insufficient activation of either the substrate or the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex[5]. Consider the following factors:

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or NMP are superior choices. They solvate the cation of the nucleophile's counter-ion, leaving the nucleophilic anion "naked" and more reactive[5]. Protic solvents (e.g., alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity[5].

  • Temperature: Many SNAr reactions require heat to overcome the activation energy barrier. If your reaction is slow at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly increase the rate[5][6]. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.

  • Base Strength: If your nucleophile is an amine or alcohol, a base is required to deprotonate it or to act as a scavenger for the HF generated. Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or DBU. Ensure the base is anhydrous, as water can compete as a nucleophile.

  • Nucleophile Reactivity: If conversion remains low, your nucleophile may not be strong enough. For alcohol nucleophiles, pre-formation of the alkoxide using a strong base like NaH or KHMDS before adding the electrophile can dramatically improve performance.

Q2: I'm observing multiple spots on my TLC, suggesting byproduct formation. What are these byproducts and how can I minimize them?

A2: Byproduct formation often arises from competing reactions or degradation.

  • Hydrolysis: If there is water in your reaction, you may see the formation of 2-ethoxy-4-nitrophenol. Ensure all reagents and solvents are anhydrous. Using freshly dried solvents and flame-drying glassware can mitigate this.

  • Reaction with Solvent: At high temperatures, some solvents like DMF can decompose or participate in side reactions. If you suspect this, consider switching to a more robust solvent like DMSO or sulfolane.

  • Di-substitution or other side reactions: While less common for this substrate, depending on the nucleophile, further reactions can occur. Analyze your side products by LC-MS to identify their mass. This information is critical for diagnosing the issue. To minimize side reactions, avoid excessively high temperatures and long reaction times once the starting material is consumed.

Q3: My reaction work-up is difficult, resulting in emulsions or low isolated yield. What is a robust work-up and purification protocol?

A2: A clean work-up is essential for high recovery. The standard procedure involves quenching the reaction mixture in water and extracting with an organic solvent, but challenges can arise.

  • Quenching: After cooling the reaction to room temperature, slowly pour the mixture into a beaker of cold water or crushed ice with vigorous stirring[7]. This precipitates the organic product and helps to dissolve inorganic salts.

  • Extraction: Use a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction[7]. If you encounter emulsions, adding brine (saturated aqueous NaCl solution) can help to break them. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product[7].

  • Washing: Combine the organic layers and wash with water to remove residual polar solvents like DMF or DMSO. Follow with a brine wash to remove excess water[7].

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or column chromatography on silica gel[7]. A gradient elution system, for instance with hexanes and ethyl acetate, is typically effective.

cluster_snar S-N-Ar Reaction Work-up Workflow cool Cool Reaction Mixture to RT quench Pour into Ice-Water cool->quench Slowly, with stirring extract Extract with Organic Solvent (e.g., EtOAc) quench->extract Transfer to sep. funnel wash Wash Organic Layer (Water, then Brine) extract->wash Combine organic layers dry Dry over Na2SO4, Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify cluster_troubleshoot Troubleshooting Decision Tree start Incomplete S-N-Ar Reaction q1 Is the solvent polar aprotic (DMF, DMSO)? start->q1 q2 Have you tried increasing the temperature (e.g., 80-120 °C)? q1->q2 Yes a1_no Switch to DMF or DMSO. q1->a1_no No q3 Is a suitable base present and anhydrous? q2->q3 Yes a2_no Increase temperature incrementally and monitor. q2->a2_no No q4 Is the nucleophile sufficiently reactive? q3->q4 Yes a3_no Add anhydrous K2CO3 or Cs2CO3. q3->a3_no No a4_no Consider pre-forming alkoxide with NaH. q4->a4_no No end Reaction should proceed. q4->end Yes a1_no->q2 a2_no->q3 a3_no->q4 a4_no->end

Caption: Troubleshooting decision tree for an incomplete SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] As it has a low melting point (35-37 °C), it may be a liquid or a solid depending on the ambient temperature.

Q2: What TLC visualization techniques are effective for this compound and its derivatives? A2: The nitroaromatic ring makes this compound and its SNAr products highly UV-active. Visualization under a UV lamp (254 nm) is the primary method. Additionally, staining with potassium permanganate (KMnO₄) can be useful, especially for visualizing the aniline product after nitro reduction, which will typically show up as a yellow-brown spot.

Q3: What are the critical safety precautions when running these reactions? A3:

  • Handling: Always handle this compound and related nitroaromatics in a chemical fume hood.[8]

  • PPE: Wear appropriate PPE, including chemical-resistant gloves (nitrile is often sufficient for incidental contact, but check compatibility), safety glasses or goggles, and a flame-resistant lab coat.[2]

  • Catalyst Safety: Be aware that Pd/C is pyrophoric. Never add it to a solvent in a dry state, and do not allow the filter cake to dry in the air after filtration. Quench the used catalyst on the filter paper with plenty of water before disposal.

  • High Temperatures: When heating reactions, use a well-controlled heating mantle or oil bath and monitor the internal temperature.

References

  • Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • PubChem. (n.d.). 4-Ethoxy-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for the Reduction of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the catalytic reduction of 2-Ethoxy-1-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of the valuable intermediate, 4-Ethoxy-2-fluoroaniline. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing this compound?

The principal challenge is achieving chemoselective reduction of the nitro group to an amine while preserving the carbon-fluorine (C-F) bond. The substrate, this compound, contains an aryl fluoride, which is susceptible to hydrogenolysis (dehalogenation) under certain catalytic hydrogenation conditions. This unwanted side reaction leads to the formation of 3-ethoxyaniline, a common and often difficult-to-remove impurity.

Q2: What are the most common catalysts for this type of transformation, and how do they compare?

The most common catalysts are heterogeneous hydrogenation catalysts, primarily from the platinum-group metals (PGM) and nickel-based systems.

  • Palladium on Carbon (Pd/C): This is often the first-choice catalyst for nitro group reductions due to its high activity and efficiency.[1] However, it is also highly active towards the cleavage of C-X bonds (where X = Cl, Br, I, and to a lesser extent, F), making dehalogenation a significant risk with this substrate.[1][2]

  • Raney® Nickel (Raney Ni): This sponge-like nickel catalyst is an excellent and often preferred alternative to Pd/C when the substrate contains sensitive halogen substituents.[3][4] It is generally less prone to causing dehalogenation, offering higher selectivity for the desired product, 4-Ethoxy-2-fluoroaniline.[1]

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts can also be effective and may offer a different selectivity profile. Sulfided platinum catalysts (e.g., Pt(S)/C) have been specifically designed to reduce the rate of dehalogenation.[5]

  • Iron (Fe) powder: Used in acidic media (e.g., with HCl or NH₄Cl), this classical Béchamp reduction is a robust, cost-effective, and highly chemoselective method that typically does not affect aryl halides.[6][7]

Q3: How do the ethoxy and fluoro substituents influence catalyst selection?

The electron-donating ethoxy group and the electron-withdrawing fluoro and nitro groups create a specific electronic environment on the aromatic ring. While these groups primarily influence the substrate's reactivity in reactions like nucleophilic aromatic substitution[8], their direct impact on catalyst selection for nitro reduction is secondary to the primary challenge of preventing dehalogenation. The key consideration remains the inherent reactivity of the C-F bond with the chosen catalyst system.

Catalyst Selection Workflow

The following decision tree provides a logical workflow for selecting the appropriate catalyst system based on experimental priorities.

G sub Start: this compound priority Primary Goal: Preserve C-F Bond? sub->priority yes_path YES (High Selectivity Needed) priority->yes_path Yes no_path NO (Speed is Priority, Dehalogenation is Acceptable) priority->no_path No raney_ni Option 1: Raney Nickel + H₂ - Good selectivity - Moderate activity yes_path->raney_ni fe_hcl Option 2: Fe / NH₄Cl - Excellent selectivity - Stoichiometric reagent - Aqueous workup yes_path->fe_hcl pt_cat Option 3: Pt-based Catalyst (e.g., Pt(S)/C) - High selectivity - Higher cost yes_path->pt_cat product Product: 4-Ethoxy-2-fluoroaniline raney_ni->product fe_hcl->product pt_cat->product pd_c Pd/C + H₂ or Transfer Hydrogenation - High activity, fast reaction - HIGH RISK of Dehalogenation no_path->pd_c pd_c->product Impurity: 3-ethoxyaniline

Caption: Catalyst selection decision tree for nitro group reduction.

Troubleshooting Guide

Issue 1: My reaction shows low or no conversion of the starting material.

Answer: This is a common issue in heterogeneous catalysis and can stem from several root causes. A systematic check is the best approach.[9]

  • Potential Cause 1: Catalyst Inactivity.

    • Poisoning: The active sites on your catalyst may be blocked. Sulfur compounds (e.g., from thiols), certain nitrogen heterocycles, or even trace heavy metals are notorious poisons for PGM and Nickel catalysts.[10][11]

    • Deactivation: The catalyst may have lost activity from improper storage or handling. Raney Nickel, for instance, can be pyrophoric and its activity diminishes with prolonged exposure to air.[9]

    • Solution: Ensure all reagents and solvents are high-purity and glassware is meticulously cleaned. Use a fresh batch of catalyst from a reputable supplier. Handle air-sensitive catalysts under an inert atmosphere.[10]

  • Potential Cause 2: Inadequate Reaction Conditions.

    • Hydrogen Source: For catalytic hydrogenation, ensure your hydrogen supply is not depleted and the pressure is adequate. Many reductions proceed at atmospheric pressure, but some may require higher pressures (e.g., 50 psi) for a reasonable rate.[10] For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate) is fresh and used in sufficient stoichiometric excess.[12]

    • Agitation: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), inefficient stirring is a primary cause of slow or stalled reactions. Poor mixing limits mass transfer, preventing the substrate and hydrogen from reaching the catalyst surface.[9]

    • Temperature & Solvent: The reaction may require gentle heating to overcome its activation energy. Ensure your substrate is fully dissolved in the chosen solvent; a co-solvent system (e.g., THF/Ethanol) may be necessary.[10]

    • Solution: Increase the stirring rate significantly. If the reaction is still slow, cautiously increase the temperature (e.g., to 40-50 °C) and/or hydrogen pressure. Consider switching to a solvent with better substrate solubility.

Issue 2: My analysis shows a significant amount of 3-ethoxyaniline (defluorination).

Answer: This confirms that hydrogenolysis of the C-F bond is occurring. The primary culprit is almost always the catalyst choice and reaction conditions.

  • Potential Cause: Overly Active Catalyst System.

    • Catalyst Choice: Palladium on carbon (Pd/C) is well-documented for causing dehalogenation of aryl halides.[2]

    • Harsh Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times can exacerbate the issue, even with a more selective catalyst.

    • Solution:

      • Switch Catalyst: Immediately switch from Pd/C to Raney Nickel . This is the most critical change to make.[1] Alternatively, consider a platinum-based catalyst or a non-hydrogenation method.

      • Moderate Conditions: Use the lowest effective hydrogen pressure and temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

      • Alternative Method: Employ a metal/acid reduction, such as Fe powder with ammonium chloride in an ethanol/water mixture. This method is highly chemoselective and robust against dehalogenation.[7]

Issue 3: I am observing the formation of intermediates like azo or azoxy compounds.

Answer: The formation of dimeric intermediates such as azoxy (Ar-N=N(O)-Ar) or azo (Ar-N=N-Ar) compounds indicates an incomplete reduction.

  • Potential Cause:

    • Insufficient Hydrogen: The reaction may have stopped at an intermediate stage due to a lack of hydrogen or a deactivated catalyst.

    • Reagent Choice: Certain reducing agents, particularly metal hydrides like LiAlH₄, are known to reduce aromatic nitro compounds to azo products and should be avoided for synthesizing anilines.[1]

    • Solution: Ensure the reaction goes to completion by providing a sufficient hydrogen source and an active catalyst. If using catalytic hydrogenation, allow for adequate reaction time or consider refreshing the hydrogen atmosphere. Avoid using inappropriate reducing agents for this transformation.

Catalyst Performance Summary

The table below summarizes the performance of common catalyst systems for the reduction of halogenated nitroarenes.

Catalyst SystemSelectivity (C-F Bond Preservation)Relative ActivityTypical ConditionsKey Considerations
10% Pd/C Poor to ModerateVery HighH₂ (1-4 atm), RT, MeOH/EtOHHigh risk of dehalogenation .[2] Use only if speed is critical and byproduct is acceptable.
Raney® Nickel Good to ExcellentHighH₂ (1-4 atm or ~50 psi), RT-50°C, EtOHRecommended choice for preventing dehalogenation.[1] Pyrophoric; handle with care.[9]
PtO₂ (Adam's cat.) GoodHighH₂ (1-4 atm), RT, EtOH/AcOHGood alternative to Raney Ni, but generally more expensive.
Fe / NH₄Cl ExcellentModerateReflux, EtOH/H₂OStoichiometric; requires aqueous workup to remove iron salts. Excellent chemoselectivity.[6]
SnCl₂ ExcellentModerateReflux, EtOHMild and highly selective, but generates tin waste, which can be problematic for isolation and disposal.[1][6]

Detailed Experimental Protocols

Protocol 1: Selective Reduction using Raney® Nickel (Recommended)

This protocol prioritizes the preservation of the C-F bond.

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 15-20 mL per gram of substrate). Stir until fully dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add Raney® Nickel (approx. 5-10% by weight of the substrate) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled with care, never allowing it to dry in the presence of air.[9]

  • Hydrogenation: Seal the vessel. Purge the system by evacuating and refilling with an inert gas (3x), followed by evacuating and refilling with hydrogen gas (H₂) (3x).

  • Reaction: Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen-filled balloon for atmospheric pressure). Stir the mixture vigorously at room temperature. Gentle heating to 40°C can be applied to increase the rate if necessary.

  • Monitoring: Track the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Caution: Keep the filter cake wet with solvent to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Ethoxy-2-fluoroaniline. Purify by column chromatography if required.

Protocol 2: Reduction using Iron and Ammonium Chloride

This protocol is an excellent non-hydrogenation alternative with high selectivity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (4.0-6.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter through Celite® to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate to remove the ethanol. Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate or dilute NaOH to pH ~8-9.

  • Isolation: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.[13]

References

  • Zhou, Z.-H., Xu, Y.-B., Wu, S.-M., Ling, W.-J., Zhang, L., & Wang, Z.-Q. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(03), e123–e128. Available at: [Link]

  • Li, H., et al. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions, 50(44), 15881-15901. Available at: [Link]

  • Qu, Z., et al. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Communications Chemistry, 5(1), 58. Available at: [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 32(15), 2341-2345. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Klyuev, M. V., & Nasibulin, A. K. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1035-1045. Available at: [Link]

  • Wikipedia. (n.d.). Raney nickel. Available at: [Link]

  • Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Letters, 16(2), 448-451. Available at: [Link]

  • Maleki, A., & Yousefi, R. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. New Journal of Chemistry, 41(13), 5249-5256. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Smith, T. A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469-3477. Available at: [Link]

  • Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. Available at: [Link]

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Available at: [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Available at: [Link]

  • ResearchGate. (n.d.). Some examples of the application of the nitro functional group reduction using Pd/C catalytic system. Available at: [Link]

  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation. Available at: [Link]

  • Smith, T. A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. Available at: [Link]

  • Ballini, R., et al. (1987). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2, 647-650. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of aryl nitro compounds with reduction sensitive functional groups. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2-Ethoxy-1-fluoro-4-nitrobenzene by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of 2-Ethoxy-1-fluoro-4-nitrobenzene, a substituted aromatic compound with potential applications as a synthetic intermediate.

This document moves beyond a mere recitation of spectral data, providing a comparative analysis grounded in the fundamental principles of NMR. We will explore the synergistic and antagonistic electronic effects of the ethoxy, fluoro, and nitro substituents on the aromatic ring, and how these effects manifest in the ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who seek not only to interpret NMR data but also to understand the underlying chemical principles that govern it.

Principles of NMR Analysis for Substituted Benzenes

The chemical shifts (δ) and coupling constants (J) observed in the NMR spectra of substituted benzenes are dictated by the electronic environment of each nucleus. Substituents on the benzene ring can either donate or withdraw electron density, thereby shielding or deshielding the aromatic protons and carbons.

  • Electron-Donating Groups (EDGs) , such as the ethoxy group (-OCH₂CH₃), increase electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density results in greater shielding and a consequent upfield shift (lower ppm) in the NMR spectrum.

  • Electron-Withdrawing Groups (EWGs) , like the nitro group (-NO₂) and the fluorine atom (-F), decrease electron density on the ring, especially at the ortho and para positions. This deshielding effect leads to a downfield shift (higher ppm) of the corresponding signals.[1]

In this compound, we have a fascinating interplay of these effects. The ethoxy group at C2 is an EDG, the fluorine at C1 is a weak EWG, and the nitro group at C4 is a strong EWG. Their combined influence will determine the final chemical shifts and coupling patterns of the aromatic protons and carbons.

Experimental Protocols

For the acquisition of high-quality NMR spectra, the following experimental setup is recommended:

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Acquisition Time: 4.09 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.36 s

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons and the two methylene and methyl protons of the ethoxy group.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.85dd³J(H3-H5) ≈ 2.5, ⁴J(H3-F) ≈ 4.5
H-5~7.60ddd³J(H5-H6) ≈ 9.0, ³J(H5-H3) ≈ 2.5, ⁵J(H5-F) ≈ 2.0
H-6~7.15dd³J(H6-H5) ≈ 9.0, ⁴J(H6-F) ≈ 8.5
-OCH₂-~4.15q³J(CH₂-CH₃) = 7.0
-CH₃~1.45t³J(CH₃-CH₂) = 7.0

Analysis and Comparison:

  • Aromatic Region: The three aromatic protons are expected to appear in the downfield region of the spectrum, influenced by the electron-withdrawing nitro and fluoro groups.

    • H-3: This proton is ortho to the strong electron-withdrawing nitro group and meta to the electron-donating ethoxy group. This will result in significant deshielding, placing its signal at the lowest field. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.

    • H-5: This proton is ortho to the nitro group and meta to both the fluoro and ethoxy groups. It will be deshielded, but to a lesser extent than H-3. The signal will be a doublet of doublet of doublets due to coupling with H-6, H-3, and a long-range coupling to the fluorine atom.

    • H-6: This proton is ortho to the fluorine atom and para to the nitro group. The electron-donating ethoxy group is meta to it. The competing effects will place this proton at the most upfield position in the aromatic region. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.

  • Aliphatic Region: The ethoxy group protons will appear in the upfield region.

    • The methylene protons (-OCH₂-) will be a quartet due to coupling with the three methyl protons.

    • The methyl protons (-CH₃) will be a triplet due to coupling with the two methylene protons.

Comparison with Related Compounds:

  • In 1-fluoro-4-nitrobenzene , the protons ortho to the nitro group are observed at ~8.29 ppm, while those ortho to the fluorine are at ~7.24 ppm.[2] The introduction of the electron-donating ethoxy group in our target molecule is expected to shift the signals of the adjacent protons (H-3 and H-6) upfield compared to this reference.

  • The spectrum of 1-fluoro-2-nitrobenzene shows a more complex pattern, with signals ranging from ~7.18 to ~8.06 ppm.[3] This highlights the significant influence of the relative positions of the substituents.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum will show signals for the six aromatic carbons and the two carbons of the ethoxy group. A key feature will be the carbon-fluorine (C-F) coupling.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Coupling to Fluorine (J, Hz)
C-1~155¹J(C1-F) ≈ 250
C-2~148²J(C2-F) ≈ 15
C-3~120³J(C3-F) ≈ 5
C-4~142⁴J(C4-F) ≈ 3
C-5~125³J(C5-F) ≈ 8
C-6~115²J(C6-F) ≈ 22
-OCH₂-~65-
-CH₃~15-

Analysis and Comparison:

  • Aromatic Carbons:

    • C-1 and C-2: The carbons directly attached to the electronegative fluorine and oxygen atoms will be significantly deshielded and appear at the lowest field. C-1 will exhibit a large one-bond coupling constant (¹J(C-F)) of around 250 Hz. C-2 will show a smaller two-bond coupling (²J(C-F)).

    • C-4: The carbon bearing the nitro group will also be deshielded.

    • C-3, C-5, and C-6: The remaining aromatic carbons will appear at intermediate chemical shifts, with their precise positions influenced by the combined electronic effects of the substituents. They will all exhibit smaller, long-range couplings to the fluorine atom.

  • Aliphatic Carbons: The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethoxy group will appear in the upfield region of the spectrum.

Comparison with Related Compounds:

  • For 1-fluoro-4-nitrobenzene , the carbon attached to fluorine (C-1) appears around 165 ppm with a large ¹J(C-F) coupling, while the carbon attached to the nitro group (C-4) is at approximately 142 ppm. The other carbons appear between 116 and 126 ppm.[4][5] The presence of the ethoxy group in this compound will alter these values, particularly for the adjacent carbons C-1 and C-3.

Visualizing Molecular Structure and NMR Interactions

The following diagrams illustrate the structure of this compound and the key through-bond interactions that give rise to the observed coupling patterns in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound provides a detailed electronic and structural picture of the molecule. The interplay of the electron-donating ethoxy group and the electron-withdrawing fluoro and nitro groups results in a predictable yet informative set of chemical shifts and coupling constants. By comparing the predicted data with that of simpler, related molecules, we can confidently assign each resonance and gain a deeper understanding of substituent effects in polysubstituted aromatic systems. This guide serves as a robust framework for the analysis of this and similar compounds, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

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  • Weigert, F. J., & Roberts, J. D. (1971). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F-F and F-13C Coupling Constants. Journal of the American Chemical Society, 93(10), 2361–2367. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluoronitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products. Retrieved from [Link]

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Mass spectrometry fragmentation pattern of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-1-fluoro-4-nitrobenzene: A Comparative Analysis

For researchers engaged in synthetic chemistry and drug development, the unambiguous structural confirmation of novel or modified compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique for this purpose, offering precise molecular weight determination and a unique fragmentation "fingerprint" that aids in structural elucidation. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a substituted nitroaromatic compound relevant in synthetic chemistry.

While a publicly available, experimentally derived mass spectrum for this specific molecule is not readily accessible, we can construct a highly reliable predictive model. This prediction is grounded in the well-established fragmentation behaviors of its constituent functional groups: the nitroaromatic core, the ethoxy ether linkage, and the fluoro substituent. This guide will dissect these pathways, compare them to related molecules, and provide a detailed experimental protocol for researchers to validate these predictions in their own laboratories.

Predicted Fragmentation Fingerprint of this compound

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] The molecular ion (M+•) of this compound, with a molecular formula of C₈H₈FNO₃ and a molecular weight of 185.15 g/mol , is expected to undergo several characteristic fragmentation reactions.[3] The primary cleavage events are dictated by the most labile bonds and the formation of the most stable fragment ions and neutral losses.

The proposed fragmentation pathways are initiated by the radical cation formed upon electron impact and can be categorized by the dominant functional group involved.

Key Predicted Fragmentation Pathways:
  • Nitro Group Driven Fragmentation : The nitro group is a potent director of fragmentation in aromatic compounds.

    • Loss of Nitrogen Dioxide (•NO₂) : A hallmark of nitroaromatic compounds is the cleavage of the C-N bond to release a nitrogen dioxide radical. This results in a loss of 46 Da.[4][5]

    • Loss of Nitric Oxide (•NO) : Following an initial rearrangement to a nitrite intermediate, the molecular ion can lose a nitric oxide radical, a loss of 30 Da. This pathway is common for nitroaromatics.[4][6]

    • Subsequent Decarbonylation : The resulting [M-NO]⁺ ion often eliminates a molecule of carbon monoxide (CO), a loss of 28 Da, from the aromatic ring.[5]

  • Ethoxy Group Driven Fragmentation : As an aromatic ether, the ethoxy group provides several predictable cleavage points.

    • Loss of Ethene (C₂H₄) : A highly characteristic fragmentation for aryl ethyl ethers involves a hydrogen rearrangement (a McLafferty-type rearrangement) and the subsequent elimination of a neutral ethene molecule.[7][8] This results in a loss of 28 Da and the formation of a stable fluoronitrophenol radical cation. This is often the base peak for simple ethoxybenzenes.

    • Alpha-Cleavage : Cleavage of the C-C bond in the ethyl group results in the loss of a methyl radical (•CH₃), a loss of 15 Da. This forms a stabilized oxonium ion.[9]

    • C-O Bond Cleavage : The bond between the aromatic ring and the ether oxygen can cleave, leading to the loss of an ethoxy radical (•OC₂H₅), a loss of 45 Da.

  • Fluoro Group Driven Fragmentation : The carbon-fluorine bond is very strong, and the loss of a fluorine radical (•F), a loss of 19 Da, is generally less favored compared to the fragmentation of the nitro and ethoxy groups.[10]

Based on these established principles, the most prominent peaks in the EI mass spectrum of this compound are predicted below.

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of simpler, related molecules.

Compound Molecular Ion (m/z) Key Fragments (m/z) and Neutral Losses Dominant Fragmentation Driver
Nitrobenzene 12393 ([M-NO]⁺), 77 ([M-NO₂]⁺), 65 ([M-NO-CO]⁺), 51Nitro Group
Ethoxybenzene (Phenetole) 12294 ([M-C₂H₄]⁺•, Base Peak), 107 ([M-CH₃]⁺)Ethoxy Group
4-Ethoxy-2-fluoro-1-nitrobenzene 185Predicted to be similar to the target analyte, with primary losses of •NO₂, •NO, and C₂H₄.[11]Nitro & Ethoxy Groups
This compound (Predicted) 185157 ([M-C₂H₄]⁺•), 155 ([M-NO]⁺), 139 ([M-NO₂]⁺), 127 ([M-NO-CO]⁺)Nitro & Ethoxy Groups

This comparison highlights that while the fragmentation of this compound is more complex than its parent structures, the major fragmentation pathways are a predictable combination of their individual behaviors. The loss of ethene (C₂H₄) and the loss of nitrogen dioxide (NO₂) are expected to be the most diagnostic fragmentation events.

Predicted Fragmentation Scheme

G M [M]+• m/z 185 F1 [M-C₂H₄]+• m/z 157 M->F1 - C₂H₄ (28 Da) F2 [M-NO]+ m/z 155 M->F2 - •NO (30 Da) F3 [M-NO₂]+ m/z 139 M->F3 - •NO₂ (46 Da) F4 [M-NO-CO]+ m/z 127 F2->F4 - CO (28 Da)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Validation

To empirically validate the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with an EI source is recommended.[11] This protocol provides a robust framework for obtaining a high-quality mass spectrum.

Step-by-Step GC-MS Protocol
  • Sample Preparation :

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

    • Perform a 1:100 dilution of the stock solution with the same solvent to yield a final concentration of 10 µg/mL for analysis.

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

  • Gas Chromatography (GC) Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas : Helium with a constant flow rate of 1.0 mL/min.

    • Inlet Temperature : 250 °C.

    • Injection Mode : Split (e.g., 20:1 ratio) with an injection volume of 1 µL.

    • Oven Temperature Program :

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions :

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Mass Range : Scan from m/z 40 to 300.

    • Solvent Delay : 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis :

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak (M+•) at m/z 185.

    • Annotate the major fragment ions and compare their m/z values and relative intensities to the predicted pattern.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Dilute to 10 µg/mL B->C D Inject Sample (1 µL) C->D E GC Separation D->E F EI Ionization (70 eV) E->F G Mass Analysis F->G H Extract Spectrum G->H I Compare with Prediction H->I

Caption: Standard workflow for the GC-MS analysis of this compound.

Conclusion

The structural elucidation of substituted aromatic compounds is a critical task in modern chemical research. By leveraging fundamental principles of mass spectrometry, a detailed and reliable fragmentation pattern for this compound can be confidently predicted. The key diagnostic ions are expected to arise from the characteristic losses of ethene ([M-28]⁺•), nitric oxide ([M-30]⁺), and nitrogen dioxide ([M-46]⁺). This predictive guide, in conjunction with the provided experimental protocol, offers researchers a powerful toolkit for identifying this molecule and serves as a comparative framework for analyzing other, similarly substituted nitroaromatic compounds.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Glaser, R., et al. (Journal of Physical Chemistry). Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy. The Journal of Physical Chemistry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Course Material. [Link]

  • Glaser, R., et al. (1996). Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy. The Journal of Physical Chemistry, 100(32), 13493-13502. [Link]

  • Kosmidis, C., et al. (2000). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 104(31), 7322–7329. [Link]

  • Kosmidis, C., et al. (2000). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 104(31), 7322–7329. [Link]

  • Ioffe, I. I., et al. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[8]-ANNULENE AND THEIR FLUORINE-CONTAINING DERIVATIVES. Fluorine Notes, 3(142). [Link]

  • Leung, H. W., & Harrison, A. G. (1978). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 56(15), 2078-2083. [Link]

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  • ResearchGate. (2025). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

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  • Dr. M. A. Sharaf. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (National Institute of Standards and Technology). Benzene, ethoxy-. NIST WebBook. [Link]

  • Doc Brown's Chemistry. (2025). C8H10 mass spectrum of ethylbenzene fragmentation pattern... [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). 2-Ethoxy-1-fluoro-4-nitrobenzene, a key building block in various synthetic pathways, is no exception. Its purity directly impacts reaction yields, impurity profiles of downstream products, and overall process efficiency. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate method for your analytical needs.

The Critical Role of Purity Analysis

Fluoronitrobenzene derivatives are highly reactive intermediates used in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of isomeric or process-related impurities can lead to undesired side reactions, the formation of difficult-to-remove byproducts, and potential safety concerns. Therefore, robust analytical methods are required to identify and quantify any impurities, ensuring the quality and consistency of the starting material.[3][4]

Method Selection: A Tale of Two Techniques

The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the specific goals of the analysis. This compound is a small organic molecule that is expected to have sufficient volatility and thermal stability for GC analysis, but it also possesses a strong chromophore (the nitrobenzene moiety), making it an excellent candidate for HPLC with UV detection.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. It combines the exceptional separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[6][7]

This guide will explore both methods, providing a framework for their application to this compound.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is often the first choice for routine purity analysis in a quality control setting due to its robustness and high precision.[8] For this compound, a reversed-phase HPLC method with UV detection is the most logical approach. The nitroaromatic structure provides strong UV absorbance, allowing for sensitive detection.

The "Why": Causality in HPLC Method Design

The development of a successful HPLC method is a systematic process. Each parameter is chosen to achieve the desired separation and quantification.

  • Column Selection (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point.[9] Its nonpolar nature provides good retention for moderately polar compounds like this compound. The choice of a modern, end-capped, high-purity silica column is crucial to minimize peak tailing caused by interactions with residual silanol groups.[9]

  • Mobile Phase Selection: A mixture of an organic solvent (acetonitrile or methanol) and water is standard for reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities, as well as residual silanols on the stationary phase.[9][10]

  • Detection Wavelength: The UV detector wavelength should be set at or near the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. For nitroaromatic compounds, this is typically in the range of 250-280 nm.

Experimental Workflow: HPLC Analysis

The following diagram outlines the logical workflow for the purity analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve sample in diluent (e.g., Acetonitrile/Water) injection Inject Sample/Standard s_prep->injection std_prep Prepare calibration standards from reference material std_prep->injection hplc_system Equilibrate C18 Column with Mobile Phase hplc_system->injection separation Isocratic/Gradient Elution injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity (Area Percent Normalization) integration->calculation

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: HPLC

Objective: To determine the purity of this compound by area percent normalization and to quantify any specified impurities against a reference standard.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • This compound reference standard and test sample

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes or until all impurity peaks have eluted

3. Sample and Standard Preparation:

  • Diluent: Mobile phase (Acetonitrile:Water 60:40)

  • Standard Solution (for impurity quantification): Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.01 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the diluent to a concentration of approximately 1.0 mg/mL.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to establish system suitability (checking for retention time repeatability, peak area precision, and tailing factor).

  • Inject the sample solution.

  • Identify the main peak corresponding to this compound.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks below a specified reporting threshold (e.g., 0.05%).

5. Data Analysis:

  • Purity by Area Percent: Calculate the purity by dividing the peak area of the main component by the total area of all integrated peaks and multiplying by 100.

    • % Purity = (Area_main_peak / Total_area_all_peaks) * 100

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is an invaluable tool for purity analysis, especially when the identification of unknown impurities is required.[5] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for detecting and identifying volatile organic impurities that might be missed by HPLC or are present at trace levels.[6]

The "Why": Causality in GC-MS Method Design
  • Column Selection: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a versatile choice for a wide range of semi-volatile organic compounds.[11] These columns provide good separation based on boiling point and polarity.

  • Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A temperature of 250 °C is a common starting point for aromatic compounds.

  • Oven Program: A temperature ramp is used to separate compounds with different boiling points. The program starts at a low temperature to retain and separate volatile impurities, then ramps up to elute the main component and any less volatile impurities in a reasonable time.[12]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method. It creates reproducible fragmentation patterns that can be compared to mass spectral libraries (e.g., NIST) for confident compound identification.

Experimental Workflow: GC-MS Analysis

The following diagram illustrates the workflow for GC-MS analysis, emphasizing the identification capabilities of the technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_prep Dissolve sample in a volatile solvent (e.g., Dichloromethane) injection Inject Sample s_prep->injection separation GC Separation (Capillary Column with Temp. Program) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer (e.g., Quadrupole) ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic ms_spectra Extract Mass Spectrum for each peak tic->ms_spectra library_search Compare with Spectral Library (e.g., NIST) ms_spectra->library_search identification Identify Impurities library_search->identification

Caption: Workflow of GC-MS analysis for this compound purity.

Detailed Experimental Protocol: GC-MS

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[6]

  • Helium (carrier gas)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound test sample

2. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 m/z[7]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

3. Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile solvent like dichloromethane to a final concentration of approximately 100 µg/mL.

4. Analysis Procedure:

  • Condition the GC-MS system.

  • Inject a solvent blank to verify system cleanliness.

  • Inject the prepared sample solution.

  • Acquire the data in full scan mode.

5. Data Analysis:

  • Examine the Total Ion Chromatogram (TIC) to locate the main peak and any impurity peaks.

  • For each impurity peak, extract the mass spectrum.

  • Perform a library search (e.g., NIST) to tentatively identify the impurity. The molecular ion peak (M+) and fragmentation pattern are key to identification.

  • Quantify impurities using area percent normalization from the TIC, assuming equal response factors for closely related structures. For more accurate quantification, a calibrated method using standards for each impurity is required.

Section 3: Comparative Analysis and Method Validation

Both HPLC and GC-MS offer unique advantages. The choice of method depends on the specific analytical question being asked.

Head-to-Head Comparison
FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Best For Routine purity testing, quantification of known impurities, analysis of non-volatile or thermally labile compounds.Impurity identification, analysis of volatile/semi-volatile compounds, high specificity.[6]
Sensitivity Good to excellent, depending on the chromophore.Excellent, especially in Selected Ion Monitoring (SIM) mode.
Specificity Relies on retention time; co-elution is possible.High; mass spectrum provides structural confirmation.
Quantification Highly precise and accurate with proper calibration.[3]Good for semi-quantification by area %; requires standards for accurate quantification.
Sample Throughput Generally higher than GC-MS for routine analysis.Can be lower due to longer run times and data analysis complexity.
Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, method validation is a regulatory requirement to ensure the method is fit for its intended purpose.[3][8][13] Key validation parameters, as guided by the International Council for Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[13][14] For HPLC, this involves checking for peak purity and resolution. For GC-MS, the unique mass spectrum provides high specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results to the true value. Often assessed by recovery studies on spiked samples.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[8][15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[13][15]

Illustrative Validation Data

The following table presents typical performance data that would be expected from validated HPLC and GC-MS methods for the purity analysis of this compound.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) ≥ 0.999≥ 0.998[16]
Range LOQ to 120% of specificationLOQ to 200 µg/kg[15]
LOD ~0.01% of main peak< 0.5 µg/L[17]
LOQ ~0.03% of main peak< 1.0 µg/L[17]
Precision (%RSD) < 2.0%< 10%[17]
Accuracy (Recovery) 98.0 - 102.0%85 - 115%[16]

Note: These values are illustrative and based on typical performance for related analytical methods. Actual results will depend on the specific instrumentation and experimental conditions.

Conclusion and Recommendation

Both HPLC-UV and GC-MS are powerful, complementary techniques for assessing the purity of this compound.

  • For routine quality control, batch release, and precise quantification of known impurities, a validated HPLC-UV method is the recommended approach. It is robust, precise, and offers high sample throughput.

  • For impurity profiling, identification of unknown volatile impurities, and troubleshooting out-of-specification results, GC-MS is the superior choice. Its definitive identification capabilities provide invaluable information for process development and synthetic route optimization.

Ultimately, a comprehensive quality control strategy may employ HPLC for routine purity assessment and GC-MS as an orthogonal method for a more in-depth characterization of the impurity profile, ensuring the highest quality of this critical synthetic intermediate.

References

  • Altabrisa Group. (2025, September 24).
  • Pharmaguideline. (2024, December 11).
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  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Da Fonseca, B., et al. (2025, August 5). A new validation approach applied to the GC determination of impurities in organic solvents.
  • Reddit. (2023, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS? r/chemistry.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
  • BenchChem. (2025, December).
  • Li, Y., et al. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • Tomic, S., et al. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
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  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
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  • Chem-Impex. 2-Fluoro-4-methoxy-1-nitrobenzene. Chem-Impex.
  • Jiang, X., et al. (2024, April 16). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination.
  • Sheng, G., & Fu, J. (2025, August 6). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2025, August 6).
  • Sigma-Aldrich. 2-Ethoxy-4-fluoro-1-nitrobenzene | 28987-44-2. Sigma-Aldrich.
  • U.S. Environmental Protection Agency.
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  • BenchChem.
  • BenchChem. (2025, December). A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs.
  • Mako, A., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
  • SIELC Technologies. Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
  • Sigma-Aldrich. (n.d.). 2-Ethoxy-4-fluoro-1-nitrobenzene AldrichCPR. Sigma-Aldrich.
  • Sheng, L., et al. (2013, December 28).

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A Comparative Guide to the Reactivity of Ethoxyfluoronitrobenzene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Synthetic Strategy

Substituted nitroaromatic compounds are foundational building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Molecules such as 2-Ethoxy-1-fluoro-4-nitrobenzene and its isomers are prized for their trifunctional nature, offering multiple synthetic handles for complex molecular construction. The reactivity of these compounds is dominated by Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds.[3] The efficiency and viability of an SNAr reaction are profoundly dictated by the electronic environment of the aromatic ring, which is a direct consequence of the positioning of its substituents.

This guide provides an in-depth comparative analysis of the reactivity of this compound against two of its key positional isomers: 4-Ethoxy-1-fluoro-2-nitrobenzene and 1-Ethoxy-2-fluoro-4-nitrobenzene. We will dissect the underlying electronic principles that govern their reactivity, offer predictive insights based on established mechanistic understanding, and provide robust experimental protocols for empirical validation. This content is designed for researchers, chemists, and drug development professionals who rely on a nuanced understanding of structure-reactivity relationships to design efficient and successful synthetic routes.

Mechanistic Cornerstone: The Nucleophilic Aromatic Substitution (SNAr) Pathway

To compare the isomers, one must first master the causality of the SNAr mechanism. It is a two-step addition-elimination process that is fundamentally different from aliphatic substitution (SN1/SN2).

  • Step 1 (Rate-Determining): Nucleophilic Attack and Formation of the Meisenheimer Complex. A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring to form a resonance-stabilized carbanion intermediate. This species is known as a Meisenheimer complex.[1][4]

  • Step 2 (Fast): Elimination and Restoration of Aromaticity. The leaving group (F⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The rate of the entire reaction is governed by the stability of the Meisenheimer complex.[4] The more stable this intermediate, the lower the activation energy of the first step and the faster the reaction. This stability is overwhelmingly influenced by the presence and position of electron-withdrawing groups (EWGs).

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Reagents Prepare Stock Solutions (Isomers, Nucleophile) Equilibrate Equilibrate Nucleophile in Cuvette Prep_Reagents->Equilibrate Prep_Instrument Set Up Spectrophotometer (Temp, λmax) Prep_Instrument->Equilibrate Inject Inject Isomer Stock & Mix Equilibrate->Inject Record Record Absorbance vs. Time Inject->Record Plot Plot ln(A∞ - At) vs. Time Record->Plot Calculate Calculate k_obs (Slope = -k_obs) Plot->Calculate Compare Compare k_obs Values for Isomers Calculate->Compare

Caption: Workflow for comparative kinetic analysis of SNAr reactions.

Protocol 2: Product Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of the substitution product and verify the absence of side products.

Methodology:

  • Reaction to Completion: Allow a small-scale reaction of each isomer with the nucleophile to proceed to completion (can be monitored by TLC).

  • Workup: Perform a standard aqueous workup to quench the reaction and remove excess nucleophile and solvent. Extract the organic product into a suitable solvent (e.g., ethyl acetate).

  • Sample Preparation: Dry the organic extract over Na₂SO₄, filter, and concentrate under reduced pressure. Dilute a small amount of the crude product in a volatile solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • GC Conditions: Use a standard non-polar capillary column (e.g., HP-5ms). Program the oven temperature with a ramp (e.g., 100 °C to 280 °C at 15 °C/min) to ensure separation.

    • MS Conditions: Use Electron Ionization (EI) mode.

  • Data Interpretation:

    • Confirm the retention time of the major peak corresponds to the expected product.

    • Analyze the mass spectrum of the major peak to confirm its molecular weight (M⁺) and fragmentation pattern are consistent with the structure of the SNAr product.

Conclusion and Outlook

The positional isomerism of substituents on a nitroaromatic ring is not a trivial structural detail; it is a primary determinant of chemical reactivity. Our analysis predicts a clear reactivity hierarchy for the nucleophilic aromatic substitution of ethoxyfluoronitrobenzene isomers:

This compound ≈ 4-Ethoxy-1-fluoro-2-nitrobenzene >> 1-Ethoxy-2-fluoro-4-nitrobenzene

This disparity is rooted in the ability of the powerful nitro group to stabilize the rate-determining Meisenheimer complex via resonance, an effect that is only available when it is positioned ortho or para to the fluorine leaving group. The meta-substituted isomer is thus predicted to be significantly less reactive. While the electron-donating ethoxy group generally serves to deactivate the ring for this transformation, its influence is secondary to the powerful activating effect of a correctly positioned nitro group.

For synthetic chemists, this guide underscores the critical importance of selecting the correct isomer to ensure efficient reaction kinetics. For applications requiring facile displacement of fluorine, such as in the synthesis of kinase inhibitors, the ortho- or para-nitro isomers are the reagents of choice. [5]Conversely, the meta-nitro isomer offers a more stable scaffold where the C-F bond is significantly more robust to nucleophilic attack, a property that could be exploited in orthogonal synthetic strategies.

References

  • An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene. Benchchem.
  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin.
  • A Predictive Computational Analysis of 4-Ethoxy-2-fluoro-1-nitrobenzene Reactivity. Benchchem.
  • Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Arom
  • 2-ETHOXY-4-FLUORO-1-NITROBENZENE Formula. ECHEMI.
  • 2-Ethoxy-4-fluoro-1-nitrobenzene | 28987-44-2. Sigma-Aldrich.
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange.
  • Fluoronitrobenzene Series. Sparrow Chemical.
  • Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs.
  • Explain why the alkoxy group is ortho, para-directing and activates the aromatic ring towards electrophilic. brainly.com.
  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions. Benchchem.
  • Which of the following 2-halo nitrobenzene is most reactive towards nucleophilic. YouTube.

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A Researcher's Guide to Alternatives for 2-Ethoxy-1-fluoro-4-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to achieving efficient and robust reaction pathways. 2-Ethoxy-1-fluoro-4-nitrobenzene has established itself as a valuable reagent, primarily utilized as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. Its utility is anchored in the fluorine atom's high reactivity, which is significantly activated by the presence of an ortho-nitro group, facilitating the introduction of a diverse array of nucleophiles.[1][2] This guide provides a comprehensive comparison of viable alternative reagents, offering experimental insights to inform synthetic strategy, optimize reaction conditions, and expand the synthetic chemist's toolkit.

The Role of this compound: A Mechanistic Overview

The synthetic power of this compound lies in the principles of nucleophilic aromatic substitution. The reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is crucial and is significantly enhanced by the strong electron-withdrawing nitro group positioned ortho to the site of substitution, which delocalizes the negative charge.[3][4] The subsequent departure of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex.[5] The high electronegativity of the fluorine atom makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, which is a key reason for its enhanced reactivity compared to other halogens in this specific reaction mechanism.[5][6]

reagents This compound + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition (Rate-Determining Step) product Substituted Product + F⁻ intermediate->product Elimination

Caption: General Mechanism of SNAr Reaction.

Comparative Analysis of Alternative Reagents

The selection of an alternative to this compound is often driven by factors such as reactivity, cost, availability, and the specific electronic or steric properties desired in the final product. This section explores structurally and functionally similar alternatives.

Analogs with Alternative Leaving Groups: The Chloro-Variant

The most direct analog is 2-Chloro-1-ethoxy-4-nitrobenzene . The fundamental difference lies in the leaving group: fluorine versus chlorine.

Reactivity: In SNAr reactions, the general order of leaving group ability for halogens is F > Cl > Br > I.[7] This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-X bond. A comparative study on the reactivity of 2-fluoro- and 2-chloropyridines with sodium ethoxide demonstrated that the 2-fluoropyridine reacts approximately 320 times faster than its chloro counterpart, illustrating the significant rate enhancement provided by the fluorine leaving group.[8] Therefore, 2-Chloro-1-ethoxy-4-nitrobenzene is expected to be significantly less reactive. This lower reactivity may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, which could be a drawback if sensitive functional groups are present.

Availability and Cost: Both fluoro and chloro derivatives are commercially available. A direct cost comparison can be difficult as prices fluctuate based on supplier and purity. However, chloroaromatics are often less expensive to produce than their fluoro counterparts. For instance, pricing for this compound can range from approximately $11.50/g for a 5g quantity to $5.52/g for a 100g quantity.[9] Researchers should obtain current quotes for a precise cost analysis.

Analogs with Modified Alkoxy Groups: The Methoxy-Variant

Another class of alternatives involves modification of the alkoxy group, with 2-Fluoro-4-methoxy-1-nitrobenzene being a prominent example.

Reactivity and Properties: The substitution of an ethoxy for a methoxy group has a relatively minor electronic effect on the reactivity of the aromatic ring in SNAr reactions. The primary difference lies in the physical properties conferred by the alkyl group. The methoxy group is smaller and less lipophilic than the ethoxy group. This can influence the solubility of the reagent and the final product in various solvent systems. 2-Fluoro-4-methoxy-1-nitrobenzene is a well-established reagent used in the synthesis of pharmaceuticals, such as inhibitors of insulin-like growth factor-1 receptor.[10]

Analogs with Enhanced Ring Activation: Dinitro-Variants

For reactions requiring even greater electrophilicity, reagents with additional electron-withdrawing groups are excellent choices. 2,4-Dinitroanisole and 2,4-Dinitrophenetole (the ethoxy analog) are classic examples.

Reactivity: The presence of a second nitro group (para to the leaving group) significantly increases the stability of the Meisenheimer complex, thereby dramatically accelerating the rate of nucleophilic attack.[11] This heightened reactivity allows for the use of a wider range of weaker nucleophiles and often proceeds under milder reaction conditions. The leaving group in these cases is the alkoxy group itself, which is unusual in aliphatic substitutions but feasible in activated SNAr reactions.[12]

Experimental Data Summary

ReagentLeaving GroupActivating GroupsRelative ReactivityTypical NucleophileTypical ConditionsRepresentative Yield
This compound F1x NO₂ (ortho)HighAmines, ThiolsK₂CO₃, DMF, 120°C, 12hGood to Excellent
2-Chloro-1-ethoxy-4-nitrobenzene Cl1x NO₂ (ortho)ModerateAminesNaOEt, heatGood
2-Fluoro-4-methoxy-1-nitrobenzene F1x NO₂ (ortho)HighAminesBase, Solvent, HeatGood to Excellent
2,4-Dinitroanisole OCH₃2x NO₂ (ortho, para)Very HighAminesAqueous/Alcoholic NH₃, pressure68-76%

Experimental Protocols

Protocol 1: Synthesis of 7-Ethoxy-10H-phenothiazine using this compound

This protocol demonstrates a typical SNAr reaction followed by a reductive cyclization.[2]

Step 1: SNAr Reaction

  • To a dry 100 mL round-bottom flask, add this compound (1.85 g, 10.0 mmol), 2-aminothiophenol (1.38 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into 200 mL of ice-cold water.

  • Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude intermediate from Step 1 in 50 mL of glacial acetic acid.

  • Add iron powder (2.80 g, 50.0 mmol) portion-wise.

  • Heat the mixture to reflux (approx. 118 °C) and stir for 4 hours.

  • Cool the reaction and filter through celite to remove iron salts.

  • Neutralize the filtrate with aqueous sodium hydroxide solution.

  • Extract with ethyl acetate (3 x 75 mL), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

cluster_0 S_NAr Reaction cluster_1 Reductive Cyclization A Combine Reactants: This compound 2-Aminothiophenol K₂CO₃ in DMF B Heat to 120°C, 12h A->B C Monitor by TLC B->C D Work-up: Aqueous Quench, Extraction C->D E Dissolve Crude Intermediate in Acetic Acid D->E Crude Intermediate F Add Fe Powder E->F G Reflux, 4h F->G H Work-up: Filtration, Neutralization, Extraction G->H I Purification: Column Chromatography H->I

Caption: Experimental workflow for phenothiazine synthesis.

Protocol 2: Synthesis of 2,4-Dinitroanisole from 2,4-Dinitrophenol

This protocol illustrates a Williamson ether synthesis, an alternative approach to generate a highly activated SNAr substrate.[13]

  • Charge a 1-liter reactor with methyl isobutyl ketone (300 ml), 2,4-dinitrophenol (79.17 g), and ground potassium carbonate (175.9 g).

  • Add methyl bromide (63.6 g) and seal the autoclave.

  • Heat for 3 hours to 115-120 °C, then for an additional 5 hours at 140-142 °C.

  • After cooling, distill off the solvent under reduced pressure.

  • Take up the residue in warm water.

  • Filter the solid product, wash with 1% ammonia solution and warm water.

  • Dry the product under vacuum at 50 °C. Yield: 91.2%.

Safety and Handling Considerations

Substituted nitroaromatics require careful handling. They are often toxic and can be skin and eye irritants. For example, this compound is harmful if swallowed, causes skin and eye irritation, and is harmful if inhaled.[14] Chloro-nitroaromatic compounds, such as 1-chloro-4-nitrobenzene, are also toxic and are suspected of causing genetic defects and cancer.[15][16][17] Always consult the Safety Data Sheet (SDS) for each reagent before use and handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a highly effective reagent for SNAr reactions due to the excellent leaving group ability of fluorine in this context. However, a range of viable alternatives exists, each with its own reactivity profile, cost, and physical properties.

  • For a less reactive, potentially more cost-effective option , 2-chloro-1-ethoxy-4-nitrobenzene is a suitable choice, though it may require more forcing conditions.

  • To subtly modify the physical properties of the final product , analogs with different alkoxy groups, such as 2-fluoro-4-methoxy-1-nitrobenzene, can be employed with minimal impact on reactivity.

  • For reactions requiring enhanced electrophilicity to react with weaker nucleophiles , dinitro-analogs like 2,4-dinitroanisole offer significantly higher reactivity.

The optimal choice of reagent will ultimately depend on the specific requirements of the synthetic target, including the nature of the nucleophile, the presence of other functional groups, and considerations of cost and reaction conditions. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in their synthetic endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
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  • DTIC. (2019). The Development of a Solvent-Free Process to Prepare DNAN. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396318A - Synthetic process for 2,4-dinitroanisole.
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  • Benchchem. (n.d.). A comparative study of different synthesis routes for 2-(2,4-Dinitrophenoxy)benzaldehyde.
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  • Benchchem. (n.d.). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
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  • ResearchGate. (n.d.). Scheme 1: SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]

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  • Benchchem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
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  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
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  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
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  • ResearchGate. (n.d.). The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles: effects of solvation and polarizability on the α-effect.
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  • Brainly. (2024). p-Fluoronitrobenzene is more reactive than p-chloronitrobenzene toward the hydroxide ion. What does this. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure.
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A Senior Application Scientist's Guide to Differentiating Isomers of Ethoxy-Fluoro-Nitrobenzene Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Regioisomers

In the synthesis of fine chemicals, particularly in pharmaceutical development, the precise arrangement of functional groups on an aromatic ring is paramount. A change in a substituent's position can dramatically alter a molecule's biological activity, reactivity, and physical properties. The ethoxy-fluoro-nitrobenzene system presents a classic analytical challenge: a single molecular formula (C₈H₈FNO₃) can correspond to numerous structural isomers (regioisomers). For drug development professionals and researchers, confirming the identity of the desired isomer and ruling out the presence of others is a critical quality control step. This guide provides an in-depth comparison of spectroscopic methodologies for unambiguously differentiating these closely related compounds, grounding the analysis in the fundamental principles of each technique.

While numerous regioisomers are possible, this guide will focus on a comparative analysis of three common 1,2,4-substituted isomers, which are often potential byproducts in synthetic routes:

  • 4-Ethoxy-2-fluoro-1-nitrobenzene

  • 2-Ethoxy-1-fluoro-4-nitrobenzene

  • 1-Ethoxy-2-fluoro-4-nitrobenzene

We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a complementary suite of tools to create a robust, self-validating system for structural elucidation.

Logical Workflow for Isomer Differentiation

The process of differentiating isomers follows a logical progression, beginning with the most information-rich techniques and using others for confirmation. NMR spectroscopy, particularly with the inclusion of ¹⁹F analysis, is the most powerful single technique for this class of compounds.

Analytical_Workflow cluster_0 Primary Analysis: NMR Spectroscopy cluster_1 Confirmatory Analysis cluster_2 Interpretation & Conclusion NMR_H1 ¹H NMR NMR_C13 ¹³C NMR NMR_H1->NMR_C13 Correlate NMR_F19 ¹⁹F NMR NMR_C13->NMR_F19 Correlate Data_Integration Integrate All Spectral Data NMR_F19->Data_Integration IR_Spec IR Spectroscopy IR_Spec->Data_Integration MS_Spec Mass Spectrometry MS_Spec->Data_Integration Structure_Confirm Confirm Isomer Structure Data_Integration->Structure_Confirm Start Synthesized Sample Mixture Start->NMR_H1 Start->IR_Spec Start->MS_Spec

Caption: A typical analytical workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules because it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1] For fluoroaromatic compounds, the combination of ¹H, ¹³C, and ¹⁹F NMR is exceptionally powerful.

Causality: Why NMR Excels for These Isomers

The differentiation of these isomers by NMR hinges on two key principles:

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. The strongly electron-withdrawing nitro group (-NO₂) and electron-donating ethoxy group (-OCH₂CH₃) create distinct patterns of electron density around the aromatic ring.[2] Protons and carbons ortho and para to the nitro group are "deshielded" and appear at a higher chemical shift (downfield), while those ortho and para to the ethoxy group are "shielded" and appear at a lower chemical shift (upfield).[3]

  • Spin-Spin Coupling (J-Coupling): Nuclei can influence the magnetic field of their neighbors through the intervening chemical bonds.[4] The magnitude of this interaction, the coupling constant (J), depends on the number and type of bonds separating the nuclei. In this system, the couplings between protons (³JHH), between protons and fluorine (³JHF, ⁴JHF, etc.), and between carbon and fluorine (¹JCF, ²JCF, etc.) are diagnostic. The relative positions of the substituents create unique splitting patterns (multiplicities) and J-coupling values for each isomer.

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) provides the most immediate clues. Each isomer has three aromatic protons, but their chemical shifts and coupling patterns are unique.

  • Key Insight: The proton positioned between two electron-withdrawing groups (e.g., -F and -NO₂) will be the most deshielded and appear furthest downfield. Conversely, a proton between two electron-donating groups (if present) would be the most shielded. The ethoxy group protons (a quartet for -OCH₂- and a triplet for -CH₃) will be present in all isomers, but their precise chemical shifts can be subtly influenced by the overall electronic structure.

Table 1: Comparative ¹H NMR Data (Aromatic Region) for Ethoxy-Fluoro-Nitrobenzene Isomers (Note: Data presented is based on predicted values from authoritative chemical modeling, as comprehensive experimental data for all isomers is not consistently available in public literature.[5])

IsomerStructureAromatic Proton 1 (δ, mult, J)Aromatic Proton 2 (δ, mult, J)Aromatic Proton 3 (δ, mult, J)
4-Ethoxy-2-fluoro-1-nitrobenzene 4-Ethoxy-2-fluoro-1-nitrobenzene7.85 (dd, JHF, JHH)7.20 (dd, JHH, JHH)6.95 (ddd, JHH, JHF, JHH)
This compound this compound7.60 (dd, JHH, JHF)7.40 (dd, JHH, JHH)7.10 (ddd, JHH, JHH, JHF)
1-Ethoxy-2-fluoro-4-nitrobenzene 1-Ethoxy-2-fluoro-4-nitrobenzene~8.0 (d, JHH)~7.9 (dd, JHH, JHF)7.2 (t, JHHJHF)

Predicted Data Interpretation:

  • In 4-ethoxy-2-fluoro-1-nitrobenzene , the proton at C5 is ortho to the ethoxy group and meta to the nitro group, appearing furthest upfield. The proton at C3 is ortho to both the nitro and fluoro groups, making it significantly deshielded.

  • In This compound , the proton environments are different. The proton at C3 is ortho to both the ethoxy and fluoro groups. The proton at C5 is ortho to the nitro group, leading to a distinct downfield shift compared to the first isomer.

  • In 1-ethoxy-2-fluoro-4-nitrobenzene , the proton at C3 is ortho to both fluorine and the nitro group, likely making it the most downfield proton among the three isomers. The proton at C5, being ortho to the nitro group, will also be significantly downfield.

¹³C NMR Analysis

¹³C NMR provides direct information about the carbon skeleton. The most significant feature is the large, one-bond coupling between carbon and fluorine (¹JCF), which typically ranges from 240-260 Hz.[6] This immediately identifies the carbon atom directly attached to fluorine. Smaller two-bond (²JCF) and three-bond (³JCF) couplings further map out the structure.

  • Key Insight: The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded, while the carbon attached to the ethoxy group will be even more deshielded due to the direct attachment of oxygen. The position of the large ¹JCF splitting and the values of the smaller ²JCF and ³JCF couplings provide a definitive fingerprint for each isomer.

Table 2: Comparative ¹³C NMR Data for Ethoxy-Fluoro-Nitrobenzene Isomers (Note: Data is based on predicted values.[5])

IsomerC-F (δ, ¹JCF)C-NO₂ (δ)C-OEt (δ)Other Aromatic Carbons (δ, JCF)Ethoxy Carbons (δ)
4-Ethoxy-2-fluoro-1-nitrobenzene ~158.5 (d, ~250 Hz)~140.1~164.2125.9 (d), 115.8 (d), 105.1 (d)65.0, 14.5
This compound ~155.0 (d, ~250 Hz)~142.0~150.0 (d)Other distinct doublets65.5, 14.4
1-Ethoxy-2-fluoro-4-nitrobenzene ~152.0 (d, ~250 Hz)~141.0~153.0 (d)Other distinct doublets66.0, 14.6
¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for distinguishing fluorinated isomers.[7] The chemical shift of the fluorine nucleus is exquisitely sensitive to the substituents on the ring, and its coupling to nearby protons provides definitive proof of its location.

  • Key Insight: The ¹⁹F chemical shift will vary significantly depending on the electronic nature of the para substituent. An electron-donating group (like -OEt) para to the fluorine will cause a more shielded (more negative/upfield) chemical shift, whereas an electron-withdrawing group (like -NO₂) para will cause a deshielded (less negative/downfield) shift. Furthermore, the multiplicity of the fluorine signal, caused by coupling to aromatic protons, will be unique for each isomer (e.g., a doublet of doublets, a triplet of doublets, etc.).

NMR_Logic cluster_H ¹H NMR cluster_C ¹³C NMR cluster_F ¹⁹F NMR H_Signals Number of Signals Chemical Shifts (δ) Multiplicity (Splitting) Coupling Constants (J) Isomer_ID Unambiguous Isomer Identification H_Signals->Isomer_ID Proton Environment C_Signals Number of Signals ¹JCF (~250 Hz) identifies C-F bond ²JCF and ³JCF values Chemical Shifts (δ) C_Signals->Isomer_ID Carbon Skeleton & F-position F_Signals Chemical Shift (δ) Multiplicity from H-F coupling Coupling Constants (JHF) F_Signals->Isomer_ID Fluorine Environment

Caption: Logic diagram for NMR-based isomer identification.

Infrared (IR) Spectroscopy: Functional Group & Substitution Pattern Confirmation

While not as definitive as NMR, IR spectroscopy provides rapid confirmation of functional groups and offers strong clues about the aromatic substitution pattern.[8]

Causality: Why IR is a Useful Confirmatory Tool
  • Functional Group Vibrations: The ethoxy and nitro groups have strong, characteristic absorption bands. The asymmetric and symmetric stretches of the nitro group are particularly intense and easily identifiable.[9]

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.[10] For a trisubstituted ring, the specific pattern of bands can help distinguish between 1,2,3-, 1,2,4-, and 1,3,5-substitution patterns.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
Nitro (-NO₂)Asymmetric Stretch1550 - 1490Confirms presence of conjugated nitro group[11]
Symmetric Stretch1355 - 1315Confirms presence of conjugated nitro group[11]
Ether (Ar-O-C)Asymmetric C-O-C Stretch1275 - 1200Confirms presence of aryl-alkyl ether
Symmetric C-O-C Stretch1075 - 1020Confirms presence of aryl-alkyl ether
Aromatic C-HOut-of-Plane Bending900 - 800The pattern of bands is characteristic of 1,2,4-trisubstitution.[10]
  • Key Insight: All three isomers are 1,2,4-trisubstituted and are expected to show a similar pattern of C-H bending bands. However, the primary utility of IR is the rapid and definitive confirmation of the presence of both the nitro and ethoxy functional groups, ruling out other potential synthesis side products.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns

Mass spectrometry confirms the molecular weight of the compound and provides structural clues through the analysis of its fragmentation pattern under electron ionization (EI).

Causality: How Fragmentation Distinguishes Isomers

All isomers have the same molecular weight (185.15 g/mol ), so the molecular ion peak (M⁺) at m/z = 185 will be identical. Differentiation relies on the relative abundance of fragment ions, which are formed based on the stability of the resulting radicals and cations. The positions of the substituents influence which fragmentation pathways are favored.[12]

  • Key Insight: Common fragmentation pathways for these molecules include:

    • Loss of NO₂: (M - 46)⁺ → m/z 139

    • Loss of Ethylene (McLafferty-type rearrangement from ethoxy): (M - 28)⁺ → m/z 157

    • Loss of an Ethyl Radical: (M - 29)⁺ → m/z 156

    • Loss of an Ethoxy Radical: (M - 45)⁺ → m/z 140

    • Ortho Effect: Interactions between adjacent substituents can lead to unique fragmentation pathways. For example, in 4-ethoxy-2-fluoro-1-nitrobenzene , the ortho arrangement of the fluoro and nitro groups might facilitate specific fragmentation not seen in the other isomers.[12]

Table 4: Major Expected Fragments in EI-Mass Spectrometry (Note: Data is based on predicted values and known fragmentation patterns of related compounds.[5][13])

IsomerMolecular Ion (M⁺)(M - C₂H₄)⁺(M - NO₂)⁺Other Key Fragments
4-Ethoxy-2-fluoro-1-nitrobenzene 185157139125, 109
This compound 185157139Relative intensities may differ
1-Ethoxy-2-fluoro-4-nitrobenzene 185157139Relative intensities may differ

While the major fragments may be the same, the relative intensities of these peaks can provide a fingerprint to help distinguish the isomers. A detailed analysis of the full fragmentation pattern is necessary for differentiation.

Experimental Protocols

The following protocols describe a self-validating system for acquiring high-quality spectroscopic data for the differentiation of ethoxy-fluoro-nitrobenzene isomers.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for unambiguous structural assignment.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer with broadband probe.

  • Sample Preparation:

    • Dissolve 15-25 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or a secondary internal standard can be used.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 30° pulse (e.g., zg30)

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width: ~16 ppm

  • ¹³C{¹H} NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled with NOE (e.g., zgpg30)

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width: ~250 ppm

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Standard 30° pulse (zg)

    • Number of Scans: 64

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width: ~200 ppm

  • Data Analysis:

    • Process spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference spectra to the internal standard.

    • Integrate ¹H signals to confirm proton counts.

    • Analyze chemical shifts, multiplicities, and coupling constants (JHH, JHF, JCF) to assign the structure based on the principles outlined above.

Protocol 2: GC-Mass Spectrometry (GC-MS)
  • Objective: To confirm molecular weight and analyze fragmentation patterns.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Injection Mode: Split (20:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) at m/z 185.

    • Identify and analyze the m/z values and relative intensities of the major fragment ions.

    • Compare the fragmentation pattern to known pathways for aromatic ethers and nitro compounds to support the structure assigned by NMR.

Conclusion

The differentiation of ethoxy-fluoro-nitrobenzene isomers, while challenging, is readily achievable through a systematic and multi-faceted spectroscopic approach. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) serves as the definitive technique , providing a wealth of structural information through chemical shifts and spin-spin coupling that creates a unique fingerprint for each regioisomer. IR spectroscopy acts as a rapid and effective tool for confirming the presence of the key functional groups , while mass spectrometry validates the molecular weight and offers supplementary structural evidence through its fragmentation patterns . By integrating the data from these complementary techniques, researchers and drug development professionals can confidently and accurately characterize their synthesized compounds, ensuring the integrity and quality of their work.

References

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Sources

A Comparative Guide to the Structural Validation of 2-Ethoxy-1-fluoro-4-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of pharmaceutical and materials science, substituted nitroaromatic compounds are foundational building blocks. 2-Ethoxy-1-fluoro-4-nitrobenzene, in particular, serves as a versatile intermediate where the fluorine atom, activated by the electron-withdrawing nitro group, is primed for nucleophilic aromatic substitution (SNAr) reactions.[1] The precise arrangement of the ethoxy, fluoro, and nitro substituents is paramount, as it dictates the molecule's reactivity, electronic properties, and ultimately, the biological activity or material characteristics of its derivatives.[2]

However, synthetic routes leading to this compound can potentially yield structural isomers, such as 4-ethoxy-1-fluoro-2-nitrobenzene or 2-ethoxy-5-fluoro-1-nitrobenzene. The presence of these impurities can lead to unforeseen side reactions, compromised product purity, and misleading structure-activity relationship (SAR) data. Therefore, a rigorous and multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural validation.

This guide provides a comparative analysis of the principal spectroscopic and chromatographic techniques used to confirm the identity and purity of this compound. We will explore the causality behind experimental choices and demonstrate how integrating data from multiple techniques provides a self-validating system for structural confirmation.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical technique can typically provide the complete structural picture for a complex organic molecule.[3] A synergistic approach, leveraging the strengths of various methods, is the most robust strategy for structural elucidation.[4] The core techniques for validating this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. For absolute confirmation of stereochemistry and connectivity in the solid state, X-ray Crystallography stands as the definitive method.[5]

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow synthesis Crude Product (this compound + Isomeric Impurities) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (GC-MS / LC-MS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir conclusion Confirmed Structure nmr->conclusion ms->conclusion ftir->conclusion xray X-ray Crystallography (Optional, Definitive) conclusion->xray for absolute confirmation

Caption: High-level workflow for the structural validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution, providing detailed information about the carbon-hydrogen framework.[6] For fluorinated compounds, ¹⁹F NMR and the analysis of fluorine coupling constants (J-coupling) are particularly diagnostic.[7]

Causality & Experimental Choices

The choice of NMR experiments is dictated by the need to unambiguously determine the substitution pattern on the aromatic ring.

  • ¹H NMR: Identifies all hydrogen atoms, their chemical environments, and their proximity to one another (via H-H coupling). The integration of signals confirms the ratio of protons, which is critical for validating the presence of the ethoxy group.

  • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environments. The large chemical shift range helps resolve all carbons, and C-F coupling provides direct evidence of the C-F bond.

  • ¹⁹F NMR: Provides a direct signal for the fluorine atom. The coupling of this nucleus to nearby protons (¹H-¹⁹F coupling) is invaluable for pinpointing its position on the ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), integration values, and coupling constants (J).

Data Interpretation for this compound

The key to validation lies in the aromatic region of the ¹H NMR spectrum and the C-F coupling constants observed in both the ¹H and ¹³C spectra.

  • Ethoxy Group: A triplet around δ 1.4-1.6 ppm (3H, -CH₃) and a quartet around δ 4.1-4.3 ppm (2H, -OCH₂-) are expected.

  • Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group (H-5) will be the most downfield. The key differentiator is the coupling pattern. The proton between the ethoxy and fluoro groups (H-3) will appear as a doublet of doublets due to coupling to both the adjacent proton (H-5) and the fluorine atom.

  • Fluorine Coupling: A crucial piece of evidence is the magnitude of the ¹H-¹⁹F coupling constants. The ortho coupling (JH3-F1) is typically larger (6-10 Hz) than the meta coupling (JH5-F1, 2-5 Hz). This pattern confirms the 1,2,4-substitution.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.[8] When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also serves as a powerful tool for purity assessment.[9]

Causality & Experimental Choices

Electron Ionization (EI) is a common, high-energy ionization technique that induces extensive fragmentation, creating a characteristic "fingerprint" for the molecule. The fragmentation of nitroaromatics is well-documented and predictable.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.[10]

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

Data Interpretation
  • Molecular Ion (M⁺•): The molecular formula of this compound is C₈H₈FNO₃, corresponding to a molecular weight of 185.15 g/mol .[11] A strong molecular ion peak should be observed at m/z = 185.

  • Characteristic Fragments: The fragmentation pattern provides corroborating evidence. For nitroaromatics, characteristic losses include:

    • Loss of NO₂: [M - 46]⁺• at m/z 139.

    • Loss of NO: [M - 30]⁺• at m/z 155.

    • Loss of Ethylene (from ethoxy): [M - 28]⁺• at m/z 157, followed by further fragmentation. The presence of these specific fragments strongly supports the proposed structure.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Data Interpretation

For this compound, the IR spectrum should display characteristic absorption bands for the key functional groups:

  • Nitro Group (N-O Stretch): Two strong and distinct bands are expected. The asymmetric stretch typically appears between 1550-1475 cm⁻¹, and the symmetric stretch appears between 1360-1290 cm⁻¹.[14]

  • Aromatic C-O-C Stretch (Ether): A strong band around 1250 cm⁻¹.

  • Aromatic C-F Stretch: A strong band in the 1100-1000 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.

While FTIR confirms the presence of the necessary functional groups, it does not provide information on their connectivity, highlighting the need for integration with NMR and MS data.

Comparative Data Summary

The most critical aspect of validation is often distinguishing the target compound from its isomers. The following table summarizes the expected data for this compound and a common potential isomer, 4-Ethoxy-1-fluoro-2-nitrobenzene.

Technique Parameter Expected for this compound Expected for 4-Ethoxy-1-fluoro-2-nitrobenzene
¹H NMR Aromatic Protons3 distinct signals with characteristic H-F coupling patterns.3 distinct signals with different H-F coupling patterns.
Ethoxy ProtonsQuartet (~4.2 ppm), Triplet (~1.5 ppm)Quartet (~4.1 ppm), Triplet (~1.4 ppm)
¹³C NMR Aromatic Carbons6 signals, with characteristic C-F coupling.6 signals, with characteristic C-F coupling.
MS (EI) Molecular Ion (M⁺•)m/z 185m/z 185
Key Fragmentsm/z 155 ([M-NO]⁺•), 139 ([M-NO₂]⁺•)m/z 155 ([M-NO]⁺•), 139 ([M-NO₂]⁺•)
FTIR (cm⁻¹) N-O Asymmetric Stretch~1520~1530
N-O Symmetric Stretch~1345~1350

Note: Exact NMR chemical shifts are solvent-dependent. MS fragmentation may be similar for isomers, emphasizing the diagnostic power of NMR.

Logical Integration of Data for Conclusive Validation

The trustworthiness of a structural assignment comes from the convergence of all analytical data. Each technique provides a piece of the puzzle, and only when they fit together perfectly is the structure validated.

ftir_data FTIR Data: - NO₂ stretches (~1520, 1345 cm⁻¹) - C-O-C stretch (~1250 cm⁻¹) - C-F stretch (~1050 cm⁻¹) inf1 Inference: Presence of Nitro, Ether, and Fluoro groups ftir_data->inf1 ms_data MS Data: - Molecular Ion @ m/z 185 - Fragments @ m/z 139, 155 inf2 Inference: Correct Molecular Formula (C₈H₈FNO₃) ms_data->inf2 nmr_data NMR Data: - Ethoxy signals (quartet, triplet) - 3 unique aromatic protons - Diagnostic ¹H-¹⁹F couplings inf3 Inference: Unambiguous Connectivity (1,2,4-substitution pattern) nmr_data->inf3 conclusion Conclusion: Structure of 2-Ethoxy-1-fluoro- 4-nitrobenzene is confirmed inf1->conclusion inf2->conclusion inf3->conclusion

Caption: Logical flow for integrating multi-technique data to confirm structure.

Conclusion

Validating the structure of this compound derivatives is a critical step in ensuring the integrity of research and development projects. A superficial analysis is insufficient due to the potential for isomerism. A rigorous, multi-technique approach as outlined in this guide—combining the connectivity information from NMR, the molecular weight and fragmentation data from MS, and the functional group confirmation from FTIR—provides a self-validating system. By understanding the causality behind each experimental choice and logically integrating the resulting data, researchers can proceed with confidence, knowing their starting material is precisely what it is intended to be.

References

  • Vertex AI Search. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Khriachtchev, L., et al. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Drift FTIR Spectrum of nitrobenzene hydrogenation with time. Retrieved from [Link]

  • PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Clarkson, J., & Smith, W. E. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. Slideshare. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Retrieved from [Link]

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  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds.... Retrieved from [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • YouTube. (2022). Mass Fragmentation pattern of nitro compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

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A Comparative Guide to Purity Assessment: Quantitative NMR for 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For intermediates like 2-Ethoxy-1-fluoro-4-nitrobenzene, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound, contrasting it with established chromatographic techniques. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers in making informed analytical decisions.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Unlike relative techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which rely on response factors and calibration against a specific reference standard of the same analyte, qNMR is a primary ratio method.[3] The foundational principle of qNMR is that the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[3] This allows for the direct comparison of the analyte's signal intensity to that of a certified reference material (CRM) of a completely different structure, enabling absolute purity determination without the need for an identical, highly purified standard of the analyte itself.[4]

For fluorinated compounds such as this compound, ¹⁹F qNMR offers distinct advantages:

  • High Specificity: The ¹⁹F nucleus has a 100% natural abundance and its presence in organic molecules is infrequent, resulting in a clean spectral window with a low probability of signal overlap.[5]

  • Wide Chemical Shift Range: The ¹⁹F chemical shift range is significantly broader than that of ¹H, further minimizing the risk of overlapping signals from the analyte, impurities, or the internal standard.[5]

  • High Sensitivity: The ¹⁹F nucleus possesses a high gyromagnetic ratio, leading to sensitivity comparable to that of ¹H NMR.[5]

Experimental Protocol: ¹⁹F qNMR Purity Determination

This section details a robust, self-validating protocol for the purity assessment of this compound using ¹⁹F qNMR with an internal standard.

Causality Behind Experimental Choices
  • Internal Standard Selection: The choice of internal standard (IS) is critical. 3,5-Bis(trifluoromethyl)benzoic acid is selected because its ¹⁹F signals (a singlet for the two -CF₃ groups) appear in a region of the spectrum (~ -63 ppm) that is typically free of signals from other fluoroaromatic compounds.[6][7] It is also highly crystalline, stable, non-volatile, and available as a certified reference material, ensuring its own purity and traceability to SI units.[8][9]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its excellent solvating power for a wide range of organic compounds and its high boiling point, which minimizes evaporation during sample preparation.

  • Relaxation Delay (D1): A long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of any nucleus being quantified (both analyte and standard) is essential. This ensures that all nuclei have fully returned to their equilibrium state before the next pulse is applied, guaranteeing that the resulting signal integrations are truly quantitative and not skewed by differential saturation effects.

Step-by-Step Methodology

1. Materials:

  • This compound (Analyte)
  • 3,5-Bis(trifluoromethyl)benzoic acid (Certified Internal Standard, Purity ≥ 99.5%)
  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
  • High-precision analytical balance (readable to 0.01 mg)
  • NMR tubes, vials, and volumetric flasks

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound analyte into a clean, dry vial. Record the weight precisely (m_analyte).
  • Accurately weigh approximately 15 mg of the 3,5-Bis(trifluoromethyl)benzoic acid internal standard (IS) into the same vial. Record the weight precisely (m_IS).
  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
  • Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a fluorine-capable probe.
  • Key Parameters:
  • Nucleus: ¹⁹F (with ¹H decoupling)
  • Pulse Angle: 30° (A smaller flip angle helps reduce saturation effects and shorten the required relaxation delay).
  • Relaxation Delay (D1): 30 seconds (ensures full relaxation).
  • Acquisition Time (AQ): ≥ 3 seconds (for adequate digital resolution).
  • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest).
  • Temperature: 298 K (maintained for stability).

4. Data Processing and Purity Calculation:

  • Apply standard processing: Fourier transform, automatic phase correction, and baseline correction.
  • Integrate the well-resolved ¹⁹F signal of the analyte (a singlet or multiplet depending on coupling) and the singlet from the internal standard (-CF₃ groups).
  • Calculate the purity of the analyte using the following equation:
Workflow for qNMR Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_analyte) weigh_is 2. Accurately Weigh IS (m_IS) weigh_analyte->weigh_is dissolve 3. Dissolve in DMSO-d6 weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire 19F NMR Spectrum (D1 = 30s, NS = 64) transfer->acquire process 6. Process Spectrum (FT, Phase, Baseline) acquire->process integrate 7. Integrate Signals (I_analyte, I_IS) process->integrate calculate 8. Calculate Purity (Using Formula) integrate->calculate

Caption: Workflow for purity determination by ¹⁹F qNMR.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR provides absolute quantification, HPLC and GC are indispensable for routine analysis, impurity profiling, and high-throughput screening.[10][11] The choice of method is dictated by the analytical objective.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Primary ratio method based on molar concentrationRelative quantitation based on detector responseRelative quantitation based on detector response[10]
Reference Standard Requires a certified internal standard (can be universal)[4]Requires a specific, purified standard of the analyte[12]Requires a specific, purified standard of the analyte[11]
Accuracy & Precision High accuracy (traceable to SI units), excellent precision (<0.5% RSD)High precision, accuracy depends on reference standard purityHigh precision, accuracy depends on reference standard purity
Destructive? No, the sample can be fully recovered.[5]Yes, the sample is consumed/fractionated.Yes, the sample is consumed/vaporized.
Impurity Detection Detects and quantifies any soluble impurity with an NMR signal.Excellent for separating and detecting known/UV-active impurities.[13]Ideal for volatile impurities.
Throughput Lower; longer acquisition times per sample.High; suitable for automated, multi-sample analysis.High; suitable for automated analysis.
Primary Use Case Purity assignment of reference materials, absolute quantification.Routine quality control, stability testing, impurity profiling.[12]Analysis of volatile compounds, residual solvents.
Decision Logic for Method Selection

The following diagram illustrates a logical approach to selecting the appropriate analytical technique based on the specific requirements of the task.

G start What is the Analytical Goal? q1 Need to assign absolute purity to a reference material? start->q1 q2 Routine QC or high-throughput screening needed? start->q2 q3 Are volatile impurities or residual solvents a concern? start->q3 q1->q2 No ans_qnmr Use Quantitative NMR (qNMR) q1->ans_qnmr Yes q2->q3 No ans_hplc Use HPLC q2->ans_hplc Yes ans_gc Use GC q3->ans_gc Yes

Caption: Decision tree for selecting a purity assessment method.

Conclusion

For the definitive purity assessment of this compound, quantitative NMR emerges as a superior primary method. Its ability to provide absolute, SI-traceable purity values without reliance on an analyte-specific reference standard makes it an indispensable tool for characterizing new chemical entities and certifying in-house reference materials.[8][14] While chromatographic methods like HPLC and GC remain the workhorses for routine quality control due to their high throughput and established validation protocols, qNMR provides the authoritative anchor for these relative methods.[11][12] By integrating qNMR into the analytical workflow, researchers and drug development professionals can achieve a higher level of metrological certainty, ensuring the quality and integrity of their materials from discovery through production.

References

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). National Institute of Standards and Technology. [Link]

  • New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Bureau International des Poids et Mesures (BIPM). [Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). PubMed, National Library of Medicine. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]

  • <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [Link]

  • USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. ECA Academy. [Link]

  • A Standard for Standards. National Institute of Standards and Technology. [Link]

  • Standards for qNMR. Eurisotop. [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs. Diva-portal.org. [Link]

  • Good fluorine NMR internal standards? Reddit. [Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. National Institutes of Health. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

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  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethoxy-1-fluoro-4-nitrobenzene, a halogenated nitroaromatic compound. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the environment.

The causality behind these rigorous protocols stems from the inherent hazards of the chemical class. Halogenated nitroaromatic compounds present a complex risk profile, including significant toxicity and the potential for environmental harm if not handled with precision. This guide is structured to provide a self-validating system of protocols, ensuring that each step logically reinforces the overall safety objective.

Hazard Profile and Chemical Characteristics

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound is a solid organic compound with multiple hazard classifications that demand stringent safety measures.[1]

Table 1: Physicochemical Data and GHS Hazard Classification

PropertyValueSource(s)
CAS Number 28987-44-2
Linear Formula C₈H₈FNO₃
Physical Form Solid
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1]
Signal Word Warning[1]
Incompatible Materials Strong oxidizing agents, Strong bases[2]
Environmental Hazards While specific ecotoxicity data for this compound is limited, related nitroaromatic compounds are known to be harmful to aquatic organisms, and release into the environment must be avoided.[1][2][3]

The presence of both a halogen (fluorine) and a nitro group dictates its classification as a halogenated organic waste, a critical distinction for disposal segregation.[4][5]

Pre-Disposal Safety Protocol: Preparation and Engineering Controls

Before initiating any disposal procedures, the work area must be properly prepared and all necessary personal protective equipment (PPE) must be worn. This preparation is a critical control point to prevent accidental exposure.

Required Personal Protective Equipment (PPE)
  • Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] Standard safety glasses are insufficient.

  • Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile) at all times.[1][7] Inspect gloves for tears or punctures before use and change them immediately if contamination occurs.

  • Body Protection : A flame-resistant lab coat or chemical-resistant apron is mandatory to prevent skin contact.[1][2] Ensure shoes fully cover the feet; open-toed footwear is strictly prohibited.[7][8]

  • Respiratory Protection : All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate particulate filters is required.[1][2]

Workspace Preparation
  • Location : Designate a specific area within a chemical fume hood for all waste handling activities.[10]

  • Ventilation : Ensure the chemical fume hood is functioning correctly with adequate airflow.

  • Emergency Equipment : Confirm the location and operational readiness of the nearest safety shower and eyewash station before beginning work.[8]

  • Spill Kit : Have a chemical spill kit readily accessible that is appropriate for solid organic compounds. This should include an inert absorbent material (e.g., vermiculite or sand), bags for contaminated waste, and forceps or a scoop for cleanup.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is waste segregation . It must be collected as hazardous waste and must not be mixed with non-halogenated solvents or disposed of down the drain.[2][4][11]

Collection of Solid Waste and Contaminated Materials

This procedure applies to unused product, reaction byproducts, and any materials contaminated with the chemical.

  • Select a Waste Container : Use a designated, sealable, and chemically compatible hazardous waste container.[4] The container must be in good condition, free of leaks, and have a secure screw-top cap.[4] A wide-mouth polyethylene container is suitable for solids.

  • Label the Container : Before adding any waste, affix a hazardous waste label.[4][11] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (no abbreviations or formulas).[4]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Transfer the Waste : Carefully transfer the solid waste into the container using a dedicated spatula or scoop.[12] Avoid creating dust.[1][2] If handling residual amounts in its original container, the empty container itself should be disposed of as hazardous waste.[13]

  • Dispose of Contaminated Labware : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, must be placed in the same designated solid hazardous waste container.[11]

  • Seal and Store : Securely close the container.[4] Store the container in a designated satellite accumulation area (SAA) that provides secondary containment, is away from drains, and is under the control of laboratory personnel.[11]

Management of Solutions and Rinsate

If this compound is dissolved in a solvent, the entire solution must be treated as halogenated liquid waste .

  • Select a Liquid Waste Container : Use a designated, sealable, and chemically compatible container, typically a 10L or 20L carboy rated for solvent waste.[13]

  • Label the Container : Before adding waste, label the container as "Halogenated Organic Liquid Waste."[4][5] List all chemical constituents by their full name, including "this compound" and all solvents present.[4]

  • Transfer the Waste : Using a funnel, carefully pour the liquid waste into the container within a fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13][14]

  • Seal and Store : Tightly seal the container after each addition.[4] Store in a designated SAA, segregated from acids, bases, and non-halogenated waste streams.[5][11]

The segregation of halogenated from non-halogenated waste is crucial because it directly impacts the disposal method. Halogenated waste requires specific incineration processes to prevent the formation of dioxins and other toxic byproducts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Final Steps start Identify Waste: This compound ppe Don Required PPE: Goggles, Gloves, Lab Coat start->ppe workspace Prepare Workspace: Chemical Fume Hood ppe->workspace waste_type Waste Form? workspace->waste_type spill Spill or Exposure Occurs workspace->spill solid_waste Collect in Labeled 'Solid Hazardous Waste' Container waste_type->solid_waste Solid / Contaminated Labware liquid_waste Collect in Labeled 'Halogenated Liquid Waste' Container waste_type->liquid_waste Solution / Rinsate seal Securely Seal Container solid_waste->seal liquid_waste->seal store Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup emergency_proc Follow Emergency Procedures: Evacuate, Alert, Decontaminate spill->emergency_proc

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response
  • Minor Spill (in fume hood) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[2]

    • Wipe the area with a suitable solvent (e.g., ethanol) and paper towels, placing the used towels into the waste container.

  • Major Spill (outside fume hood) :

    • Evacuate the laboratory immediately and alert others.[1]

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill yourself.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air.[1][9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion : Rinse the mouth with water.[1] Do not induce vomiting.[15] Seek immediate medical attention.

For all exposures, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.[15]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their professional responsibility to maintain a secure laboratory environment.

References

  • 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS. Echemi.

  • 2-Ethoxy-4-fluoro-1-nitrobenzene. Sigma-Aldrich.

  • 1-Fluoro-4-nitrobenzene Safety Data Sheet. Thermo Fisher Scientific.

  • 2-Fluoro-4-methoxy-1-nitrobenzene Safety Data Sheet. TCI Chemicals.

  • 1-Fluoro-2-nitrobenzene Safety Data Sheet. Thermo Fisher Scientific.

  • Organic Chemistry Laboratory Safety. Westfield State University.

  • 4-Fluoro-1-iodo-2-nitrobenzene Safety Data Sheet. Fisher Scientific.

  • SAFETY. Massachusetts Institute of Technology (MIT).

  • 1-Fluoro-4-nitrobenzene Safety Data Sheet. Alfa Aesar.

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB).

  • LABORATORY HEALTH & SAFETY RULES. University of Cyprus.

  • Safety in Organic Chemistry Laboratory. Jackson State Community College.

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.

  • Chemical waste. McGill University.

  • Hazardous Waste Disposal Guide. Northwestern University.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

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A Researcher's Guide to the Safe Handling of 2-Ethoxy-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these chemicals. This guide provides essential, immediate safety and logistical information for handling 2-Ethoxy-1-fluoro-4-nitrobenzene, a compound that, while valuable in synthesis, presents a notable hazard profile that demands rigorous adherence to safety protocols. Our goal is to empower you, our fellow scientists, with the knowledge to manage this chemical confidently and safely, thereby building a foundation of trust that extends beyond the product itself.

Understanding the Hazard: A Proactive Stance on Safety

This compound is classified as an acute toxicant and an irritant.[1] The primary routes of exposure are oral, dermal, and inhalation, all of which are harmful.[1] It is known to cause skin and serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation.[1] Acknowledging these hazards is the foundational step in mitigating risk. The causality is clear: direct contact or inhalation allows the compound to exert its toxic and irritant effects. Therefore, our primary directive is to establish a multi-layered barrier between the researcher and the chemical.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. Each component of your PPE ensemble is chosen to counteract a specific hazard presented by this chemical.

  • Eye and Face Protection: The risk of serious eye irritation necessitates robust protection.[1]

    • Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

    • Recommended for Splash Risk: A face shield should be worn in addition to goggles when there is a potential for splashing, such as during transfers of the material.

  • Skin Protection: Dermal contact is a significant exposure route, causing skin irritation and systemic toxicity.[1]

    • Gloves: Chemical-impermeable gloves are required.[1] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for breakthrough times specific to this chemical or similar nitroaromatic compounds. Always double-glove when handling neat material.

    • Lab Coat/Clothing: A flame-resistant lab coat is essential. For operations with a higher risk of significant exposure, impervious clothing should be worn.[1]

  • Respiratory Protection: Inhalation of dust or vapors can lead to respiratory irritation and systemic harm.[1]

    • Standard Operations: All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][3]

    • High-Risk Scenarios: If exposure limits are exceeded, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]

Operational Protocols: From Benchtop to Disposal

Adherence to a stringent, step-by-step protocol is the key to mitigating the risks associated with this compound.

Step 1: Pre-Handling Preparation
  • Information is Power: Thoroughly read and understand the Safety Data Sheet (SDS) before beginning any work.[4][5]

  • Designated Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Have a chemical spill kit appropriate for this material at hand.

Step 2: Handling the Chemical
  • Engineering Controls: Always work within a properly functioning chemical fume hood.[3][4]

  • Personal Protective Equipment: Don the full, appropriate PPE as detailed above before opening the container.[1][2]

  • Dispensing: When weighing the solid, do so in the fume hood. Avoid creating dust.[1] If transferring solutions, use a syringe or cannula techniques to minimize exposure.

  • Housekeeping: Do not allow the chemical to accumulate on surfaces. Clean any minor drips or residues immediately with a suitable solvent and decontaminate the area.

Step 3: Post-Handling Procedures
  • Decontamination: Thoroughly wipe down the work area with an appropriate solvent.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Remove gloves last, turning them inside out as you remove them.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[2][6] Do not eat, drink, or smoke in the laboratory.[1]

Emergency Response: A Plan for the Unexpected

Even with the most careful planning, accidents can happen. A clear, rehearsed emergency plan is crucial.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove contaminated clothing.[1][2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow should be initiated immediately.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Trained Personnel Only) cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess_Size Assess Spill Size & Risk Ignition->Assess_Size Consult_SDS Consult SDS Assess_Size->Consult_SDS Don_PPE Don Appropriate PPE Consult_SDS->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste Decontaminate->Package Label Label as Hazardous Waste Package->Label Dispose Dispose via EHS Label->Dispose

Caption: Chemical Spill Response Workflow

Disposal Plan: A Responsible Conclusion

Proper disposal of this compound and any contaminated materials is the final and critical step in its safe handling.

  • Waste Segregation: All waste contaminated with this chemical, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[1][7]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

Sources

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